Amino-PEG4-CH2CO2H
Description
Properties
IUPAC Name |
2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRAKTLKDKKZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594283 | |
| Record name | 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195071-49-9 | |
| Record name | 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Amino-PEG4-CH2CO2H: Properties, Synthesis, and Applications in Advanced Bioconjugation
Abstract
This technical guide provides a comprehensive exploration of the heterobifunctional linker, Amino-PEG4-CH2CO2H, a molecule of significant interest in the fields of bioconjugation, drug delivery, and therapeutic development. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights to offer researchers, scientists, and drug development professionals a thorough understanding of this versatile linker. We will delve into its core chemical and physical properties, provide detailed protocols for its synthesis and application, and explore its pivotal role in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Every technical claim and protocol is substantiated with citations to authoritative sources to ensure scientific integrity and provide a foundation for further investigation.
Introduction: The Strategic Importance of Heterobifunctional PEG Linkers
In the intricate landscape of modern therapeutics and diagnostics, the covalent linkage of distinct molecular entities is a fundamental requirement.[1] Heterobifunctional linkers, possessing two different reactive groups, are instrumental in this endeavor, enabling the controlled and sequential conjugation of biomolecules.[2] Among these, polyethylene glycol (PEG) linkers have garnered considerable attention for their unique and advantageous properties.[3] The incorporation of a PEG spacer enhances aqueous solubility, improves pharmacokinetic profiles by increasing the hydrodynamic radius, and can reduce the immunogenicity of the resulting conjugate.[4][5]
This compound, the subject of this guide, is a prime example of a discrete PEG (dPEG®) linker, featuring a terminal primary amine and a terminal carboxylic acid separated by a four-unit polyethylene glycol chain. This defined structure offers precise control over the spatial separation of conjugated molecules, a critical parameter in optimizing the biological activity of complex constructs like ADCs and PROTACs.[4][6] The amine and carboxyl functionalities provide orthogonal reactivity, allowing for directed conjugation strategies.[7][8] This guide will serve as a detailed resource for the effective utilization of this compound in research and development.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its successful application. These properties dictate its reactivity, solubility, and stability, thereby influencing reaction conditions and the characteristics of the final conjugate.
Chemical Structure and Nomenclature
The structure of this compound is characterized by a primary amine at one terminus and a carboxylic acid at the other, connected by a hydrophilic tetraethylene glycol spacer.
Caption: Chemical structure of this compound.
-
Common Name: this compound
-
Synonyms: Amino-PEG4-acetic acid, H2N-PEG3-CH2CO2H[4]
-
IUPAC Name: 14-amino-3,6,9,12-tetraoxatetradecanoic acid[9]
-
CAS Number: 195071-49-9[9]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is essential for designing experiments, preparing solutions, and understanding the behavior of the linker in various chemical environments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₁NO₆ | [9] |
| Molecular Weight | 251.28 g/mol | [9] |
| Exact Mass | 251.1369 Da | [9] |
| Appearance | White solid or colorless liquid/oil | [4] |
| Purity | Typically >95% | [9] |
| Solubility | Soluble in water and most organic solvents such as DMSO and DMF.[4][10] | |
| Boiling Point | 397.6 ± 32.0 °C (Predicted) | [11] |
| Density | 1.156 ± 0.06 g/cm³ (Predicted) | [11] |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[9] |
Synthesis and Purification: A Practical Approach
While this compound is commercially available, an understanding of its synthesis is valuable for researchers who may need to produce derivatives or understand potential impurities. A common synthetic strategy involves the use of orthogonally protected PEG precursors. The following is a representative synthetic workflow, adapted from established methods for similar PEGylated compounds.[12]
Caption: A generalized synthetic workflow for this compound.
Detailed Synthesis Protocol (Adapted)
This protocol describes the synthesis of this compound from a commercially available Boc- and t-butyl-protected precursor.
Materials:
-
Boc-NH-PEG4-CH2COOtBu
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Cold diethyl ether
-
Piperidine (for Fmoc deprotection alternative)
-
N,N-Dimethylformamide (DMF) (for Fmoc deprotection alternative)
Protocol:
-
Boc Deprotection:
-
Dissolve Boc-NH-PEG4-CH2COOtBu in anhydrous DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
-
t-Butyl Ester Hydrolysis:
-
The crude product from the previous step can be directly subjected to hydrolysis.
-
Treat the residue with neat TFA and stir at room temperature for 1-2 hours.
-
Remove the TFA by rotary evaporation.
-
-
Product Precipitation and Isolation:
-
Dissolve the oily residue in a minimal amount of DCM.
-
Precipitate the product by adding the solution to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitate (often the TFA salt of the amine) by filtration or centrifugation.
-
Wash the solid with cold diethyl ether to remove organic impurities.
-
Purification by Reversed-Phase HPLC
Purification of the crude product is essential to achieve the high purity required for bioconjugation applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[12]
Instrumentation and Reagents:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Protocol:
-
Sample Preparation: Dissolve the crude product in a minimal volume of Mobile Phase A.
-
Elution Gradient: Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 60% B over 30-40 minutes).
-
Fraction Collection: Collect fractions corresponding to the major product peak, as identified by UV absorbance.
-
Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a TFA salt.
Applications in Bioconjugation and Drug Development
The heterobifunctional nature of this compound makes it a versatile tool for covalently linking two different molecules. The primary amine can react with carboxylic acids, activated esters (like N-hydroxysuccinimide esters), or carbonyls, while the carboxylic acid can be activated to react with primary amines.[7][8]
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can serve as a linker to attach a potent cytotoxic payload to a monoclonal antibody (mAb). The mAb provides targeting specificity for cancer cells, and the PEG linker ensures the payload does not sterically hinder antibody binding while improving the overall physicochemical properties of the ADC.[4]
Caption: Generalized workflow for creating an Antibody-Drug Conjugate using this compound.
Experimental Protocol: Two-Step ADC Synthesis
This protocol outlines a general procedure for conjugating a cytotoxic payload to an antibody using this compound.
Part 1: Activation of the Linker and Conjugation to the Payload
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.2 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents) in anhydrous DMF.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the solution.
-
Stir the reaction at room temperature for 4-6 hours or overnight at 4°C to form the NHS ester-activated linker.
-
-
Conjugation to Payload:
-
Add the amine-containing payload (1 equivalent) to the activated linker solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Purify the linker-payload conjugate by HPLC.
-
Part 2: Conjugation of Linker-Payload to the Antibody
-
Antibody Preparation:
-
Buffer exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.4-8.0) to a concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the purified linker-payload conjugate (with its free amine) to the antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and byproducts.
-
Characterize the ADC for drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.[13]
-
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] this compound is an ideal linker for connecting the target-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG chain are crucial for the formation of a stable and productive ternary complex.[4][6]
Caption: The catalytic cycle of a PROTAC leading to protein degradation, facilitated by a flexible linker like this compound.
Experimental Protocol: PROTAC Synthesis
This protocol outlines the general steps for synthesizing a PROTAC molecule.
-
Activation and Coupling to the First Ligand:
-
Activate the carboxylic acid of this compound with EDC and NHS in DMF as described in the ADC protocol.
-
Add the target-binding ligand with a free amine to the activated linker solution and stir overnight at room temperature.
-
Purify the resulting ligand-linker intermediate by HPLC.
-
-
Activation of the Second Ligand and Final Coupling:
-
In a separate reaction, activate the carboxylic acid of the E3 ligase-binding ligand with EDC and NHS.
-
Add the purified ligand-linker intermediate (with its free amine) to the activated E3 ligase ligand.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
-
Purification and Characterization:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the product by mass spectrometry and NMR to confirm its identity and purity.[4]
-
Conclusion: A Versatile Tool for Innovative Bioconjugation
This compound stands out as a highly versatile and valuable tool in the armamentarium of the modern biopharmaceutical researcher. Its well-defined structure, hydrophilicity, and orthogonal reactive ends provide a robust platform for the construction of complex and highly functional bioconjugates. The principles and protocols outlined in this guide are intended to provide a solid foundation for the application of this linker in the development of next-generation therapeutics and diagnostics. As with any chemical synthesis and bioconjugation, empirical optimization for each unique combination of molecules is essential to achieve the desired outcome. The continued exploration and application of such precisely engineered linkers will undoubtedly fuel further innovation in the fields of drug delivery and targeted therapies.
References
-
Ingenieria Analitica Sl. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Retrieved January 2, 2026, from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Retrieved January 2, 2026, from [Link]
-
PMC - NIH. (n.d.). Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties. Retrieved January 2, 2026, from [Link]
-
NIH. (n.d.). Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release. Retrieved January 2, 2026, from [Link]
-
Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Retrieved January 2, 2026, from [Link]
-
ResearchGate. (2016). A New Route for the Synthesis of 1-Amino-3,6,9,12-Tetraoxapentadecan-15-Oic Acid. Retrieved January 2, 2026, from [Link]
-
PMC - NIH. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved January 2, 2026, from [Link]
-
CD Bioparticles. (n.d.). This compound. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). 1-Amino-11-azido-3,6,9-trioxaundecane. Retrieved January 2, 2026, from [Link]
-
Creative Biolabs. (n.d.). This compound (CAT#: ADC-L-Y0150). Retrieved January 2, 2026, from [Link]
-
PMC - NIH. (n.d.). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. Retrieved January 2, 2026, from [Link]
-
PMC - NIH. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Retrieved January 2, 2026, from [Link]
-
NIH. (n.d.). One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates. Retrieved January 2, 2026, from [Link]
Sources
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Creative Biolabs [creative-biolabs.com]
- 9. medkoo.com [medkoo.com]
- 10. 663921-15-1|1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid|BLD Pharm [bldpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Lynchpin of Modern Bioconjugation: A Technical Guide to Amino-PEG4-CH2CO2H in Drug Delivery
Foreword: Beyond the Spacer - A Paradigm of Precision
In the intricate world of advanced therapeutics, the covalent linkage of molecules—bioconjugation—has transcended mere chemical novelty to become a cornerstone of rational drug design. From the targeted lethality of Antibody-Drug Conjugates (ADCs) to the induced proximity of Proteolysis Targeting Chimeras (PROTACs), the ability to connect distinct molecular entities with precision is paramount. It is in this context that the heterobifunctional linker, Amino-PEG4-CH2CO2H, emerges not as a simple spacer, but as a critical enabler of therapeutic innovation.
This guide eschews a conventional, rigid structure. Instead, it is designed to mirror the workflow of a research scientist, beginning with the foundational principles of the linker itself, progressing through the practicalities of its application, and culminating in the critical validation and troubleshooting that underpin scientific integrity. As your virtual senior application scientist, I will not only present protocols but also elucidate the causality behind them—the "why" that transforms a series of steps into a robust, self-validating system. Our exploration will be grounded in authoritative references, ensuring that every mechanistic claim and procedural standard is supported by the scientific literature.
Section 1: Deconstructing the Workhorse - The Molecular Architecture of this compound
At its core, this compound is a heterobifunctional linker, a molecule designed with two distinct reactive ends.[1] This duality is the key to its utility, allowing for the controlled, sequential attachment of two different molecules.[2] Let's dissect its structure to understand its function.
-
The Amine Terminus (-NH₂): A primary amine serves as a versatile nucleophile. It readily reacts with activated carboxylic acids (like NHS esters) and carbonyls to form stable amide bonds.[1][3] This end is often the point of attachment to a pre-activated molecule or can be the target for modification itself.
-
The Carboxylic Acid Terminus (-CH₂CO₂H): The terminal carboxyl group provides the second point of orthogonal reactivity. It can be activated, most commonly using carbodiimide chemistry (e.g., EDC with NHS), to react with primary amines on a target biomolecule, such as the lysine residues on a protein's surface.[1][4]
-
The Tetraethylene Glycol (PEG4) Spacer: The backbone of the linker consists of four repeating ethylene oxide units. This PEG chain is not merely a spacer; it is a critical determinant of the final conjugate's properties.[5] Its primary contributions are:
-
Hydrophilicity: The PEG chain imparts significant water solubility to the entire construct, which is crucial for preventing the aggregation of conjugates, especially those involving hydrophobic drug payloads.[6][7]
-
Biocompatibility and Reduced Immunogenicity: PEG is well-established as a biocompatible polymer that can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[6]
-
Improved Pharmacokinetics: The hydrodynamic radius of the PEGylated molecule is increased, which reduces its rate of renal clearance, thereby extending its circulation half-life in the bloodstream.[]
-
Flexibility and Steric Optimization: The flexible PEG chain provides optimal spatial separation between the conjugated molecules, minimizing steric hindrance that could otherwise impair the function of either component (e.g., an antibody's ability to bind its antigen).[6]
-
The defined, discrete length of the PEG4 chain (a monodisperse PEG) is a significant advantage over traditional polydisperse PEG polymers, as it ensures the production of a homogeneous final product, simplifying analysis and ensuring batch-to-batch consistency.[9]
Core Physicochemical Properties
| Property | Value/Description | Significance in Application |
| Molecular Weight | ~251.3 g/mol | Allows for precise mass shift detection in MS analysis post-conjugation.[10] |
| Structure | H₂N-(CH₂CH₂O)₄-CH₂COOH | Heterobifunctional nature enables controlled, multi-step conjugation strategies.[1] |
| Solubility | Soluble in aqueous buffers and polar organic solvents (e.g., DMF, DMSO).[11] | Facilitates reaction setup in various buffer systems suitable for biomolecules. |
| Reactivity | Amine reacts with activated esters; Carboxyl reacts with amines (post-activation).[1] | Provides orthogonal handles for specific bioconjugation schemes. |
Section 2: The Art of the Linkage - Bioconjugation in Practice
The most common and robust method for utilizing this compound involves carbodiimide-mediated amide bond formation. The following section provides a detailed, field-proven protocol, explaining the critical choices at each step.
Principle of EDC/NHS Coupling Chemistry
This is a "zero-length" crosslinking reaction, meaning no atoms from the coupling agents are incorporated into the final bond.[12] The process occurs in two main stages:
-
Activation of the Carboxyl Group: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with a carboxyl group (either on the PEG linker or the target molecule) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution and prone to hydrolysis.[12]
-
Formation of a Stable NHS Ester: To improve efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis, increasing the yield of the desired conjugation.[12][13]
-
Amine Reaction and Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule, forming a stable covalent amide bond and releasing NHS.[14]
Experimental Protocol 1: Conjugation of an Amine-Containing Molecule to the Carboxyl Terminus of this compound
This protocol is designed for situations where a molecule of interest (e.g., a small molecule drug with a primary amine) is to be attached to the PEG linker first, leaving the linker's amine free for a subsequent conjugation step.
Materials and Reagents:
-
This compound
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System (e.g., HPLC, desalting columns)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature before opening vials to prevent moisture condensation.[15]
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO. These reagents are moisture-sensitive.
-
Dissolve this compound in Activation Buffer.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
-
Activation of the PEG Linker's Carboxyl Group:
-
To the this compound solution, add EDC and NHS from their stock solutions.
-
Expert Insight (Causality): The activation step is most efficient at a slightly acidic pH (4.5-6.0) because it protonates the carboxyl group, making it more reactive towards EDC, while minimizing the hydrolysis of the active intermediate.[16] MES buffer is ideal as it lacks the primary amines and carboxylates that would interfere with the reaction.[17]
-
Molar Ratio: A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS relative to the amount of this compound.[17] An EDC:NHS ratio of 1:1.2 is often used.[17]
-
Incubate the mixture for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the amine-containing molecule solution to the activated PEG linker solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary, using a non-amine-containing base.
-
Expert Insight (Causality): The reaction of the NHS ester with the primary amine is most efficient at a pH of 7.2-8.0.[17] At this pH, a sufficient proportion of the primary amines are deprotonated and thus nucleophilic, while the rate of NHS-ester hydrolysis is still manageable. At pH 8.6, the half-life of a typical NHS ester can be as short as 10 minutes.[13]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Longer incubation at a lower temperature can sometimes improve yield by minimizing side reactions.[17]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature. This step deactivates any unreacted NHS esters by reacting them with a high concentration of a primary amine (e.g., Tris or glycine), preventing unwanted side reactions.[14]
-
-
Purification:
-
Purify the conjugate to remove excess reagents, byproducts, and quenching buffer.
-
Expert Insight (Method Selection): The choice of purification method depends on the properties of the conjugate.
-
Reverse-Phase HPLC (RP-HPLC): Excellent for purifying small molecule-PEG conjugates based on hydrophobicity.[14]
-
Size-Exclusion Chromatography (SEC): Effective for separating larger bioconjugates (e.g., PEGylated proteins) from smaller, unreacted linkers.[17]
-
Dialysis: Useful for removing small molecule impurities from large protein conjugates.[17]
-
-
Visualizing the Workflow: EDC/NHS Coupling
Caption: Workflow for EDC/NHS-mediated bioconjugation using this compound.
Section 3: Applications in Advanced Drug Delivery
The versatility of this compound has positioned it as a linker of choice in several cutting-edge therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker is a critical component, ensuring the ADC remains stable in circulation but releases the payload upon internalization into the cancer cell.[18][19][20]
This compound can be used to:
-
Increase Hydrophilicity: Many cytotoxic payloads are highly hydrophobic. The PEG4 spacer helps to counteract this, reducing the propensity for ADC aggregation, which can otherwise lead to poor efficacy and increased immunogenicity.[21]
-
Provide a Handle for Attachment: The linker can be used to connect the payload to the antibody, often through lysine residues on the antibody surface.
Visualizing an ADC Construct:
Sources
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. purepeg.com [purepeg.com]
- 3. Amino-PEG4-(CH2)3CO2H - CD Bioparticles [cd-bioparticles.net]
- 4. precisepeg.com [precisepeg.com]
- 5. chempep.com [chempep.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Amino acid-PEGylated resveratrol and its influence on solubility and the controlled release behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - CD Bioparticles [cd-bioparticles.net]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. adcreview.com [adcreview.com]
- 21. pharmiweb.com [pharmiweb.com]
An In-depth Technical Guide to the Synthesis and Characterization of Amino-PEG4-CH2CO2H
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and characterization of Amino-PEG4-CH2CO2H. This heterobifunctional linker is a cornerstone in modern bioconjugation, offering a discrete-length polyethylene glycol (PEG) spacer that imparts favorable physicochemical properties to complex biologics.[1][2] We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, actionable format to ensure scientific integrity and reproducibility.
The Strategic Importance of this compound in Bioconjugation
This compound is a hydrophilic linker featuring a terminal primary amine and a carboxylic acid, separated by a tetraethylene glycol spacer.[1] This distinct architecture is pivotal in the design of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3]
The strategic incorporation of the PEG moiety offers several key advantages:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the aqueous solubility of hydrophobic molecules and can shield conjugated proteins from enzymatic degradation.[4][5][6]
-
Reduced Immunogenicity: The PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system.[4][7]
-
Improved Pharmacokinetics: The increased hydrodynamic radius resulting from PEGylation reduces renal clearance, thereby extending the circulation half-life of the therapeutic.[4][7]
The bifunctional nature of this compound allows for versatile and controlled conjugation strategies. The primary amine can react with activated esters or carboxylic acids, while the terminal carboxylic acid can be coupled to primary amines on a target molecule using carbodiimide chemistry.[2][8] This flexibility, however, necessitates rigorous control over the synthetic and purification processes to ensure the production of a homogenous and well-defined final product.[9]
Synthesis Pathway: A Two-Step Approach
The most common and reliable route to synthesize this compound involves a two-step process starting from a commercially available Boc-protected precursor, Boc-NH-PEG4-CH2COOH.[10][11] This strategy ensures selective functionalization and high yields.
The overall synthesis pathway is illustrated below:
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. chempep.com [chempep.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
A Technical Guide to the Hydrophilic PEG Spacer in Amino-PEG4-CH2CO2H: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules, or bioconjugation, has become a foundational technology in modern therapeutics and diagnostics.[1] Central to this field is the use of chemical linkers that bridge biomolecules to other entities like drugs, imaging agents, or surfaces. Among the most versatile and effective of these are heterobifunctional linkers containing polyethylene glycol (PEG) spacers.[2] This guide offers an in-depth exploration of Amino-PEG4-CH2CO2H, a discrete PEG linker, with a specific focus on the pivotal role its hydrophilic tetra-ethylene glycol (PEG4) spacer plays in optimizing the performance of bioconjugates.
Molecular Architecture and Physicochemical Properties
This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups: a primary amine (-NH2) and a terminal carboxylic acid (-COOH).[3][4] These groups are separated by a discrete, four-unit polyethylene glycol chain. This specific architecture allows for controlled, stepwise conjugation reactions, making it an invaluable tool in the precise construction of complex biomolecular systems like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[5][6]
The amine group is reactive towards activated esters (like NHS esters) and carboxylic acids, while the terminal carboxylic acid can be activated to react with primary amines on a target molecule, typically through carbodiimide chemistry (EDC/NHS).[3][7]
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C10H21NO6 | [7] |
| Molecular Weight | 251.28 g/mol | [7] |
| CAS Number | 195071-49-9 | [4][7] |
| Appearance | Varies (solid or oil) | [7] |
| Solubility | Soluble in aqueous media and organic solvents | [2][3][4] |
The Central Role of the Hydrophilic PEG4 Spacer
The PEG4 spacer is the defining feature of this linker, imparting critical properties that enhance the performance of the final bioconjugate.[8] PEGylation, the attachment of PEG chains, is a well-established strategy to improve the therapeutic properties of molecules.[9]
Enhanced Solubility and Reduced Aggregation
A primary benefit of the PEG spacer is the significant improvement in the solubility of the conjugate.[1][8] Many potent therapeutic molecules, especially cytotoxic payloads in ADCs, are hydrophobic and tend to aggregate in aqueous solutions.[10] The hydrophilic PEG chain, with its repeating ethylene oxide units, creates a hydration shell that not only improves solubility but also prevents aggregation, which can otherwise reduce efficacy and trigger an immune response.[8]
Improved Pharmacokinetics and the "Stealth" Effect
PEGylation is renowned for its ability to extend the in vivo circulation time of bioconjugates.[8][11] The flexible, hydrophilic PEG chain increases the hydrodynamic radius of the molecule, which reduces the rate of renal clearance.[12][13] This leads to a longer plasma half-life and increased overall drug exposure.[14]
Furthermore, the PEG spacer creates a "stealth" effect.[15] The hydration layer formed around the PEG chain masks the bioconjugate from the immune system's mononuclear phagocyte system, reducing opsonization and subsequent clearance.[16][17] This shielding can also mask immunogenic epitopes on the conjugated molecule, lowering the risk of an immune response.[1][2]
Optimized Spatial Orientation and Flexibility
The PEG4 spacer provides a flexible, defined-length bridge between the two conjugated molecules.[1] This separation is crucial for minimizing steric hindrance, ensuring that a targeting moiety (like an antibody) can bind to its receptor without interference from the attached payload.[11] The length of the PEG linker is a critical design parameter that must be optimized for each application to balance pharmacokinetic benefits with biological activity.[12]
Key Applications and Experimental Workflows
The versatility of this compound makes it suitable for a wide range of applications, from drug delivery to surface modification.
Application: Antibody-Drug Conjugate (ADC) Synthesis
In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[] The PEG4 spacer helps to solubilize the hydrophobic payload, allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.[10][11]
Experimental Protocol: Two-Step ADC Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of a payload containing a primary amine to the carboxylic acid groups on an antibody, using this compound as a linker.
Step 1: Activation of Linker's Carboxylic Acid
-
Reagent Preparation: Dissolve this compound, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and Sulfo-NHS (N-hydroxysulfosuccinimide) in an appropriate activation buffer (e.g., 50 mM MES, pH 6.0).[19] Prepare solutions immediately before use, as EDC is prone to hydrolysis.[19]
-
Activation: Mix the linker with a 1.5 to 5-fold molar excess of both EDC and Sulfo-NHS.[20]
-
Incubation: Allow the reaction to proceed for 15-30 minutes at room temperature to form the stable Sulfo-NHS ester.[19][20]
Step 2: Conjugation of Activated Linker to Antibody
-
Buffer Exchange: Exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.2-7.5). Amine-containing buffers like Tris must be avoided.[21]
-
Conjugation: Add the activated linker-NHS ester solution to the antibody solution. A molar excess of the linker is typically used to drive the reaction.
-
Incubation: React for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[19]
Step 3: Conjugation of Payload to Linker-Modified Antibody
-
Purification: Remove excess linker and activation reagents from the antibody-linker conjugate using a desalting column or dialysis.
-
Second Activation: Activate the terminal carboxyl group of the now-conjugated PEG linker using the EDC/Sulfo-NHS protocol described in Step 1.
-
Payload Conjugation: Add the amine-containing payload to the activated antibody-linker conjugate.
-
Incubation: React for 2-4 hours at room temperature.
-
Quenching: Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to block any unreacted NHS esters.[20]
-
Final Purification: Purify the final ADC using chromatography methods like size-exclusion (SEC) or hydrophobic interaction (HIC).
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. This compound | 195071-49-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery | Biopharma PEG [biochempeg.com]
- 17. openaccesspub.org [openaccesspub.org]
- 19. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 20. benchchem.com [benchchem.com]
- 21. broadpharm.com [broadpharm.com]
Amino-PEG4-CH2CO2H molecular weight and formula
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide serves as an in-depth resource on Amino-PEG4-CH2CO2H, a heterobifunctional linker molecule pivotal in modern biochemical and pharmaceutical research. Authored from the perspective of a Senior Application Scientist, this document provides not only the fundamental physicochemical properties but also practical insights into its application, ensuring scientific integrity and immediate utility for professionals in the field.
Core Molecular Attributes of this compound
This compound, systematically named 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid, is a versatile crosslinking reagent.[1] Its structure is characterized by a primary amine group at one terminus and a carboxylic acid group at the other, separated by a flexible, hydrophilic tetraethylene glycol (PEG4) spacer. This unique architecture underpins its broad utility in bioconjugation and drug delivery.
Molecular Formula and Weight
Accurate stoichiometric calculations are the bedrock of reproducible bioconjugation. The precise molecular formula and weight of this compound are as follows:
These values are essential for determining molar ratios in reaction protocols, ensuring optimal conjugation efficiency and batch-to-batch consistency.
Physicochemical Data Summary
For ease of reference, the key physicochemical properties are summarized in the table below.
| Property | Value |
| Synonyms | H2N-PEG3-CH2CO2H, Amino-PEG4-acetic acid |
| CAS Number | 195071-49-9[2][3] |
| Appearance | White solid or colorless liquid/viscous oil[3] |
| Purity | ≥95-97% (typical)[2][3][5] |
| Solubility | Soluble in water and most organic solvents |
The Rationale Behind the Application: A Mechanistic Perspective
The utility of this compound stems from its bifunctional nature, allowing for the sequential or simultaneous coupling of two different molecular entities. The hydrophilic PEG spacer is not merely a linker; it imparts increased water solubility to the conjugated molecule and can reduce non-specific binding and immunogenicity.[6]
Bioconjugation Strategies
The terminal amine and carboxylic acid groups are orthogonal reactive handles.
-
The amino group can readily react with activated esters (e.g., NHS esters), aldehydes, or ketones.[2][5]
-
The carboxylic acid group can be activated, most commonly using carbodiimides like EDC in the presence of NHS, to form a stable amide bond with primary amines on a target molecule.[2][5][6]
This dual reactivity is fundamental to its role in creating complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROTACs.[6]
Caption: Reaction schematic of this compound.
Field-Proven Experimental Protocol: EDC/NHS Coupling
The following protocol provides a robust, self-validating methodology for conjugating the carboxylic acid moiety of this compound to a primary amine-containing biomolecule, such as a protein or antibody.
Materials and Reagents
-
This compound
-
Target biomolecule with primary amines (e.g., Lysozyme)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis cassette, size-exclusion chromatography column)
Step-by-Step Conjugation Workflow
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately prior to use. The lability of EDC in aqueous solution necessitates fresh preparation for optimal activity.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer at a concentration of 10-20 mM.
-
Add a 1.5-fold molar excess of both EDC and NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature. This creates a semi-stable NHS ester, which is more reactive towards primary amines and less susceptible to hydrolysis than the EDC-activated intermediate alone.
-
-
Conjugation Reaction:
-
Immediately add the activated linker solution to the target biomolecule in Reaction Buffer. A molar excess of linker to target (e.g., 10:1 to 50:1) is typically used to drive the reaction. The optimal ratio must be determined empirically for each specific application.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters, preventing unwanted secondary reactions.
-
-
Purification:
-
Remove unreacted linker and reaction byproducts (e.g., N-acylurea) by dialysis against PBS or through size-exclusion chromatography. This step is critical for the purity of the final conjugate and the reliability of downstream applications.
-
-
Validation:
-
Characterize the final conjugate using appropriate analytical techniques, such as SDS-PAGE (to observe mass shift), mass spectrometry (to confirm conjugation), or functional assays to ensure the biological activity of the target molecule is retained.
-
Caption: Experimental workflow for protein conjugation.
References
-
Creative Biolabs. (n.d.). This compound. Retrieved from [Link]
-
Journal of Chemical Research. (2016). A New Route for the Synthesis of 1-Amino-3,6,9,12-Tetraoxapentadecan-15-Oic Acid. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Heterobifunctional Nature of Amino-PEG4-CH2CO2H
Abstract
Heterobifunctional linkers are foundational tools in modern bioconjugation, enabling the precise assembly of complex molecular architectures like antibody-drug conjugates (ADCs) and functionalized surfaces. Among these, Amino-PEG4-CH2CO2H has emerged as a particularly versatile reagent. This technical guide provides an in-depth exploration of the core attributes of this compound, focusing on its heterobifunctional design. We will dissect its molecular structure, elucidate the distinct reactivity of its terminal amine and carboxyl groups, and provide field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this linker's unique properties to advance their scientific objectives.
Introduction: The Power of Controlled Linkage
In the realm of complex biologics and materials science, the ability to covalently link two different molecules with precision is paramount. Heterobifunctional crosslinkers are the chemical instruments that make this possible.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional linkers feature two distinct chemical moieties.[2] This intrinsic asymmetry is their greatest strength, as it allows for sequential, controlled conjugation, drastically minimizing the formation of unwanted homodimers or polymers—a common pitfall in single-step reactions.[3]
This compound is a canonical example of such a linker. It consists of a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a discrete, hydrophilic tetra-polyethylene glycol (PEG4) spacer.[4] This structure provides a robust platform for a two-step conjugation strategy, which is the cornerstone of building well-defined bioconjugates. The central PEG4 chain is not merely a spacer; it imparts critical physicochemical properties, such as enhanced aqueous solubility and reduced immunogenicity, to the final conjugate.[5][6] This guide will provide the technical insights necessary to harness the full potential of this powerful molecule.
Chapter 1: Molecular Profile of this compound
Chemical Structure and Properties
The efficacy of this compound originates from its well-defined structure. Each component serves a distinct and vital purpose in a bioconjugation workflow.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
| Property | Value | Source |
| Chemical Name | 14-amino-3,6,9,12-tetraoxatetradecanoic acid | [4] |
| CAS Number | 195071-49-9 | [4] |
| Molecular Formula | C10H21NO6 | [4] |
| Molecular Weight | 251.28 g/mol | [4] |
| Purity | Typically >95% | [4][7] |
| Appearance | Varies (Liquid gel to solid) | [7] |
| Solubility | Soluble in water and most organic solvents | [8][9] |
The Advantage of the PEG4 Spacer
The polyethylene glycol (PEG) spacer is critical to the linker's function and the success of the final conjugate.[10] Its inclusion is a deliberate engineering choice designed to overcome common challenges in bioconjugation.
-
Enhanced Hydrophilicity: Many therapeutic payloads, dyes, or other small molecules are hydrophobic. Attaching them to proteins or antibodies can induce aggregation, reducing efficacy and creating manufacturing challenges.[11] The hydrophilic PEG chain improves the overall solubility of the conjugate in aqueous buffers, mitigating these issues.[5][]
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can shield the conjugate from proteolytic degradation and reduce recognition by the immune system.[6][10] This "stealth" effect often leads to a longer circulation half-life and improved biodistribution.[]
-
Flexible Spacer Arm: The PEG4 chain provides a flexible, defined-length spacer (approximately 18.0 Å) that separates the two conjugated molecules.[8] This separation can be crucial for preserving the biological activity of a protein or antibody by preventing the attached molecule from sterically hindering its active site or binding domain.[]
Chapter 2: The Dual Reactivity Engine: Amine and Carboxyl Groups
The heterobifunctional nature of this compound allows for a highly controlled, two-step conjugation process. Understanding the distinct chemistry of each terminal group is essential for designing a successful experimental strategy.
The Nucleophilic Amine (-NH2) Terminus
The primary amine group is a potent nucleophile, making it readily reactive with a variety of electrophilic functional groups without prior activation.[13]
-
Primary Reactivity: Its most common application is reacting with N-hydroxysuccinimide (NHS) esters. This reaction is highly efficient at physiological to slightly alkaline pH (7.2-8.5) and forms a stable, covalent amide bond.[13][14]
-
Self-Validation: The reaction's progress can be monitored by tracking the consumption of the starting materials via HPLC. The quenching of the reaction with a small amine-containing molecule like Tris or glycine provides a definitive endpoint, preventing further, unwanted reactions.[14]
Caption: Reaction of the amine terminus with an NHS ester.
The Carboxylic Acid (-COOH) Terminus: Activation is Key
Unlike the amine group, the carboxylic acid is not inherently reactive with amines. It must first be converted into a more reactive intermediate. The most robust and widely used method for this is carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[15]
-
Mechanism of Action:
-
EDC Activation: EDC first reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[15]
-
NHS Stabilization: This intermediate is susceptible to hydrolysis in aqueous solutions. To prevent this and increase reaction efficiency, NHS is added. It rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester.[15][16]
-
Amine Coupling: This newly formed, amine-reactive NHS ester can then efficiently react with a primary amine on the target molecule (e.g., a lysine residue on an antibody) to form a stable amide bond.[17]
-
-
Causality and Trustworthiness: This two-step activation protocol (EDC followed by NHS) is superior to using EDC alone because the semi-stable NHS ester intermediate has a longer half-life than the O-acylisourea intermediate.[15] This provides a larger window for the desired reaction with the target amine to occur, leading to higher yields and a more predictable outcome. The reaction is typically performed in a buffer devoid of extraneous amines or carboxyls, such as MES buffer at pH 4.5-6.0 for the activation step, to ensure specificity.[15]
Caption: Workflow for EDC/NHS activation of the carboxyl group.
Chapter 3: Field-Proven Applications & Experimental Protocols
The true value of this compound is demonstrated in its application. Its heterobifunctional nature is ideal for complex multi-step syntheses.
Application: Synthesis of an Antibody-Drug Conjugate (ADC)
ADCs are a class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[11][18] The linker is a critical component, and this compound is well-suited for this purpose.[4][10]
Workflow Rationale: A common strategy involves first attaching a drug payload (containing a reactive group) to the linker's amine terminus. This drug-linker construct is then purified. In the second step, the construct's carboxyl group is activated and reacted with lysine residues on the antibody. This sequential approach provides maximum control over the final product's composition.
Protocol 3.1.1: Two-Step ADC Synthesis
Part A: Conjugation of Drug-NHS to Linker
-
Dissolution: Dissolve this compound (1.2 molar equivalents) in a suitable organic solvent like DMF or DMSO. Dissolve the NHS-ester-functionalized drug payload (1 molar equivalent) in the same solvent.
-
Reaction: Add the linker solution to the drug solution. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3 molar equivalents), to maintain a pH of ~8.0-8.5.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Monitoring & Purification: Monitor the reaction by LC-MS. Once complete, purify the drug-linker conjugate using reverse-phase HPLC to remove unreacted starting materials. Lyophilize the pure fractions to obtain the drug-linker construct.
-
Scientist's Insight: The use of molar excess of the linker ensures full consumption of the more valuable drug payload. Purification at this stage is critical for a well-defined final product.
-
Part B: Conjugation of Drug-Linker to Antibody
-
Antibody Preparation: Prepare the antibody in an amine-free buffer, such as MES or phosphate buffer, at pH 6.0.
-
Activation: Dissolve the purified drug-linker construct (e.g., 10 molar equivalents relative to the antibody) in an organic co-solvent (e.g., DMSO, up to 10% final volume). In a separate vial, prepare fresh solutions of EDC (20 eq) and Sulfo-NHS (20 eq) in the reaction buffer.
-
Conjugation: Add the EDC/Sulfo-NHS solution to the drug-linker solution and incubate for 15 minutes at room temperature to activate the carboxyl group. Immediately add this activated mixture to the antibody solution.
-
Reaction: Adjust the pH of the antibody-linker mixture to 7.2-7.5 and allow the reaction to proceed for 2 hours at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer, such as 100 mM Tris, to consume any remaining activated esters.
-
Purification: Remove unconjugated drug-linker and other reagents by purifying the ADC using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the final ADC for purity, aggregation (by SEC), and drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.[19]
Application: Surface Functionalization for Biosensors
Immobilizing biomolecules onto surfaces is fundamental for creating biosensors, microarrays, and other diagnostic tools.[20] this compound can act as a flexible spacer to attach proteins to a functionalized surface, improving their orientation and accessibility.[21][22]
Protocol 3.2.1: Immobilization of a Protein onto an Amine-Reactive Surface
-
Surface Preparation: Use a surface pre-functionalized with an amine-reactive group, such as an NHS-ester coated plate or slide.
-
Linker Attachment: Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. Apply the solution to the amine-reactive surface and incubate for 1-2 hours at room temperature. This reaction couples the linker's amine group to the surface, leaving a field of terminal carboxyl groups.
-
Washing: Wash the surface thoroughly with buffer (e.g., PBS with 0.05% Tween-20) to remove any non-covalently bound linker.
-
Carboxyl Activation: Prepare fresh solutions of EDC (e.g., 5 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in an activation buffer (e.g., MES, pH 6.0). Apply this activation mixture to the carboxyl-terminated surface and incubate for 15-30 minutes.
-
Washing: Quickly wash the surface with the activation buffer to remove excess EDC/Sulfo-NHS.
-
Protein Immobilization: Immediately apply a solution of the target protein (dissolved in PBS, pH 7.4) to the activated surface. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Blocking: Wash the surface and then add a blocking buffer (e.g., 1 M ethanolamine or a commercial protein-based blocker) to deactivate any remaining active ester sites and minimize non-specific binding.
-
Final Wash: Perform a final series of washes. The surface is now functionalized with the target protein and ready for use.
-
Scientist's Insight: The PEG linker not only provides spacing but its hydrophilic nature helps to create a non-fouling surface, reducing the non-specific adsorption of other proteins during subsequent assays, which is a self-validating feature for any high-quality biosensor.[6]
-
Conclusion
This compound is more than a simple spacer; it is a sophisticated chemical tool that provides researchers with precise control over bioconjugation. Its heterobifunctional termini, combined with the beneficial properties of its hydrophilic PEG4 core, enable the construction of complex, well-defined, and highly functional molecular assemblies.[19] From enhancing the therapeutic index of ADCs to improving the signal-to-noise ratio in diagnostics, the applications are vast and impactful. By understanding the distinct chemistries of its amine and carboxyl groups and employing controlled, sequential reaction strategies, scientists can reliably build the next generation of bioconjugates.
References
-
Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]
-
Prasad, P. N., et al. (2007). Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery. National Institutes of Health. [Link]
-
AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]
-
Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Bioconjugation: Choosing the Right Heterobifunctional Crosslinker. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Bioconjugation: A Guide to Amine-Reactive NHS Esters. Retrieved from [Link]
-
PubMed. (2015). Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Retrieved from [Link]
-
Kalk, A., et al. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. [Link]
-
Taylor & Francis Online. (2015). Gold Nanoparticle Surface Functionalization: Mixed Monolayer Versus Hetero Bifunctional Peg Linker. Retrieved from [Link]
-
Bloemen, M., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS One. [Link]
-
Gunda, N. S. K., et al. (2014). Enhancing conjugation rate of antibodies to carboxylates. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF. Retrieved from [Link]
-
Bangs Laboratories. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
Creative Biolabs. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Retrieved from [Link]
-
ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]
Sources
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. covachem.com [covachem.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. medkoo.com [medkoo.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 13. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 18. purepeg.com [purepeg.com]
- 19. benchchem.com [benchchem.com]
- 20. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Protein-Peptide Ligation Using Amino-PEG4-CH2CO2H
This guide provides an in-depth technical overview of Amino-PEG4-CH2CO2H, a heterobifunctional linker, for the covalent conjugation of proteins and peptides. It is intended for researchers, scientists, and drug development professionals seeking to leverage PEGylation to enhance the therapeutic properties of biomolecules.
Introduction: The Strategic Imperative of PEGylation
In the realm of biotherapeutics, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy for optimizing drug efficacy.[1][2][3] PEGylation confers several advantageous properties to proteins and peptides, including:
-
Enhanced Hydrophilicity and Solubility : The hydrophilic nature of the PEG chain improves the solubility of conjugated molecules, particularly those that are hydrophobic, in aqueous environments.[4][5][]
-
Prolonged Systemic Circulation : By increasing the hydrodynamic volume of the biomolecule, PEGylation shields it from renal clearance and proteolytic degradation, thereby extending its in vivo half-life.[1][2][][7][8]
-
Reduced Immunogenicity : The PEG chain can mask antigenic epitopes on the surface of proteins, reducing the likelihood of an immune response.[2][3][5]
This compound stands out as a discrete (monodisperse) PEG linker, offering precise control over the spacing between conjugated molecules.[9] Its structure, featuring a terminal primary amine and a carboxylic acid separated by a four-unit PEG chain, provides the versatility for a two-step conjugation strategy, minimizing homodimerization.[10][11][12][13]
Core Principles: The Chemistry of Conjugation
The successful ligation of a protein to a peptide using this compound hinges on the principles of carbodiimide chemistry, specifically utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[14]
The process is a sequential, two-step reaction:
-
Activation of the Carboxyl Group : The carboxylic acid terminus of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate.[14] This intermediate is susceptible to hydrolysis, making its immediate stabilization crucial.[14][15] The addition of NHS traps the activated carboxyl group as a more stable NHS ester, which is less prone to hydrolysis and can be efficiently reacted with primary amines.[14][16] This activation step is optimally performed at a slightly acidic pH (4.5-6.0) to ensure the stability of the NHS ester.[17]
-
Formation of the Amide Bond : The NHS-activated linker is then introduced to the protein solution. The NHS ester reacts with primary amines (the ε-amino group of lysine residues and the N-terminus) on the protein surface to form a stable amide bond.[18][19] This reaction is most efficient at a physiological to slightly basic pH (7.2-8.5).[15][17] The same principle applies to the subsequent conjugation of the peptide to the free amine terminus of the PEG linker, which is reacted with an activated carboxyl group on the peptide.
Caption: Generalized workflow for protein-peptide conjugation using this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for conjugating a protein to a peptide using this compound. Optimization of molar ratios, reaction times, and buffer conditions is essential for each specific protein-peptide pair.
Materials and Reagents:
-
Protein of interest (in an amine-free buffer, e.g., PBS or MES)
-
Peptide of interest (with a terminal carboxylic acid)
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5
-
Desalting columns
-
Reaction vessels and stirring equipment
Procedure:
-
Preparation of Reagents :
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture contamination.[17]
-
Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or an appropriate buffer immediately before use.
-
Prepare a stock solution of this compound in the Activation Buffer.
-
Ensure the protein and peptide are in their respective appropriate buffers and at the desired concentrations.
-
-
Activation of this compound :
-
Conjugation to the Protein :
-
Immediately add the activated linker solution to the protein solution. A 10-20 fold molar excess of the activated linker to the protein is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification :
-
Activation of the Peptide :
-
In a separate reaction, activate the carboxylic acid of the peptide using EDC and NHS/Sulfo-NHS, following a similar procedure as in step 2.
-
-
Final Conjugation :
-
Add the activated peptide to the purified protein-linker conjugate. A 5-10 fold molar excess of the activated peptide is recommended.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Final Quenching and Purification :
Caption: Step-by-step experimental workflow for protein-peptide conjugation.
Validation and Characterization: Ensuring Success
Rigorous characterization is paramount to confirm the successful synthesis of the desired conjugate and to determine its purity and homogeneity.
| Analytical Technique | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the increase in molecular weight upon conjugation. | A shift to a higher molecular weight band for the conjugate compared to the unconjugated protein.[23] |
| Size-Exclusion Chromatography (SEC) | To separate the conjugate from unreacted protein, peptide, and linker, and to assess for aggregation. | Elution of the conjugate at an earlier retention time than the unconjugated protein.[][21] |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To confirm the precise mass of the conjugate and determine the degree of PEGylation. | A mass spectrum showing a peak corresponding to the theoretical mass of the protein-peptide conjugate. |
| Reverse-Phase HPLC (RP-HPLC) | To assess the purity of the conjugate and separate different PEGylated species. | A distinct peak for the desired conjugate, with minimal contamination from starting materials.[] |
Troubleshooting Common Challenges
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Inactive EDC or NHS. | Use fresh, high-quality reagents and store them under appropriate desiccated conditions.[17] |
| Presence of primary amines in the buffer (e.g., Tris). | Perform buffer exchange into an amine-free buffer like PBS or MES prior to the reaction.[17] | |
| Incorrect pH for activation or conjugation. | Ensure the activation step is at pH 4.5-6.0 and the coupling step is at pH 7.2-8.0.[17] | |
| Protein Aggregation | High protein concentration. | Reduce the protein concentration during the reaction.[24] |
| Suboptimal buffer conditions. | Optimize buffer components, ionic strength, and consider the addition of stabilizing excipients. | |
| Polydispersity of the Final Product | Multiple reactive sites on the protein (lysine residues). | Optimize the molar ratio of linker to protein to favor mono-PEGylation. Consider site-specific conjugation strategies if homogeneity is critical.[24] |
| Inconsistent reaction conditions. | Ensure thorough mixing and precise control over reaction times and temperatures.[17] |
Conclusion: A Versatile Tool for Advanced Bioconjugation
This compound, in conjunction with well-established EDC/NHS chemistry, provides a robust and versatile platform for the creation of protein-peptide conjugates. The discrete PEG spacer offers precise control over the linker length, while the heterobifunctional nature of the molecule allows for a directed and efficient conjugation strategy. By carefully controlling reaction conditions and implementing rigorous analytical characterization, researchers can successfully synthesize well-defined conjugates with enhanced therapeutic potential. The applications of such conjugates are vast, ranging from targeted drug delivery and vaccine development to the creation of novel diagnostic reagents.[7][25][26]
References
- 1. worldscientific.com [worldscientific.com]
- 2. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 3. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 7. purepeg.com [purepeg.com]
- 8. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 9. adcreview.com [adcreview.com]
- 10. benchchem.com [benchchem.com]
- 11. medkoo.com [medkoo.com]
- 12. Amino-PEG4-(CH2)3CO2H - CD Bioparticles [cd-bioparticles.net]
- 13. This compound - Creative Biolabs [creative-biolabs.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 21. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Peptide-Protein Conjugation and Characterization to Develop Vaccines for Group A Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Peptide Conjugation - An Overview of Peptide Conjugates [altabioscience.com]
Introduction: The Molecular Swiss Army Knife of Bioconjugation
An Introductory Guide to Using Amino-PEG4-CH2CO2H in Research
In the landscape of modern biopharmaceutical research, the ability to precisely link different molecular entities is paramount. This compound has emerged as a cornerstone heterobifunctional linker, a molecular tool of choice for scientists in drug development and diagnostics.[1][2] Its structure is elegant in its simplicity and powerful in its application: a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH) are separated by a discrete, hydrophilic tetra-polyethylene glycol (PEG4) spacer.[3][4]
This guide provides an in-depth, field-proven perspective on leveraging this compound. We will move beyond simple protocols to explore the causality behind experimental choices, empowering researchers to not only apply this linker but to innovate with it. The inherent properties of the PEG4 spacer—enhancing aqueous solubility, reducing aggregation, and improving the pharmacokinetic profile of conjugates—make this linker an invaluable asset in complex biological systems.[1][5][6] Its applications are diverse, ranging from the construction of sophisticated Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) to the modification of peptides and surfaces for enhanced biocompatibility.[1][7][8]
Core Principles: The Chemistry of Covalent Linkage
The utility of this compound is rooted in the orthogonal reactivity of its two terminal functional groups. This allows for a controlled, stepwise approach to conjugation, where one end of the linker can be coupled to a molecule of interest, followed by the coupling of the other end to a second molecule.
The Amine Terminus (-NH2)
The primary amine is a potent nucleophile, readily reacting with several functional groups.[9][10] Its most common application is coupling with:
-
Activated Esters (e.g., N-hydroxysuccinimide Esters - NHS): This is a highly efficient and widely used reaction that forms a stable, irreversible amide bond. The reaction proceeds smoothly in aqueous buffers at a slightly basic pH (7.2-8.5).[][12]
-
Carboxylic Acids: Direct coupling with a carboxyl group can be achieved using carbodiimide chemistry (e.g., EDC), which is detailed in the next section.[10]
-
Carbonyls (Aldehydes and Ketones): Through reductive amination, the amine can form a stable secondary amine linkage.[3]
The Carboxylic Acid Terminus (-COOH)
The carboxylic acid is typically the electrophilic partner in the reaction, requiring activation to become susceptible to nucleophilic attack by a primary amine (e.g., the N-terminus or a lysine side chain on a protein). The gold standard for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[13]
This is a two-step mechanism that is critical for efficient conjugation[13]:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis, which would regenerate the carboxylic acid and reduce coupling efficiency.
-
Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester. This semi-stable ester is less susceptible to hydrolysis and efficiently reacts with a primary amine to form a robust amide bond.[][13]
The entire process is a "zero-length" crosslinking reaction, meaning no additional atoms from the coupling agents are incorporated into the final product.[13]
Key Research Applications & Experimental Protocols
The versatility of this compound makes it a valuable component in several cutting-edge research areas.
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker is a critical component connecting a potent cytotoxic payload to a monoclonal antibody (mAb).[1] The PEG4 spacer helps to improve the solubility of often-hydrophobic drug payloads and ensures the payload does not sterically hinder the antibody's binding to its target antigen.[14]
This protocol describes the conjugation of a payload containing a primary amine to a mAb via the linker's carboxylic acid.
Step 1: Activation of this compound
-
Reagent Preparation: Equilibrate this compound, EDC, and NHS to room temperature. Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[13] Prepare a solution of the linker in an "Activation Buffer" (e.g., 0.1 M MES, pH 5.5).[15]
-
Activation: In a microcentrifuge tube, combine the linker solution with EDC and NHS. A typical starting molar ratio is 1:1.2:1.5 (Linker:EDC:NHS).[15] Vortex briefly to mix.
-
Incubation: Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester-activated linker.[13]
Step 2: Conjugation to Monoclonal Antibody (mAb)
-
Antibody Preparation: Ensure the mAb is in an amine-free "Coupling Buffer" (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-7.4. The concentration should typically be between 2-10 mg/mL.
-
Conjugation: Add the activated linker solution from Step 1 to the mAb solution. The molar ratio of linker to mAb will determine the final drug-to-antibody ratio (DAR) and must be optimized empirically. A starting point is often a 5-20 fold molar excess of the linker.[15]
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.[13]
-
Quenching: Add a "Quenching Buffer" (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to quench any unreacted NHS esters.[13] Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and other reagents to purify the linker-modified mAb. This is typically achieved using a desalting column or dialysis against PBS.
Step 3: Payload Conjugation
-
Reaction: The purified linker-mAb from Step 2 now has a terminal amine. If the payload has an NHS-ester, it can be directly added to the linker-mAb solution (in PBS, pH 7.2-7.4) and reacted for 2-4 hours at room temperature.
-
Final Purification: Purify the final ADC conjugate using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and antibody.[16]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein.[7] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound is an ideal linker, as its length, flexibility, and hydrophilicity are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent proteasomal degradation.[1][17]
Peptide and Protein Modification (PEGylation)
PEGylation of therapeutic peptides or proteins can dramatically improve their clinical potential by enhancing solubility, extending circulation half-life, and reducing immunogenicity.[18][19] this compound can be used to attach this short PEG chain to a peptide, for example, by reacting its activated carboxyl group with the peptide's N-terminal amine or a lysine residue.
Experimental Design and Optimization
Transitioning from a protocol to a robust, reproducible experiment requires careful optimization. The success of a conjugation reaction hinges on several interdependent parameters.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Molar Ratio (Linker:Molecule) | 5:1 to 50:1 | A molar excess of the linker drives the reaction to completion, but excessive amounts can complicate purification. Start with a 10-fold excess and titrate to find the optimal balance between conjugation efficiency and ease of purification.[16] |
| Molar Ratio (Linker:EDC:NHS) | 1 : 1.2 : 1.5 | A slight excess of EDC and NHS ensures efficient activation of all carboxyl groups on the linker. Using Sulfo-NHS instead of NHS can improve solubility in fully aqueous buffers.[13] |
| Activation pH | 4.5 - 6.0 | EDC/NHS chemistry is most efficient at a slightly acidic pH, which minimizes the hydrolysis of the O-acylisourea intermediate.[8][20] MES buffer is a common choice. |
| Conjugation pH | 7.2 - 8.5 | This pH range ensures that the target primary amines are deprotonated and thus sufficiently nucleophilic to react with the NHS ester. For N-terminal specific PEGylation, a pH closer to 7.2-7.6 can provide selectivity over lysine residues (pKa ~10.0-10.2).[][21] |
| Reaction Time & Temperature | 2-4 hours at RT or Overnight at 4°C | Lower temperatures (4°C) can reduce the rate of hydrolysis of the NHS ester and minimize potential protein degradation, making it a safer choice for sensitive biomolecules.[13] |
| Quenching Agent | Tris, Hydroxylamine, Glycine | Quenching is a critical step to stop the reaction and prevent further modification during purification and analysis. The agent must contain a primary amine to react with any remaining activated esters.[22] |
Characterization of Conjugates: Validating Success
Successful conjugation must be confirmed analytically. A multi-pronged approach is essential to verify the identity, purity, and stability of the final product.
-
Size-Exclusion Chromatography (SEC-HPLC): This is the primary method to assess purity and detect aggregation.[23] A successful conjugation will result in a shift to an earlier retention time compared to the unconjugated starting material, indicating an increase in hydrodynamic radius. The absence of aggregation is critical for biological function and safety.
-
Mass Spectrometry (LC-MS): This is the definitive technique to confirm the identity of the conjugate.[24] ESI-MS analysis will show a mass shift corresponding to the addition of the linker and payload. For ADCs, this can also help determine the distribution of different drug-to-antibody ratio species.
-
Hydrophobic Interaction Chromatography (HIC): Particularly useful for ADCs, HIC can separate species based on the number of conjugated linkers/payloads.[16] This allows for the calculation of the average DAR, a critical quality attribute.
-
SDS-PAGE: A simple gel electrophoresis analysis can provide a quick visual confirmation of conjugation. The PEGylated protein will migrate more slowly than its unconjugated counterpart, appearing as a higher molecular weight band.[25]
Troubleshooting Common Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | - Inactive reagents (hydrolyzed EDC/NHS)- Incorrect buffer pH- Insufficient molar excess of linker- Competing nucleophiles in buffer (e.g., Tris) | - Use fresh, anhydrous EDC/NHS stocks.[22]- Verify pH of activation and coupling buffers.- Perform a titration to find the optimal linker:protein molar ratio.[21]- Ensure buffers are free of primary amines. Use PBS or HEPES for coupling. |
| Protein Aggregation | - High protein concentration- Sub-optimal buffer conditions (pH, ionic strength)- Hydrophobic nature of payload (for ADCs) | - Reduce the protein concentration during the reaction.[21]- Screen different buffers and pH values to find conditions that maintain protein stability.- The inherent hydrophilicity of the PEG linker helps, but if aggregation persists, consider adding stabilizing excipients. |
| Difficulty in Purification | - Large excess of unreacted linker/payload- Aggregation of the conjugate | - Optimize the molar ratio to use less excess reagent.- Use multi-step purification (e.g., affinity chromatography followed by SEC) for higher purity.- Address aggregation issues before attempting purification (see above). |
Handling and Storage
To ensure maximum reactivity and longevity, this compound should be handled with care.
-
Storage: Store the solid reagent desiccated at -20°C.[2][3] For short-term storage (days to weeks), 0-4°C is acceptable.[2]
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. For preparing stock solutions, use anhydrous solvents like DMF or DMSO.[22]
Conclusion
This compound is a powerful and versatile tool in the arsenal of researchers and drug developers. Its well-defined structure, discrete PEG length, and orthogonal reactive ends provide a robust platform for the precise construction of complex bioconjugates. By understanding the underlying chemical principles, carefully optimizing reaction parameters, and employing rigorous analytical characterization, scientists can effectively harness the potential of this linker to advance therapeutic and diagnostic innovation.
References
- Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1TZ05ndfyAeTEkHW415eFnNr1yXWsvI4jn10sd0ulcHJ3OKNrZCADyVGyBkwUN1przwXokwiN7xD7Qi4UhWACW3jdihHsu9m2a7-uqWWDA9PAOrOYv9HmYFIpQL8M8hJdFWa4B1ljY5KkzmyFwpH_wMbnr6hZGEwzK3rHsNjgkVTFkrz8kMofFHBxdCGYU0srDfOychJ7vgyEeNq8soYHStRaheltK_gVQEljwBvewbg9-E2k7w==]
- From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7479262/]
- A Technical Guide to the Research Applications of Amino-PEG4-(CH2)3CO2H. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx-AGfJpRNxudS3nuXTvoXLuwOvos_iwXUH08EWt2jRC6p3mdDzY8s1Vk_1nDo-qY00k27FlY0rhCIeQqPt1KlyLbxZQwpo47RhEwPxuohErSfpss2Y_I2Wbl9umcZG4Ne_0g2sJfQdY7z2FRvy0KNWIW1bceBCTkEqaC7A8fQlSOVWKnn5Ft4hgjyNNdyqZDBEWdNa_ktX-WxX__w6O5buKi5]
- This compound (CAT#: ADC-L-Y0150). Creative Biolabs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUSC18PJXSRh2BvPYaZ0KtoahZs0ncnJXDPxL4wnzUBCJiit-jQRv6DY1tq2DqPv-kDcyfW0TFokbqxkrkEqwun03Ce_UXw8RC1ChCYLbMxaQOcShIgTxWWe5PUC4esio3mCEkaOHURSr-CARJH1UvK0Ie0llRnfptfI4=]
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzytq1bgLIcUx4GW2X8Xj5fnQsvYLIztyMuMe-oNxzmfKUlO1VDjmaP_mZkT9ha0ENF9TpZppmhCRpcUNYY3TzNs-uu_3cDtGrhwL6E3k5Y4K9rrW3AIDlaweyaAYfiFTPC4CEdiSpcKJcLHYul0QFDUk50tsU6sMYp1gW9DOG2qlFXnQTBl4i-EXxz9vpNWKjOyEbBR6X9RZKu2cULEppZnfCZHYrmqjMYRLOHshoTDD_cUah9576ZA==]
- Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG4-(CH2)3CO2H. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSZ3KK-ODJoUh4dcdXZmDwKhp4jwgbDkbCN4W-Lqbjkl6OUB1j5zAe0K3IvK1rNJL6wfPQSDl_u1RWAGRKEeEioZEivKsSb8jSOerFdJmpegDsMGl2t0nCagbj3twcZNcXlBVualggLs696Sv6ZfqADa0o5OFZO8GBP0pEHtsTg5Eo94cxvJLPiB_wQtQ0GhAfrKdEZZMeek1c8CUlLeYPqq8CMFU91z5X8GM=]
- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxtkGBmSYryP2EUfrqe1rOT0LfXb0UWb8HD5wrdr-7x_dP35VCe_OTNxovlHtE3BfnLUA5orrRcvhb0TkyXoAHRw8KH_F3H7JbPCYpqNLS8f5061RzDWR6rlbxFjeSagPnvK_BrW1PhI1ecUH21OOc-9j_hnfsho0d6xsYJIfQku10LjBzpHVVK2zKEM-NaD8y1GPX-J_zcenRAWalDN6_QAbFnd3pxM6BLc5e]
- Analytical Measurement of PEGylated Molecules. ResearchGate. [URL: https://www.researchgate.
- NH2-PEG4-COOH, 663921-15-1, Amino-PEG4-acid. Biopharma PEG. [URL: https://www.biochempeg.com/product/nh2-peg4-cooh]
- This compound | CAS# 195071-49-9. MedKoo Biosciences. [URL: https://www.medkoo.com/products/571801]
- Application Notes and Protocols for Boc-Aminooxy-PEG4-CH2-Boc in Bioconjugation. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDevQKxHFypxfqwF_pTJGdWIj524fNykiELfzCMb0VrztqTYPZ3RbR1Z7eiIZBxyJFSOxwVwu9NgihAM_OVi4jfM2VzFkGDx42YAe9p8ZUJD0CsgtnvxI8LvnUU7bdPwE0ke641b-azoqQ3Kat_-3CP34PfqxcL4uxSYqfoXqfrY-cjZrwqC8mqVLcAZWrWe2VaB_zuu0K6vDgmiA5drGeXUp-rM9K474djIdH]
- This compound | 195071-49-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82538183.htm]
- Technical Support Center: Troubleshooting Low Yield in PEGylation Reactions. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9VJezX4uik_OvQZg7tAaHtT1maN6T_7NUDyYzE2_Fi_xyB0zINDA6X5JPwx1EOaIb1ige_9RiPpTT75Jl79X2T4LQ6Et3tIDnknpHC5154qu_KHVwthQiAutF1o4gA9z8-oFIoritHKsqYfupAxRu7cgIbxG4AHQzZnTjgTvDBsaxwy4XJkHgXnZtyws78T8npvoCmPeq4FRqAAgo9BV4fYcMMeC1_A==]
- Amino-PEG4-CH2COOH | PROTAC/ADC Linker. MedchemExpress. [URL: https://www.medchemexpress.com/amino-peg4-ch2cooh.html]
- Amino-PEG4-(CH2)3CO2H. CD Bioparticles. [URL: https://www.cd-bioparticles.net/product/amino-peg4-ch2-3co2h-item-pdl-037-1-2139.html]
- PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4099225/]
- NHS Esters for Antibody Labeling. BOC Sciences. [URL: https://www.bocsci.com/blog/nhs-esters-for-antibody-labeling/]
- Amino-PEG4-acid | 663921-15-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82538183.htm]
- A Comparative Guide to PEGylation Reagents: Alternatives to Amino-PEG4-(CH2)3CO2H. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv4wfs9_6v4FJYQRNyQLC8PWwdKVzOsCPAFTe9b5mdLGbkO66D6Mz6w98dxkke2psWDKkchp6aAl8rNdp9QFcP_qHGH8WN_Z6B8HnS-RUTcqfm6Bmh3v5IBEUCg9qmt_p7TE8niu2JzJOxXU-7EWCtVKuLw7Gamybo-PbQHRhae_TNOvgbfm8ZUQes2bE2JSqMoj8WnLSUPpWftuuT4XF7ui9y3Yft3Nza3kwe]
- Amino-PEG4-(CH2)3CO2H | PROTAC Linker. MedchemExpress. [URL: https://www.medchemexpress.com/amino-peg4-ch2-3co2h.html]
- Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5523126/]
- Amino-PEG4-CH2COOH. Precise PEG. [URL: https://www.precisepeg.com/products/amino-peg4-ch2cooh]
- Amino PEG, Amino linker, PEG Amine, Crosslinker. BroadPharm. [URL: https://broadpharm.com/peg-linkers/amino-peg]
- Amino PEG, PEG Amine, PEG-NH2, ADC Linkers. AxisPharm. [URL: https://axispharm.
- What does PEGylation Chemistry look like?. ADC Review. [URL: https://www.adcreview.
- PEGylation of Nanocarrier Drug Delivery Systems: State of the Art. ResearchGate. [URL: https://www.researchgate.
- Top 5 Applications of PEGylated Linkers in Bioconjugation. PurePEG. [URL: https://www.purepeg.
- PEGylation Chemistry | Order PEGs & PEGylation Services. Creative PEGWorks. [URL: https://www.creativepegworks.
- Protocol for Amino PEG. BroadPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTWOxrSr7ML8XHzvo1t4orYJXvbeXqb0R0pAEEoI0wE5buO4U8xPc0uRnFYc-HHzLzFaz5dv_b_Nleza5m9h3nAVz2c4XA_1y8C7jC-wzMK_Txt96xRrwQP9JJWCuxzVavLEkosA3yww==]
- Amide coupling Protocol for Amino PEG. AxisPharm. [URL: https://axispharm.com/blogs/protocols/amide-coupling-protocol-for-amino-peg]
- Application Notes and Protocols for Surface Modification with Amino-PEG4-(CH2)3CO2H for Enhanced Biocompatibility. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnXJa1FsYoH9jlRkWzh7GeLXYvHYksBz_PUpZ3UqWAFv13W-nvGPfG0xXXlNJHw1mAeaWK88fiCK3obgEz8QosZsnkhva5-RXSIOORZ1VzDB0YcesOewdvT3lX5hGlROQmZdDp1nYdCz4rUkgVAeFusuYCFXyL_6HGDbu5P9UUFaw-FobvwtU3WcJKvrzBMiubLwTDBb86PQ1jqhv9btMzqk1V8gVmeFYilg1_7fYEk1A_Zj1JwCacFWoaAurP-FRnnVK5L9B65iwTlJKc1A==]
- Peptide and protein PEGylation: a review of problems and solutions. Creative PEGWorks. [URL: https://www.creativepegworks.com/resources/peptide-and-protein-pegylation-a-review-of-problems-and-solutions.html]
- PEGylation and PEGylation Reagents. BroadPharm. [URL: https://broadpharm.
- Characterization of bioconjugates formed with Boc-Aminooxy-PEG4-CH2-Boc. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwCDC5mKYOm0rurc_iJU4UtrgZNGKVnU4-CEfuFLqMjrfhAqBIWUPSQszMwEAlR22rpytdIms_W_qtWA5AoHtvQ3aTpc4fXuct4LzrC1VrNvX-vFwOMyTb49GzbHxMfRSy_wjmou1RDDEk24vzB7mk3AD6854o3Rj60vbBUctXFAGX94CshbwFy35DFlfGylB2ZjYYi6ACDHzX_V3ijK2ZJliTGQ==]
- Amino-PEG4-Amine. Precise PEG. [URL: https://www.precisepeg.com/products/amino-peg4-amine]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [URL: https://www.luxbiotech.com/sites/default/files/2021-02/Solid-Phase%20Peptide%20Synthesis.pdf]
- Application Notes and Protocols for Peptide Modification with Hydroxy-PEG4-CH2COOH. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq6lfwORDXzn2iURzjbSN60mUg8cSV7HaGPBb2dkNKyLQDIUAqPm55_6qWQZcQPMRVm7zCzGdUq0O_FdBZ2OndOclI-WxpCDjI8AJ223U290__zOVmK3w6-tOinHxI4lCYnbMiazt7DQJiKKvAc4unH30L1T7xsQTX9plKGDyC5wJ5s0pqiZUTfsoArOLlY1RGkO57wdlO6gpUyyetPUr_KpXPgE56WQBc04dkm1y4]
- Process for synthesizing peptides by using a PEG polymer support. Google Patents. [URL: https://patents.google.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [URL: https://www.aapptec.com/files/synthesisguide.pdf]
Sources
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. NH2-PEG4-COOH, 663921-15-1, Amino-PEG4-acid - Biopharma PEG [biochempeg.com]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 10. adcreview.com [adcreview.com]
- 12. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. purepeg.com [purepeg.com]
- 20. creativepegworks.com [creativepegworks.com]
- 21. benchchem.com [benchchem.com]
- 22. broadpharm.com [broadpharm.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. enovatia.com [enovatia.com]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Strategic Use of Amino-PEG4-CH2CO2H in PROTAC Synthesis
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The efficacy of these heterobifunctional molecules, which consist of a warhead for the POI, a ligand for an E3 ubiquitin ligase, and a connecting linker, is profoundly influenced by the linker's composition and length.[3][4] This guide provides an in-depth technical overview and detailed protocols for the application of Amino-PEG4-CH2CO2H, a bifunctional tetra-polyethylene glycol (PEG) linker, in the rational design and synthesis of potent PROTACs. We will explore the causality behind its selection, its impact on critical physicochemical properties, and provide step-by-step methodologies for its incorporation and subsequent biological evaluation.
Introduction: The Linker as a Critical Determinant of PROTAC Efficacy
A PROTAC molecule's function is to orchestrate the formation of a productive ternary complex between the target protein and an E3 ligase, leading to the target's ubiquitination and proteasomal degradation.[5][6][7] While the warhead and E3 ligase ligand provide specificity, the linker is far from a passive spacer. It is an active contributor that governs the PROTAC's:
-
Ternary Complex Geometry: The linker's length and flexibility dictate the relative orientation of the two proteins, which is paramount for efficient ubiquitin transfer.[1][8]
-
Physicochemical Properties: As PROTACs are often large molecules that violate traditional drug-like rules (e.g., Lipinski's Rule of Five), the linker significantly impacts solubility, cell permeability, and overall pharmacokinetic behavior.[3]
-
Selectivity and Potency: Subtle changes in linker composition can dramatically alter degradation efficiency (DC₅₀) and maximal degradation (Dₘₐₓ), and can even impart selectivity between homologous proteins.[3][9]
Among the various linker classes, those based on polyethylene glycol (PEG) are frequently employed due to their unique advantages.[6][10] The bifunctional linker, this compound, represents a versatile and powerful building block for PROTAC synthesis.
Rationale for Use: The Physicochemical Advantages of this compound
The selection of this compound is a strategic choice rooted in its distinct structural features, which are designed to overcome common challenges in PROTAC development.
-
Enhanced Aqueous Solubility: The four hydrophilic ethylene glycol units significantly increase the water solubility of the final PROTAC conjugate.[6][11] This is a critical feature, as many warheads and E3 ligase ligands are hydrophobic, and poor solubility can hinder both synthesis and biological testing.
-
Optimal Length and Flexibility: The PEG4 chain provides a flexible spacer of a defined length, which is often sufficient to span the distance between the target and E3 ligase without inducing steric hindrance, thereby facilitating stable ternary complex formation.[4][11]
-
Dual Functional Handles for Sequential Synthesis: The terminal primary amine (-NH₂) and carboxylic acid (-CO₂H) groups allow for controlled, stepwise conjugation. This modular approach is essential for building complex PROTAC libraries and ensuring a clean synthesis, typically by using a protected version of the linker in the initial step.
-
Biocompatibility and Reduced Non-specific Binding: PEG is a well-established biocompatible polymer that can shield the PROTAC from non-specific interactions with other cellular components, potentially reducing off-target effects.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Rationale for Importance in PROTAC Synthesis |
| Molecular Formula | C₁₁H₂₃NO₇ | Defines the elemental composition and contributes to molecular weight. |
| Molecular Weight | 281.30 g/mol | A defined building block for precise control over final PROTAC properties. |
| Appearance | White to off-white solid or oil | Standard quality control parameter. |
| Solubility | Soluble in water, DMF, DMSO, DCM | High solubility in common organic solvents simplifies reaction setup. |
| Structure | NH₂-(CH₂CH₂O)₄-CH₂COOH | Bifunctional nature allows for versatile and controlled conjugation chemistry. |
Synthetic Strategy: A Modular Approach to PROTAC Assembly
The synthesis of a PROTAC using a bifunctional linker like this compound is best approached in a modular fashion to ensure regioselectivity and simplify purification. The general workflow involves three key stages: coupling the first ligand to a protected version of the linker, deprotection, and coupling the second ligand. For this guide, we will use Boc-NH-PEG4-CH2COOH for the initial coupling to ensure the amine terminus remains protected.
Detailed Experimental Protocols
Disclaimer: These protocols are generalized and may require optimization based on the specific properties of the warhead and E3 ligase ligands.
Protocol 1: Stage 1 - Coupling of Amine-Functionalized Ligand to Boc-NH-PEG4-CH2COOH
This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine on the first ligand (e.g., an E3 ligase ligand like pomalidomide with an amino-functionalized exit vector).
Reagents and Materials:
-
Amine-functionalized Ligand 1 (1.0 eq)
-
Boc-NH-PEG4-CH2COOH (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Boc-NH-PEG4-CH2COOH in anhydrous DMF.
-
Activation: Add HATU and DIPEA to the solution. Stir for 15-20 minutes at room temperature to activate the carboxylic acid, forming the active ester in situ.
-
Coupling: Add a solution of the amine-functionalized Ligand 1 in anhydrous DMF dropwise to the activated linker solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure Boc-protected intermediate.[12]
Protocol 2: Stage 2 - Boc Deprotection
This step removes the tert-Butyloxycarbonyl (Boc) protecting group to reveal the primary amine for the second coupling reaction.
Reagents and Materials:
-
Boc-Protected Intermediate from Stage 1 (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (20-30% v/v in DCM)
Procedure:
-
Reaction Setup: Dissolve the purified Boc-protected intermediate in DCM in a round-bottom flask.
-
Deprotection: Add the TFA/DCM solution to the flask at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is fully consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with DCM several times to ensure complete removal of TFA. The resulting amine-TFA salt is often used directly in the next step without further purification.[13]
Protocol 3: Stage 3 - Final PROTAC Synthesis
This protocol describes the final amide coupling between the newly deprotected amine on the linker-intermediate and a carboxylic acid on the second ligand (e.g., a warhead).
Reagents and Materials:
-
Amine-TFA salt from Stage 2 (1.0 eq)
-
Carboxylic acid-functionalized Ligand 2 (1.1 eq)
-
HATU (1.2 eq), DIPEA (4.0 eq - extra is needed to neutralize the TFA salt)
-
Anhydrous DMF
Procedure:
-
Reaction Setup: Dissolve the carboxylic acid-functionalized Ligand 2 in anhydrous DMF.
-
Activation: Add HATU and DIPEA, and stir for 15-20 minutes at room temperature.
-
Coupling: Add a solution of the amine-TFA salt from Stage 2 in anhydrous DMF to the activated Ligand 2 solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purification: Upon completion, filter the reaction mixture and purify the crude product directly by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the pure fractions to obtain the final PROTAC.[13]
-
Characterization: Confirm the identity and purity (>95%) of the final PROTAC by LC-MS, ¹H NMR, and High-Resolution Mass Spectrometry (HRMS).
Application: Biological Evaluation of the Synthesized PROTAC
Following successful synthesis and purification, the biological activity of the PROTAC must be rigorously assessed. The primary assay is to quantify the degradation of the target protein in a relevant cell line.
Protocol 4: Western Blotting for Target Protein Degradation
Reagents and Materials:
-
Relevant cell line (e.g., MV4-11 for BRD4)
-
Synthesized PROTAC
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Plating: Seed cells in 6-well plates at an appropriate density and allow them to adhere or stabilize overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.[14][15][16]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Table 2: Representative Data - Impact of PEG Linker Length on BRD4 Degradation
This table presents representative data illustrating why linker optimization, for which a PEG4 linker is a common starting point, is crucial.
| PROTAC Compound | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Rationale/Interpretation |
| Degrader-1 | Amino-PEG2-COOH | 85 | ~70% | A shorter linker may introduce steric hindrance, preventing optimal ternary complex formation and leading to lower potency. |
| Degrader-2 (Ref.) | Amino-PEG4-COOH | 5.2 | >95% | The PEG4 length appears to be optimal, allowing for a highly stable and productive ternary complex. [11][17] |
| Degrader-3 | Amino-PEG6-COOH | 25 | ~90% | A longer linker might be too flexible, increasing the entropic penalty of complex formation and slightly reducing potency.[3] |
Troubleshooting and Key Considerations
-
PROTAC Purification: The free carboxylic acid on the warhead and the overall amphipathic nature of PROTACs can lead to poor peak shape during reverse-phase HPLC. Using an acidic modifier like 0.1% TFA in the mobile phase is critical as it acts as an ion-pairing agent, ensuring the acid is fully protonated and improving chromatography.[13]
-
The Hook Effect: Be aware that at very high concentrations, PROTACs can lead to the formation of binary (PROTAC-Target, PROTAC-E3) complexes rather than the productive ternary complex, resulting in decreased degradation. A full dose-response curve is essential to identify this effect.[1]
-
Empirical Optimization is Key: While this guide focuses on a PEG4 linker, it serves as an excellent starting point. The optimal linker length is highly dependent on the specific target and E3 ligase pair. It is standard practice to synthesize a small library of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG4, PEG5) to empirically determine the optimal degrader.[1][3]
Conclusion
The bifunctional linker this compound is a cornerstone reagent in modern PROTAC synthesis. Its inherent hydrophilicity, ideal flexibility, and dual functional handles for modular synthesis directly address many of the challenges associated with developing effective protein degraders. By providing enhanced solubility and facilitating the formation of productive ternary complexes, this linker enables the creation of potent PROTACs with improved drug-like properties. The protocols and strategic insights provided herein offer a robust framework for researchers to successfully design, synthesize, and evaluate novel PROTACs, accelerating the discovery of next-generation therapeutics.
References
-
Steinebach, C., Kehm, H., & Gütschow, M. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
-
Hughes, S. J., & Ciulli, A. (2017). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Molecules. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PEG Linkers in Advancing PROTAC Technology. Pharma sourcing. [Link]
-
Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]
-
Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis. Biopharma PEG. [Link]
-
ACS Publications. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. [Link]
-
CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio. [Link]
-
Mares, A., et al. (2016). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ACS Chemical Biology. [Link]
-
Zhang, X., et al. (2019). Applications of Covalent Chemistry in Targeted Protein Degradation. Current Opinion in Chemical Biology. [Link]
-
Gadd, M. S., et al. (2017). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. Journal of Medicinal Chemistry. [Link]
- Chemical Manufacturer Perspective. (2025). The Role of PEG Linkers in PROTAC Synthesis: A Manufacturer's Perspective. Chemical manufacturer article.
-
Zhang, C., et al. (2019). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ChemComm. [Link]
-
ResearchGate. (n.d.). Chemical structures of PROTACs warheads used in this work. ResearchGate. [Link]
-
Waters Corporation. (2025). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. Waters Corporation. [Link]
-
ResearchGate. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). National Institutes of Health. [Link]
-
ResearchGate. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. [Link]
-
MDPI. (n.d.). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]
-
National Institutes of Health. (n.d.). Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). National Institutes of Health. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. precisepeg.com [precisepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 9. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Step-by-Step Guide to the Activation of Amino-PEG4-CH2CO2H for Bioconjugation
Introduction: The Role of Amino-PEG4-CH2CO2H in Modern Therapeutics
The heterobifunctional linker, this compound, represents a critical tool in the fields of drug delivery, diagnostics, and bioconjugation.[1][2] It features a primary amine (-NH2) and a terminal carboxylic acid (-COOH), separated by a discrete, hydrophilic 4-unit polyethylene glycol (PEG) spacer. This architecture provides a versatile platform for covalently linking two different molecules, such as a targeting antibody and a therapeutic payload.[3][4]
The PEG spacer is not merely a passive connector; its inclusion is a strategic design choice that confers significant advantages. PEGylation, the process of attaching PEG chains to molecules, is known to enhance aqueous solubility, improve stability by shielding from enzymatic degradation, and reduce the immunogenicity of the conjugated molecule.[5][6] Furthermore, it increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and significantly extend its circulation half-life in the body.[5] These benefits are pivotal in the development of next-generation therapeutics like antibody-drug conjugates (ADCs) and PROTACs.[3][7][]
The utility of the this compound linker hinges on the controlled and efficient activation of its terminal carboxylic acid. This application note provides a detailed, step-by-step guide to activating this carboxyl group using the widely adopted and robust 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, preparing it for subsequent conjugation to amine-containing biomolecules.
The Cornerstone of Conjugation: The EDC/NHS Activation Mechanism
The conversion of a relatively unreactive carboxylic acid into a highly reactive intermediate is the key to forming a stable amide bond with a primary amine. The combination of EDC and NHS is the gold standard for this "zero-length" crosslinking process.[9][10] The reaction proceeds through a well-defined two-step mechanism.[11][12]
-
Activation of the Carboxyl Group: EDC reacts with the carboxylic acid on the PEG linker to form a highly reactive O-acylisourea intermediate. This intermediate is notoriously unstable in aqueous solutions and is susceptible to rapid hydrolysis, which would revert it back to the original carboxylic acid.[9][10]
-
Formation of a Stable NHS Ester: To mitigate the instability of the O-acylisourea intermediate, NHS (or its water-soluble analog, Sulfo-NHS) is introduced. NHS efficiently reacts with the intermediate to form a more stable, amine-reactive NHS ester.[13] This semi-stable NHS ester is significantly less prone to hydrolysis, thereby increasing the overall efficiency of the subsequent conjugation reaction.[10][11]
The resulting Amino-PEG4-CH2CO-NHS is now "activated" and ready to react with a primary amine on a target molecule (e.g., the ε-amino group of a lysine residue on a protein) to form a highly stable amide bond.[]
Materials and Reagents
-
Linker: this compound
-
Activation Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC, EDAC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions.
-
-
Buffers:
-
Quenching Solution (Optional): Hydroxylamine-HCl or Tris-HCl, to a final concentration of 10-50 mM.[17]
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for preparing stock solutions.
-
Equipment:
-
pH meter
-
Magnetic stirrer and stir bars
-
Reaction vials
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) for purification.[16]
-
Standard laboratory glassware and pipettes.
-
Safety Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[18] Handle EDC and NHS in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. EDC and NHS are moisture-sensitive; always allow reagents to equilibrate to room temperature in a desiccator before opening to prevent condensation.[15][19]
Detailed Experimental Protocol: Two-Step Aqueous Activation
This protocol details the activation of the carboxyl group on this compound in an aqueous environment, followed by conjugation to a generic amine-containing protein.
Reagent Preparation
-
Equilibrate Reagents: Allow EDC and Sulfo-NHS vials to warm to room temperature in a desiccator for at least 30 minutes before opening. This is a critical step to prevent moisture contamination and hydrolysis of the reagents.[10]
-
Prepare Buffers: Prepare fresh Activation Buffer (0.1 M MES, pH 6.0) and Coupling Buffer (PBS, pH 7.2-7.5). Degas buffers if the target protein is sensitive to oxidation.
-
Prepare Linker Solution: Dissolve this compound in Activation Buffer to the desired concentration (e.g., 10 mM).
-
Prepare EDC/Sulfo-NHS Solutions: Immediately before use, prepare concentrated stock solutions of EDC and Sulfo-NHS in the Activation Buffer. Do not store these solutions as they are prone to hydrolysis.[20]
-
Prepare Target Molecule: Dissolve or exchange the amine-containing target molecule (e.g., protein) into the Coupling Buffer.
Step-by-Step Activation and Conjugation Procedure
-
Activation Reaction:
-
In a reaction vial, combine the this compound solution with EDC and Sulfo-NHS. A common starting point is a molar ratio of 1:2:5 (Carboxyl-PEG : EDC : Sulfo-NHS).[16][17]
-
Rationale: A molar excess of EDC and Sulfo-NHS drives the reaction towards the formation of the NHS ester. The activation step is performed at pH 4.5-6.0 because EDC chemistry is most efficient in this range, while hydrolysis of the intermediate is minimized.[9][16]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.[11][20]
-
-
Conjugation Reaction:
-
Immediately add the activated PEG-linker solution to the target molecule solution in Coupling Buffer. Alternatively, perform a rapid buffer exchange of the activated linker into the Coupling Buffer before adding the target.
-
Rationale: The reaction with primary amines is most efficient at a pH of 7.2-8.5, where the amine groups are deprotonated and thus more nucleophilic.[16][21]
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[11][22]
-
-
Quenching and Purification:
-
(Optional but Recommended) Quench the reaction by adding a quenching solution (e.g., hydroxylamine or Tris) to a final concentration of 10-50 mM. Incubate for 15-30 minutes.[16][17] This step deactivates any remaining NHS esters, preventing unwanted side reactions.
-
Purify the final conjugate to remove unreacted PEG linker, EDC/NHS byproducts, and quenching reagents. Size-exclusion chromatography (SEC) or dialysis are effective methods.[23]
-
Key Parameters and Optimization
The success of the conjugation is highly dependent on reaction conditions. The following table summarizes critical parameters and provides a rationale for their optimization.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Activation pH | 4.5 - 6.0 | Maximizes EDC efficiency and minimizes hydrolysis of the O-acylisourea intermediate. MES buffer is ideal as it lacks competing amines or carboxyls.[9][15] |
| Conjugation pH | 7.2 - 8.5 | Ensures primary amines on the target molecule are deprotonated and nucleophilic, promoting efficient amide bond formation.[][21] |
| Molar Ratios | PEG:EDC:NHS = 1:2:5 (Starting) | Molar excess of coupling reagents drives the reaction. Ratios should be optimized for each specific application to control the degree of labeling and avoid precipitation.[16][17] |
| Activation Time | 15 - 30 minutes at RT | Sufficient time for NHS-ester formation. Longer times can increase hydrolysis of the intermediate.[10] |
| Conjugation Time | 2-4 hours at RT or Overnight at 4°C | Reaction kinetics depend on the reactivity of the target amine. Longer incubation at 4°C can improve yield for sensitive proteins.[11] |
| Reagent Quality | Use fresh, high-purity reagents | EDC and NHS are highly sensitive to moisture. Use fresh aliquots and allow vials to warm to RT before opening to prevent degradation.[15][24] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Inactive Reagents: EDC/NHS have hydrolyzed due to moisture.[15] | Use fresh, high-quality EDC and NHS. Allow reagents to warm to RT in a desiccator before opening. Store desiccated at -20°C.[15] |
| Suboptimal pH: Incorrect pH for activation or conjugation steps. | Verify the pH of your buffers. Use a non-amine, non-carboxylate buffer (e.g., MES) for activation (pH 4.5-6.0) and a buffer like PBS for conjugation (pH 7.2-8.0).[15] | |
| Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, Glycine). | Perform a buffer exchange into an appropriate buffer (MES, PBS) before starting the reaction.[15] | |
| Precipitation of Conjugate | High Degree of Labeling: Excessive modification of the target protein can lead to insolubility. | Reduce the molar excess of the activated PEG linker in the reaction. Optimize the stoichiometry.[15] |
| Incorrect Buffer Conditions: The buffer may not be suitable for maintaining the stability of the final conjugate. | Ensure the protein remains in a buffer that maintains its stability and solubility throughout the process.[15] | |
| Hydrolysis of NHS Ester | Reaction Conditions: The activated NHS ester is susceptible to hydrolysis, especially at high pH and in dilute solutions.[21] | Perform the conjugation step immediately after activation. Work with reasonably concentrated solutions of the target molecule.[25] |
Characterization of the Final Conjugate
After purification, it is essential to characterize the conjugate to confirm success and determine the degree of labeling.
-
SDS-PAGE: A simple method to visualize a shift in molecular weight between the unconjugated and PEGylated protein.[26]
-
Size-Exclusion Chromatography (SEC-HPLC): Can be used to assess purity and detect the presence of aggregates or unconjugated starting material.[23]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate mass of the conjugate, allowing for the determination of the number of PEG linkers attached to the target molecule.[23]
References
- PurePEG. (2025, July 1).
- BenchChem. (2025).
- Biopharma PEG.
- Thermo Fisher Scientific. Instructions: EDC.
- BenchChem. (2025). Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG4-(CH2)3CO2H.
- BenchChem. (2025, December). Troubleshooting low yield in EDC/NHS coupling reactions with PEG.
- BOC Sciences.
- BenchChem.
- Precise PEG.
- BenchChem. (2025). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
- ChemPep Inc. Overview of PEG Linkers.
- Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26.
- BOC Sciences. NHS Esters for Antibody Labeling.
- BenchChem.
- Thermo Fisher Scientific.
- BenchChem. (2025). An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols.
- Bangs Laboratories, Inc.
- G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- ResearchGate.
- Bio-Rad Labor
- BenchChem.
- BenchChem. (2025). The Strategic Application of PEGylated Linkers in Modern Therapeutic Development: An In-depth Technical Guide.
- Hermanson, G. T. (2008).
- Xiao, S., et al. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester.
- MedKoo Biosciences, Inc. This compound.
- ResearchGate.
- ResearchGate. (2020, February 26). EDC-NHS coupling not working?.
- Creative PEGWorks.
- ACS Publications. (2021, June 20).
- ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?.
- BenchChem. Safety and handling of Amino-PEG12-CH2COOH.
- ChemicalBook. This compound (195071-49-9).
- BenchChem. Application Notes and Protocols for Surface Modification with Amino-PEG4-(CH2)
- BroadPharm. Amino-PEG4-acid, 663921-15-1.
- Creative PEGWorks.
- BenchChem. An In-depth Technical Guide to PEG Linkers in Bioconjugation for Researchers, Scientists, and Drug Development Professionals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Amino-PEG4-acid, 663921-15-1 | BroadPharm [broadpharm.com]
- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. bio-rad.com [bio-rad.com]
- 20. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. glenresearch.com [glenresearch.com]
- 26. benchchem.com [benchchem.com]
Mastering Bioconjugation: A Detailed Guide to EDC/NHS Coupling with Amino-PEG4-CH2CO2H
For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, the ability to covalently link molecules with precision and efficiency is paramount. Among the arsenal of chemical tools available, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) stands out as a robust and versatile method for forming stable amide bonds. This guide provides an in-depth exploration of EDC/NHS coupling chemistry, with a specific focus on its application with the heterobifunctional linker, Amino-PEG4-CH2CO2H. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and offer insights into optimization and troubleshooting to ensure the success of your conjugation experiments.
The Cornerstone of Amide Bond Formation: The Chemistry of EDC/NHS Coupling
EDC-mediated coupling is a "zero-length" crosslinking technique, meaning no part of the crosslinker itself is incorporated into the final bond between the two target molecules.[1] This is instrumental in creating conjugates where the native structure and function of the biomolecules are preserved. The reaction fundamentally links a molecule bearing a carboxyl group (-COOH) to another with a primary amine (-NH2).[1]
The process unfolds in two key stages:
-
Activation of the Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[2][3] This activation step is most efficient under slightly acidic conditions, typically between pH 4.5 and 6.0.[1][4]
-
Nucleophilic Attack by the Amine: The O-acylisourea intermediate can then be targeted by a primary amine, which results in the formation of a stable amide bond and the release of a soluble urea byproduct.[3]
However, the O-acylisourea intermediate is notoriously unstable in aqueous solutions and is prone to hydrolysis, which would regenerate the original carboxyl group and diminish the efficiency of the conjugation.[1][5] This is where NHS comes into play.
The Critical Role of N-hydroxysuccinimide (NHS)
To overcome the instability of the O-acylisourea intermediate, NHS (or its water-soluble analog, Sulfo-NHS) is introduced. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][3] This semi-stable intermediate is less susceptible to hydrolysis, thereby significantly increasing the overall efficiency of the conjugation reaction.[6] The subsequent reaction of the NHS ester with a primary amine to form the final amide bond is most efficient at a pH range of 7.0 to 8.5.[1]
Visualizing the Mechanism: EDC/NHS Coupling Pathway
Caption: The two-stage mechanism of EDC/NHS coupling chemistry.
The Advantage of PEGylation: Introducing this compound
The featured linker in this guide, this compound, is a heterobifunctional molecule containing a primary amine and a terminal carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) spacer.[7][8] This structure offers several advantages in bioconjugation:
-
Enhanced Solubility: The hydrophilic PEG chain increases the solubility of the resulting conjugate in aqueous media, which is often a challenge when working with hydrophobic molecules.[9][10]
-
Reduced Steric Hindrance: The flexible PEG spacer provides distance between the conjugated molecules, minimizing potential steric hindrance that could interfere with their biological activity.[6]
-
Improved Pharmacokinetics: In drug delivery applications, PEGylation has been shown to prolong the circulation time and reduce the immunogenicity of therapeutic molecules.[11][12]
Experimental Protocols: A Step-by-Step Guide
The versatility of EDC/NHS chemistry allows for either a one-step or a two-step protocol. The choice depends on the nature of the molecules being conjugated. A two-step protocol is generally preferred when conjugating two proteins to prevent unwanted polymerization of the second protein.[13][14]
Essential Pre-Reaction Preparations
-
Reagent Handling: EDC and NHS are moisture-sensitive.[15] Always allow the vials to equilibrate to room temperature before opening to prevent condensation.[16] Prepare stock solutions of EDC and NHS fresh immediately before use.[4]
-
Buffer Selection: The choice of buffer is critical to the success of the reaction. Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete with the target molecules.[16][17]
| Reaction Step | Recommended Buffers | pH Range |
| Activation | MES (2-(N-morpholino)ethanesulfonic acid) | 4.5 - 6.0[4] |
| Coupling | Phosphate-Buffered Saline (PBS), HEPES, Borate | 7.0 - 8.5[1][4] |
Protocol 1: Activating the Carboxyl Group of this compound
This protocol is designed for conjugating the activated PEG linker to a molecule containing a primary amine.
Materials:
-
This compound
-
EDC-HCl
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: PBS, pH 7.2-7.4
-
Amine-containing molecule
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS to room temperature.
-
Prepare a 10 mg/mL stock solution of EDC in anhydrous DMF or DMSO.
-
Prepare a 10 mg/mL stock solution of NHS in anhydrous DMF or DMSO.
-
Dissolve this compound in Activation Buffer to the desired concentration.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
-
Activation of this compound:
-
Conjugation:
-
Immediately add the activated PEG linker solution to the solution of the amine-containing molecule.
-
The final pH of the reaction mixture should be between 7.2 and 7.4. Adjust with Coupling Buffer if necessary.[6]
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[6]
-
-
Quenching:
-
Purification:
-
Remove unreacted reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.[19]
-
Visualizing the Workflow: Protocol 1
Caption: Experimental workflow for activating this compound.
Protocol 2: Activating a Carboxyl-Containing Molecule for Conjugation to the Amine of this compound
This protocol is suitable for when your molecule of interest contains a carboxyl group that you wish to link to the primary amine of the PEG linker.
Procedure:
-
Reagent Preparation:
-
Follow the same reagent preparation steps as in Protocol 1, but dissolve your carboxyl-containing molecule in Activation Buffer and this compound in Coupling Buffer.
-
-
Activation of the Carboxyl-Containing Molecule:
-
To the solution of your carboxyl-containing molecule, add EDC and NHS. Recommended molar ratios can be found in the table below.
-
Incubate for 15-30 minutes at room temperature.[13]
-
-
Conjugation:
-
Quenching and Purification:
-
Follow the same quenching and purification steps as in Protocol 1.
-
Optimization and Troubleshooting
The success of an EDC/NHS coupling reaction is dependent on several factors. The following table provides guidance on common issues and their solutions.
| Issue | Potential Cause | Suggested Solution(s) |
| Low or No Conjugation | Inactive EDC or NHS due to moisture. | Use fresh, anhydrous reagents. Ensure reagents are equilibrated to room temperature before opening.[20] |
| Incorrect pH for activation or conjugation. | Verify the pH of the Activation Buffer (4.5-6.0) and Coupling Buffer (7.2-8.0).[20] | |
| Hydrolysis of the NHS ester. | Perform the conjugation step immediately after the activation of the carboxyl group.[4][20] | |
| Presence of primary amines in buffers (e.g., Tris). | Use amine-free buffers such as PBS, MES, or HEPES for the reaction.[17][20] | |
| Protein Precipitation | Over-activation or uncontrolled cross-linking. | Optimize the molar ratio of EDC and NHS to your protein. A good starting point is a 1:10:25 molar ratio of Protein:EDC:NHS.[17][18] Ensure timely and effective quenching.[17] |
| Unexpected Modification of Other Molecules | Insufficient or no quenching of the reaction. | Ensure a quenching agent is added at the end of the coupling reaction at the recommended concentration and incubation time.[17] |
Characterization of the Conjugate
After purification, it is essential to characterize the conjugate to confirm successful coupling and determine the degree of labeling. Common analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise mass of the conjugate.
-
HPLC (Size-Exclusion or Reverse-Phase): To assess the purity of the conjugate and separate it from unreacted components.[19]
Conclusion
EDC/NHS coupling chemistry, particularly when combined with the advantages of a PEG linker like this compound, provides a powerful and adaptable platform for a wide range of bioconjugation applications. By understanding the underlying chemical principles, adhering to optimized protocols, and being mindful of critical parameters, researchers can confidently generate well-defined and functional conjugates to advance their scientific endeavors.
References
-
Bangslabs. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Introduction to Bioconjugation. Retrieved from [Link]
-
NIH. (n.d.). A journey through the history of PEGylated drug delivery nanocarriers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Retrieved from [Link]
-
ResearchGate. (2025, August 6). PEGYLATION: an important approach for novel drug delivery system. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. Retrieved from [Link]
-
Creative Biolabs. (n.d.). This compound (CAT#: ADC-L-Y0150). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Full article: PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Retrieved from [Link]
-
Crimson Publishers. (2022, April 19). The Usage of PEG in Drug Delivery Systems- A Mini Review. Retrieved from [Link]
-
NIH. (n.d.). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 8. Amino-PEG4-(CH2)3CO2H - CD Bioparticles [cd-bioparticles.net]
- 9. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 11. A journey through the history of PEGylated drug delivery nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. covachem.com [covachem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Creating Antibody-Drug Conjugates with Amino-PEG4-CH2CO2H
Introduction: The Pivotal Role of Linker Chemistry in Advanced Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecules.[1] The linker, a critical component connecting the antibody to the payload, profoundly influences the ADC's stability, solubility, pharmacokinetics, and therapeutic index.[2] Among the diverse linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention for their ability to enhance the physicochemical properties of ADCs.[3] This guide provides a comprehensive overview and detailed protocols for the use of Amino-PEG4-CH2CO2H, a heterobifunctional linker, in the development of next-generation ADCs.
The inclusion of a discrete PEG spacer, such as the tetraethylene glycol unit in this compound, offers several distinct advantages. The hydrophilic nature of the PEG chain can mitigate the hydrophobicity of the cytotoxic payload, reducing the propensity for aggregation, which is a common challenge in ADC development.[4] This enhanced solubility and stability in aqueous media can lead to improved pharmacokinetic profiles, including a longer circulation half-life.[3] The defined length of the PEG4 spacer provides a precise distance between the antibody and the drug, which can be crucial for optimal biological activity.
This document will detail the chemical principles, step-by-step protocols, and characterization methodologies for the successful conjugation of cytotoxic payloads to antibodies using this compound. We will explore a two-step conjugation strategy involving the activation of a carboxyl-containing payload and its subsequent reaction with the primary amine of the linker, which has been pre-conjugated to the antibody. This approach offers a robust and reproducible method for generating well-defined ADCs.
Chemical Principle: Two-Step Amide Bond Formation
The conjugation strategy detailed herein relies on the formation of stable amide bonds through carbodiimide chemistry. The bifunctional nature of this compound, possessing both a primary amine and a carboxylic acid, allows for a sequential conjugation approach.[5]
-
Antibody Modification: The carboxylic acid end of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester. This activated linker is then reacted with the primary amine groups on the lysine residues of the monoclonal antibody, forming a stable amide bond.
-
Payload Conjugation: The now antibody-linker conjugate presents a terminal primary amine from the PEG linker. In a separate reaction, the carboxylic acid group on the cytotoxic payload is activated with EDC and NHS. This activated payload is then reacted with the amine-functionalized antibody-linker conjugate to form the final ADC.
This two-step process provides greater control over the conjugation reaction and can help to minimize unwanted side reactions.
Materials and Equipment
Reagents and Buffers:
-
Monoclonal Antibody (mAb)
-
This compound
-
Cytotoxic Payload with a Carboxylic Acid Moiety
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification Buffers (e.g., for Size-Exclusion Chromatography or Hydrophobic Interaction Chromatography)
Equipment:
-
Reaction Vials
-
Magnetic Stirrer and Stir Bars
-
pH Meter
-
Spectrophotometer (for concentration determination)
-
High-Performance Liquid Chromatography (HPLC) System
-
Mass Spectrometer (for characterization)
-
Centrifugal Filtration Devices
-
Dialysis Cassettes
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol describes the covalent attachment of the this compound linker to the antibody.
Step 1: Reagent Preparation
-
Equilibrate all reagents to room temperature before use.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Dissolve this compound in Activation Buffer.
-
Prepare the antibody in Coupling Buffer at a concentration of 5-10 mg/mL.
Step 2: Activation of this compound
-
In a reaction vial, combine this compound with EDC and NHS. Recommended molar ratios are provided in Table 1.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the NHS ester-activated linker.
Table 1: Recommended Molar Ratios for Linker Activation
| Reagent | Molar Ratio (relative to Linker) |
| This compound | 1 |
| EDC | 1.5 - 2.0 |
| NHS | 1.5 - 2.0 |
Step 3: Conjugation to the Antibody
-
Add a 10-20 fold molar excess of the freshly activated linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody stability.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
Step 4: Quenching the Reaction
-
Add the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to deactivate any unreacted NHS esters.
Step 5: Purification of the Antibody-Linker Conjugate
-
Purify the antibody-linker conjugate from excess linker and reaction byproducts using a desalting column or dialysis against PBS.
Caption: Workflow for Antibody Modification with this compound.
Protocol 2: Payload Conjugation to the Antibody-Linker Conjugate
This protocol describes the attachment of the cytotoxic payload to the amine-functionalized antibody-linker conjugate.
Step 1: Reagent Preparation
-
Prepare a stock solution of the purified antibody-linker conjugate in Coupling Buffer.
-
Dissolve the carboxyl-containing cytotoxic payload in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
Step 2: Activation of the Cytotoxic Payload
-
In a separate reaction vial, activate the carboxylic acid of the payload with EDC and NHS, similar to the linker activation in Protocol 1.
Step 3: Conjugation to the Antibody-Linker
-
Add the activated payload solution to the antibody-linker conjugate solution. The molar excess of the activated payload will influence the final drug-to-antibody ratio (DAR). A typical starting point is a 5-10 fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
Step 4: Quenching and Purification of the Final ADC
-
Quench the reaction as described in Protocol 1.
-
Purify the final ADC using an appropriate chromatographic method, such as Size-Exclusion Chromatography (SEC) to remove small molecule impurities or Hydrophobic Interaction Chromatography (HIC) to separate different DAR species.[6][7]
Caption: Workflow for Payload Conjugation to the Antibody-Linker Conjugate.
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the final ADC is crucial to ensure its quality, consistency, and desired therapeutic properties.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that significantly impacts the ADC's efficacy and safety.[8] Several methods can be employed for DAR determination:
-
UV-Vis Spectroscopy: This method can provide an average DAR by measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the λmax of the payload). This requires that the extinction coefficients of both the antibody and the payload are known.[9]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that separates ADC species based on differences in their hydrophobicity.[10] The addition of each drug-linker moiety increases the overall hydrophobicity of the antibody. This allows for the quantification of the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, etc.).
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides a precise measurement of the molecular weight of the ADC and its subunits (light and heavy chains). This allows for the unambiguous determination of the number of conjugated drugs and the calculation of the average DAR.[8]
Table 2: Comparison of DAR Determination Methods
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Absorbance measurement at two wavelengths | Simple, rapid, and non-destructive | Provides only an average DAR; requires accurate extinction coefficients |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | Provides information on DAR distribution; non-denaturing conditions | May require method development; high salt concentrations can be corrosive |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | Highly accurate and provides detailed structural information | Requires specialized equipment; can be complex for heterogeneous mixtures |
Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): SEC is the primary method for assessing the purity of the ADC and quantifying the presence of high molecular weight species (aggregates) and fragments.[11]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE, under both reducing and non-reducing conditions, can be used to visualize the purity of the ADC and confirm the covalent attachment of the drug-linker to the antibody chains.
In Vitro Biological Activity
-
Binding Affinity Assays: The binding affinity of the ADC to its target antigen should be assessed to ensure that the conjugation process has not compromised the antibody's binding capabilities. This can be evaluated using techniques such as ELISA or surface plasmon resonance (SPR).
-
In Vitro Cytotoxicity Assays: The potency of the ADC should be determined using cell-based assays on target-expressing cancer cell lines. This will establish the concentration of the ADC required to achieve a specific level of cell killing (e.g., IC50).
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Inefficient activation of carboxyl groups; hydrolysis of NHS esters; suboptimal reaction pH | Ensure use of fresh EDC/NHS solutions; perform activation in anhydrous solvent; maintain recommended pH for each step.[] |
| ADC Aggregation | High DAR; hydrophobic payload; conjugation buffer pH near the antibody's isoelectric point (pI) | Optimize the molar excess of the activated payload to achieve a lower DAR; screen different formulation buffers to find the optimal pH and ionic strength for stability.[4] |
| Inconsistent DAR | Variability in reaction conditions; inconsistent reagent quality | Tightly control reaction time, temperature, and reagent concentrations; use high-quality, well-characterized reagents.[] |
Conclusion
The use of this compound as a linker in the construction of ADCs offers a powerful strategy to enhance the physicochemical properties and therapeutic potential of these targeted therapies. The protocols and characterization methods outlined in this guide provide a robust framework for researchers and drug development professionals to successfully synthesize and evaluate novel ADCs. By carefully controlling the conjugation process and thoroughly characterizing the final product, it is possible to develop next-generation ADCs with improved efficacy and safety profiles.
References
-
Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. European Journal of Medicinal Chemistry, 222, 113572. Retrieved from [Link]
-
Creative Biolabs. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of the PEG-linkers: the linear PEG linker MAL24PS and the.... Retrieved from [Link]
-
ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]
-
Fürth lab. (n.d.). Antibody conjugation. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. In Antibody-Drug Conjugates. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Purification of ADCs by Hydrophobic Interaction Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Current approaches for the purification of antibody–drug conjugates. Retrieved from [Link]
-
ACS Publications. (2020). Site-Specific Antibody Conjugation Strategy to Functionalize Virus-Based Nanoparticles. Bioconjugate Chemistry, 31(5), 1346–1354. Retrieved from [Link]
- Google Patents. (2017). WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient.
-
NIH. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. In Antibody-Drug Conjugates and Immunotoxins (pp. 215-232). Retrieved from [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Power of Precision PEGylation
In the landscape of bioconjugation, drug delivery, and diagnostics, polyethylene glycol (PEG) linkers are indispensable tools.[1][2][3] The process of PEGylation—the covalent attachment of PEG chains to molecules like proteins, peptides, or small drugs—is a cornerstone strategy for enhancing therapeutic properties.[4] Key benefits include improved drug solubility and stability, prolonged plasma half-life, and reduced immunogenicity.[4][5][][7]
This guide focuses on a highly versatile heterobifunctional linker, Amino-PEG4-CH2CO2H . This molecule features a terminal primary amine (-NH₂) and a terminal carboxylic acid (-COOH), separated by a discrete, hydrophilic 4-unit PEG spacer.[8] The carboxylic acid end is the focus of this protocol, as it allows for the covalent attachment of the linker to primary amines (-NH₂) found on target biomolecules, most notably the N-terminus and the ε-amino group of lysine residues on proteins.[4]
We will delve into the robust and widely adopted chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to achieve this conjugation, providing not just the steps, but the scientific rationale behind them to empower researchers to optimize this reaction for their specific applications.
The Chemistry of Amide Bond Formation: An EDC/NHS-Mediated Approach
The direct reaction between a carboxylic acid and a primary amine to form a stable amide bond is not spontaneous and requires chemical activation of the carboxyl group.[9] The EDC/NHS system is a "zero-length" crosslinking method that facilitates this bond formation with high efficiency and is a cornerstone of bioconjugation chemistry.[10][11]
The reaction proceeds through a well-defined two-step mechanism:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group on the this compound linker. This is most efficient under slightly acidic conditions (pH 4.5–6.0). This step forms a highly reactive but unstable O-acylisourea intermediate.[10] This intermediate is susceptible to hydrolysis in aqueous solutions, which would reverse the reaction and regenerate the original carboxyl group.[10][11]
-
Stabilization and Amine Reaction: To prevent hydrolysis and improve efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is introduced.[10] NHS rapidly reacts with the O-acylisourea intermediate to create a more stable, semi-permanent NHS ester. This amine-reactive ester is less prone to hydrolysis and can efficiently react with a primary amine on the target molecule.[10][11] The reaction with the primary amine, which forms the final, stable amide bond, is most effective at a pH of 7.0–8.5.[10]
Figure 2: Experimental workflow for this compound conjugation.
Materials and Reagents
-
This compound
-
Primary amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: MES buffer (0.1 M, pH 5.5)
-
Conjugation Buffer: PBS (Phosphate-Buffered Saline, 0.1 M, pH 7.4)
-
Quenching Buffer: Tris-HCl (1 M, pH 8.5)
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Purification system (e.g., SEC column, dialysis cassette)
Procedure
1. Reagent Preparation a. Target Molecule: Dissolve your amine-containing molecule in Conjugation Buffer to a known concentration (e.g., 2-10 mg/mL for proteins). [4] b. PEG Linker Stock: Immediately before use, dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM). c. EDC/NHS Stock: Immediately before use, dissolve EDC and NHS in Activation Buffer to a concentration of 100 mM each. Equilibrate reagents to room temperature before opening to prevent condensation. [11] 2. Step 1: Activation of this compound a. In a microcentrifuge tube, add the required volume of the this compound stock solution to a volume of Activation Buffer. b. Add the EDC stock solution to achieve the desired molar excess (e.g., 10-fold excess over the PEG linker). c. Immediately add the NHS stock solution to the same final molar excess. d. Incubate the reaction for 15-60 minutes at room temperature with gentle mixing. [11][12] 3. Step 2: Conjugation to the Primary Amine a. Add the activated PEG-NHS ester solution from Step 2 directly to your target molecule solution. b. Adjust the pH of the reaction mixture to 7.2-8.0 if necessary using a small amount of a suitable base. c. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. [4][13] 4. Step 3: Quenching the Reaction a. Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. b. Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed. [11]
Purification of the PEGylated Conjugate
Post-reaction cleanup is critical to remove unreacted reagents, byproducts, and unconjugated starting material, which could interfere with downstream applications and analysis.
| Purification Method | Principle | Best For |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. [] | Removing small molecules (unreacted PEG, EDC/NHS byproducts) from a much larger protein conjugate. [15][16] |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. PEGylation often shields charges, altering elution profiles. [][15] | Separating unreacted protein from mono- and di-PEGylated species, which may have different net charges. [17] |
| Dialysis / Ultrafiltration | Separation based on a molecular weight cut-off membrane. [18] | Buffer exchange and removal of small molecule impurities. Less effective at separating unreacted protein from the conjugate. [15] |
| Reverse Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High-resolution analysis and purification of smaller conjugates like PEGylated peptides. [] |
Characterization: Validating Your Conjugate
Thorough characterization is essential to confirm the success of the conjugation, determine its efficiency, and ensure the purity of the final product.
-
SDS-PAGE: A simple, qualitative method to visualize an increase in the molecular weight of a protein after PEGylation. The PEGylated protein will migrate more slowly than the unmodified protein, resulting in a band shift.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool to assess purity. Comparing the chromatograms of the starting material, the reaction mixture, and the purified product can confirm the formation of a new species with a different retention time. [19]* Mass Spectrometry (MS): The definitive technique for confirming covalent modification.
-
MALDI-TOF MS: Provides the molecular weight of the conjugate, allowing for direct confirmation of PEG chain attachment. It can also resolve different species (e.g., unmodified, mono-PEGylated, di-PEGylated), giving insight into the degree of labeling. [20][21][22] * ESI-MS: Also used to confirm the mass of the final conjugate. [23]* UV-Vis Spectrophotometry: If the target molecule has a distinct absorbance, spectrophotometry can be used in conjunction with known extinction coefficients to calculate the concentration and, in some cases, the degree of labeling. [13]
-
References
-
Conjugation Protocol for Amine Reactive Dyes. Bio-Techne. [Link]
-
Purification and Production of Pegylated Proteins using Membrane Processes. Penn State University Electronic Theses and Dissertations. [Link]
-
Fee, C. J., & Van Alstine, J. M. (2004). Purification of pegylated proteins. Journal of Chromatography B, 800(1-2), 9-16. [Link]
-
Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. [Link]
-
Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. Bioconjugation Protocols, 1-7. [Link]
-
PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]
-
Xiao, S. J., & Textor, M. (2012). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Soft Matter, 8(43), 11045-11053. [Link]
-
The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF. ResearchGate. [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories, Inc. [Link]
-
Amine-Reactive Probes. The Joseph Lab, UC San Diego. [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
-
Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide... ResearchGate. [Link]
-
This compound. Creative Biolabs. [Link]
-
Harvey, D. J. (2011). Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2009–2010. Mass spectrometry reviews, 30(6), 1149-1288. [Link]
-
Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry. Bioconjugate chemistry, 24(1), 54-63. [Link]
-
Lazar, A. C., et al. (2016). Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. Analytical Methods, 8(26), 5159-5168. [Link]
-
PEGylation Technology in Nanomedicine. ResearchGate. [Link]
-
Characterization of peptides HPLC and MALDI-TOF data. ResearchGate. [Link]
-
The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. Molecules, 28(14), 5565. [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 17. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 18. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 19. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 20. Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2009–2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Mastering Bioconjugation: A Detailed Guide to Amino-PEG4-CH2CO2H
For researchers, scientists, and drug development professionals venturing into the intricate world of bioconjugation, the selection of an appropriate linker is paramount to success. Among the myriad of options, Amino-PEG4-CH2CO2H has emerged as a versatile and highly effective heterobifunctional linker. This guide provides an in-depth exploration of its applications, underpinned by detailed protocols and the scientific rationale behind each experimental step.
Introduction to this compound: A Molecule of Versatility
This compound is a polyethylene glycol (PEG) derivative characterized by a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH), separated by a discrete tetraethylene glycol spacer.[1][2] This unique structure imparts several advantageous properties:
-
Hydrophilicity: The PEG spacer significantly increases the aqueous solubility of the linker and the resulting bioconjugate, mitigating issues of aggregation.[3][4]
-
Biocompatibility: PEG is well-known for its low immunogenicity and toxicity, making it an ideal component for in vivo applications.[3][5]
-
Flexibility and Spacer Arm: The PEG chain provides a flexible spacer that can reduce steric hindrance between the conjugated molecules, preserving their biological activity.[6]
-
Heterobifunctionality: The presence of two distinct reactive functional groups, an amine and a carboxylic acid, allows for controlled, sequential conjugation, minimizing the formation of undesirable side products.[7]
These attributes make this compound a powerful tool for a range of applications, including the development of antibody-drug conjugates (ADCs), the surface modification of nanoparticles, and the creation of sophisticated diagnostic probes.[1][8]
The Chemistry of Conjugation: Activating the Carboxyl Group
The most common and robust method for conjugating the carboxylic acid terminus of this compound to a primary amine on a target biomolecule (e.g., a lysine residue on a protein) is through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10]
The reaction proceeds in two well-defined steps:
-
Activation: EDC reacts with the carboxylic acid group to form a highly reactive O-acylisourea intermediate.[11]
-
Stabilization and Coupling: This intermediate is susceptible to hydrolysis. The addition of NHS or Sulfo-NHS reacts with the O-acylisourea to form a more stable NHS ester. This amine-reactive intermediate then efficiently reacts with a primary amine on the target molecule to form a stable amide bond.[10]
This two-step process is favored as it enhances the efficiency of the conjugation reaction and provides better control over the process.[12]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the conjugation of this compound to a model protein.
Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of the PEG linker to create an amine-reactive NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer to a final concentration of 200 mM each.
-
Add the EDC and NHS solutions to the this compound solution at a 1:1.5:1.5 molar ratio of PEG linker to EDC to NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. The solution now contains the activated NHS ester of the PEG linker.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent for the initial dissolution of the linker is crucial to prevent the hydrolysis of the NHS ester once formed.[13]
-
MES Buffer at pH 6.0: EDC chemistry is most efficient at a slightly acidic pH. MES is a non-amine, non-carboxylate buffer, which prevents it from interfering with the reaction.[10]
-
Molar Excess of EDC/NHS: A molar excess of the activating agents ensures efficient conversion of the carboxylic acid to the NHS ester.[9]
Conjugation of Activated Linker to a Protein
This protocol details the reaction of the activated this compound-NHS ester with primary amines on a target protein.
Materials:
-
Activated this compound-NHS ester solution (from Protocol 3.1)
-
Target protein (e.g., IgG antibody) in a suitable buffer
-
Reaction Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette (e.g., with a 3-5 kDa MWCO)
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.[13]
-
Protein Concentration: Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.
-
Conjugation Reaction: Add a 20-fold molar excess of the activated this compound-NHS ester solution to the protein solution. The final volume of the organic solvent from the linker solution should not exceed 10% of the total reaction volume.[13]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.[3]
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.[14]
Causality Behind Experimental Choices:
-
Amine-Free Buffer: The use of an amine-free buffer like PBS is critical as primary amines in the buffer would compete with the protein for reaction with the NHS ester.[13]
-
Molar Excess of Linker: A molar excess of the activated linker drives the reaction towards the desired product, increasing the degree of labeling on the protein.[13]
-
Quenching Step: The quenching step is essential to ensure that no reactive NHS esters remain, which could lead to unwanted side reactions in downstream applications.
Characterization and Purification of the Bioconjugate
Successful bioconjugation must be followed by rigorous characterization and purification to ensure the quality and purity of the final product.
Characterization Techniques
A variety of analytical techniques can be employed to confirm successful conjugation and to determine the degree of labeling.
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| SDS-PAGE | Separation by molecular weight | Shift in molecular weight upon conjugation | Simple, widely available | Low resolution, may not detect small mass changes |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | Separation of conjugate from unreacted protein and linker | High resolution, can detect aggregates | Can be time-consuming, potential for sample dilution |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Measurement of mass-to-charge ratio | Precise mass of the conjugate, degree of labeling | High accuracy and sensitivity | Complex spectra for heterogeneous conjugates |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | Purity assessment, separation of different conjugate species | High resolution, sensitive | May require method development |
| Ion Exchange Chromatography (IEX) | Separation based on net charge | Separation of conjugates with different charge properties | High resolution, can separate charge variants | Sensitive to buffer conditions |
Purification Strategies
The choice of purification method depends on the properties of the bioconjugate and the nature of the impurities.
-
Size Exclusion Chromatography (SEC): Highly effective for removing small molecule impurities like unreacted linker and EDC/NHS byproducts from the much larger bioconjugate.[14]
-
Ion Exchange Chromatography (IEX): Useful for separating the desired bioconjugate from unreacted protein, as the conjugation of the PEG linker can alter the isoelectric point (pI) of the protein.[15]
-
Affinity Chromatography: If the biomolecule has a specific binding partner (e.g., an antibody and its antigen), this can be a highly specific method for purification.[16][]
-
Dialysis/Ultrafiltration: A simple method for removing small molecule impurities and for buffer exchange, using a membrane with an appropriate molecular weight cutoff (MWCO).[14]
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful execution.
Caption: Workflow for bioconjugation using this compound.
Conclusion
This compound stands as a robust and versatile tool in the bioconjugation toolkit. Its unique properties, combined with well-established conjugation chemistries like EDC/NHS coupling, provide a reliable platform for the creation of advanced bioconjugates. By understanding the underlying scientific principles and adhering to detailed, validated protocols, researchers can effectively leverage this powerful linker to advance their scientific and therapeutic goals.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Bioconjugates Synthesized with t-butyl ester-PEG4-CH2COOH.
- Benchchem. (n.d.). Technical Support Center: Post-Reaction Purification of Bioconjugates.
- ACS Publications. (n.d.). Affinity-Based Purification of Polyisocyanopeptide Bioconjugates.
- BOC Sciences. (n.d.). Affinity Purification by Bioconjugation.
- MedKoo Biosciences. (n.d.). This compound.
- Benchchem. (n.d.). Application Notes and Protocols for Protein Labeling with Mal-PEG3-C1-NHS Ester.
- CellMosaic. (n.d.). Bioconjugate Analysis & Purification.
- Benchchem. (n.d.). Application Notes and Protocols for EDC/NHS Coupling with Boc-PEG4-Carboxylic Acid.
- Benchchem. (n.d.). Application Notes and Protocols: Practical Applications of PEGylated Linkers in Proteomics.
- NIH. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
- (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- ACS Publications. (n.d.). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates.
- Creative Biolabs. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- NIH. (n.d.). From Synthesis to Characterization of Site-Selective PEGylated Proteins.
- IDOSI Journals Home. (n.d.). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent.
- BroadPharm. (2022). Protocol for PEG NHS Ester.
- NIH. (n.d.). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance.
- Benchchem. (n.d.). A Technical Guide to the Research Applications of Amino-PEG4-(CH2)3CO2H.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- Benchchem. (n.d.). A Comparative Guide to PEGylation Reagents: Alternatives to Amino-PEG4-(CH2)3CO2H.
- ResearchGate. (2026). Size of Pegylated Protein Conjugates Studied by Various Methods.
- ChemicalBook. (2025). Amino-PEG4-acid.
- Benchchem. (n.d.). Application Notes and Protocols for Surface Modification with Amino-PEG4-(CH2)3CO2H for Enhanced Biocompatibility.
- Benchchem. (n.d.). A Comparative Guide to Heterobifunctional Linkers: Amino-PEG4-(CH2)3CO2H in Focus.
- BroadPharm. (n.d.). Amino-PEG4-acid.
- BroadPharm. (n.d.). Protocols.
- (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
- Benchchem. (n.d.). Biotin-PEG4-Amine vs. Click Chemistry for Bioconjugation.
Sources
- 1. medkoo.com [medkoo.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 195071-49-9 [amp.chemicalbook.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Amino-PEG4-CH2CO2H Conjugates
Abstract
The conjugation of biomolecules with polyethylene glycol (PEG) linkers, such as Amino-PEG4-CH2CO2H, is a cornerstone strategy in modern drug development to enhance the therapeutic properties of proteins, peptides, and oligonucleotides. This process, known as PEGylation, improves solubility, extends serum half-life, and reduces immunogenicity.[1] However, the inherent nature of the conjugation reaction produces a complex and heterogeneous mixture, presenting a formidable purification challenge.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of purifying this compound conjugates. We will delve into the fundamental principles of separation, provide detailed, field-proven protocols for various chromatographic techniques, and offer systematic troubleshooting advice to ensure the isolation of a pure, well-characterized final product.
The Purification Imperative: Understanding the Post-PEGylation Mixture
The successful synthesis of a PEGylated conjugate is only the first step. The crude reaction mixture is a heterogeneous landscape of desired and undesired products that must be meticulously resolved.[][5] Failure to adequately purify the target conjugate can compromise downstream applications, leading to inaccurate analytical results, reduced therapeutic efficacy, and potential safety concerns.
The primary challenge stems from the complexity of the reaction output, which typically includes:
-
Desired Mono-PEGylated Conjugate: The target molecule with a single PEG linker attached.
-
Multi-PEGylated Species: Molecules with two or more PEG linkers attached.
-
Positional Isomers: Mono-PEGylated conjugates where the linker is attached at different sites on the biomolecule.[3][]
-
Unreacted Biomolecule: The original, unmodified protein or peptide.[3]
-
Unreacted/Hydrolyzed PEG Reagent: Excess this compound linker and its degradation byproducts.[3][]
This complexity necessitates a robust and multi-modal purification strategy to isolate the desired product with high purity.
Figure 1: Composition of a typical crude PEGylation reaction mixture.
A Strategic Approach to Purification
A successful purification workflow is rarely a single-step process. It typically involves an initial "capture" or "bulk separation" step to remove major contaminants, followed by one or more high-resolution "polishing" steps to resolve closely related species like positional isomers.
Figure 2: A general workflow for the purification of PEGylated conjugates.
Principal Purification Methodologies
The choice of chromatographic technique is dictated by the physicochemical properties of the conjugate and the specific impurities to be removed. Each method offers a unique separation mechanism.[1]
Comparative Overview of HPLC Methods
| Method | Principle of Separation | Primary Application | Advantages | Disadvantages |
| Size-Exclusion (SEC) | Hydrodynamic radius (molecular size) | Removal of unreacted PEG and native protein from the larger conjugate.[3][] | Robust, predictable, preserves protein structure. Excellent for initial cleanup.[] | Low resolution; generally cannot separate isomers or species with similar sizes.[6][7] |
| Ion-Exchange (IEX) | Net surface charge | Separation of positional isomers and species with different degrees of PEGylation.[3][] | High capacity and resolution for charge variants. Can separate isomers due to PEG's charge-shielding effect.[][8] | Performance is highly dependent on buffer pH and ionic strength. May not resolve all species. |
| Reversed-Phase (RP-HPLC) | Polarity (hydrophobicity) | High-resolution analysis and purification of smaller PEGylated peptides and proteins.[3][] | Excellent resolution, capable of separating positional isomers.[6] | Can cause protein denaturation due to organic solvents and hydrophobic stationary phases. Peak broadening is a common issue.[2] |
| Hydrophobic Interaction (HIC) | Hydrophobicity (under non-denaturing conditions) | Separation of PEGylated species, often complementary to IEX.[3][] | Operates under mild, non-denaturing conditions, preserving bioactivity.[8] | Generally has lower capacity and resolution compared to IEX or RP-HPLC.[3][] High salt concentrations can cause protein precipitation.[3] |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the most common and effective HPLC techniques for purifying this compound conjugates.
Protocol 1: Bulk Separation via Size-Exclusion Chromatography (SEC)
Causality: SEC separates molecules based on their size in solution. The PEGylated conjugate, having a larger hydrodynamic radius than the unreacted biomolecule and the small PEG linker, will elute earlier from the column.[][7] This makes SEC an ideal first step to remove the most disparate-sized contaminants.
Materials:
-
SEC Column: TSKgel G3000SWXL or similar, appropriate for the molecular weight range of the conjugate.[7]
-
Mobile Phase/Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or another buffer system that ensures protein stability and solubility (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0).
-
Sample: Crude PEGylation reaction mixture, filtered through a 0.22 µm filter.
Procedure:
-
System Equilibration: Equilibrate the HPLC system and SEC column with the Mobile Phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the crude reaction mixture in the Mobile Phase if necessary to reduce viscosity and ensure it is within the optimal concentration range for the column (typically 1-5 mg/mL).
-
Injection: Inject the prepared sample onto the column. The injection volume should not exceed 1-2% of the total column volume to prevent band broadening.
-
Isocratic Elution: Elute the sample with the Mobile Phase under isocratic conditions (constant buffer composition).
-
Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 280 nm for proteins). The PEGylated conjugate should elute first, followed by the unreacted protein, and finally the unreacted PEG linker (if it has a UV chromophore or if another detector like Refractive Index is used).[9]
-
Analysis: Analyze collected fractions using SDS-PAGE and/or Mass Spectrometry to identify which fractions contain the pure conjugate.
-
Pooling: Pool the fractions containing the purified conjugate.
Protocol 2: High-Resolution Separation via Ion-Exchange Chromatography (IEX)
Causality: IEX separates molecules based on differences in their net surface charge. The covalent attachment of a neutral PEG chain shields the surface charges of the biomolecule, reducing its interaction with the IEX resin.[][10] Molecules with more PEG chains (multi-PEGylated) or with PEG attached at sites that mask more charge will elute earlier in a salt gradient. This charge-shielding phenomenon is the key to separating different PEGylated species and positional isomers.[1]
Figure 3: Principle of separating PEGylated isomers by Ion-Exchange Chromatography.
Materials:
-
IEX Column: A strong or weak ion-exchange column (e.g., TSKgel SP-5PW for cation exchange, POROS HQ for anion exchange).[7][11] The choice depends on the pI of the protein.
-
Mobile Phase A (Binding Buffer): Low ionic strength buffer, e.g., 20 mM Tris-HCl, pH 8.0 (for anion exchange).
-
Mobile Phase B (Elution Buffer): High ionic strength buffer, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0.[3]
-
Sample: Partially purified conjugate from SEC, buffer-exchanged into Mobile Phase A.
Procedure:
-
System Equilibration: Equilibrate the column with 100% Mobile Phase A until pH and conductivity are stable.
-
Sample Loading: Load the sample onto the column at a low flow rate.
-
Wash Step: Wash the column with 2-5 column volumes of Mobile Phase A to remove any unbound species.
-
Gradient Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 column volumes. This gradual increase in salt concentration will elute molecules based on their binding strength.
-
Fraction Collection: Collect fractions across the gradient elution profile, paying close attention to distinct and overlapping peaks.
-
Analysis: Analyze fractions by RP-HPLC, SDS-PAGE, and Mass Spectrometry to identify the pure mono-PEGylated species and distinguish between isomers.
-
Pooling: Pool the fractions containing the target isomer with the desired purity.
Protocol 3: High-Resolution Separation via Reversed-Phase HPLC (RP-HPLC)
Causality: RP-HPLC separates molecules based on their hydrophobicity. The addition of a hydrophilic PEG chain generally decreases the retention time of a molecule on a hydrophobic stationary phase (like C4 or C18). However, the specific site of PEGylation can subtly alter the overall conformation and exposure of hydrophobic patches, allowing for the high-resolution separation of positional isomers.[6]
Recommended Starting Conditions for RP-HPLC of PEGylated Proteins
| Parameter | Recommendation | Rationale |
| Column | Jupiter 300 C4 (300Å, 5µm) | Wide-pore C4 chemistry provides good retention without being overly hydrophobic, which can cause poor recovery of large, PEGylated proteins.[6] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN is a common organic modifier that effectively elutes proteins from the stationary phase.[6] |
| Gradient | 20-65% B over 25-30 minutes | A shallow gradient is crucial for resolving closely eluting PEGylated forms.[6][12] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 45-60 °C | Elevated temperature can improve peak shape and resolution for large molecules.[6][13] |
| Detection | UV at 220 nm or 280 nm | 220 nm for peptide bonds, 280 nm for aromatic residues. |
Procedure:
-
System Equilibration: Equilibrate the column at the starting gradient condition (e.g., 20% B) until a stable baseline is achieved.
-
Sample Injection: Inject the sample, which should be dissolved in a solution with low organic content (ideally Mobile Phase A).
-
Gradient Elution: Run the defined gradient from low to high concentration of Mobile Phase B.
-
Fraction Collection: Collect sharp, well-resolved peaks for subsequent analysis.
-
Analysis and Pooling: As with other methods, analyze fractions to confirm identity and purity before pooling. Be aware that exposure to organic solvents may affect protein activity.
Characterization and Validation of the Final Product
Purification is incomplete without rigorous characterization to confirm the identity, purity, and integrity of the final conjugate.
-
SDS-PAGE: Provides a visual confirmation of increased molecular weight compared to the unmodified protein and assesses purity.
-
Intact Mass Analysis (Mass Spectrometry): Confirms the covalent addition of the PEG linker and determines the degree of PEGylation (mono-, di-, etc.).[14][15]
-
Peptide Mapping (LC-MS/MS): Following proteolytic digestion, this powerful technique can identify the exact amino acid residue(s) where the PEG linker is attached, confirming the site of conjugation.[14][16]
-
NMR Spectroscopy: Can be used for in-depth structural confirmation of the linker and its attachment site.[14]
Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor SEC Resolution | - Sample volume too large.- Inappropriate column for MW range.- Non-ideal interactions with the matrix. | - Reduce injection volume.- Select a column with an optimal fractionation range for your conjugate.- Modify mobile phase ionic strength (e.g., increase NaCl to 150-250 mM) to minimize secondary interactions. |
| No Binding to IEX Column | - Incorrect buffer pH (protein has no net charge).- Ionic strength of sample is too high. | - Adjust buffer pH to be at least 1 unit away from the protein's pI.- Desalt or buffer-exchange the sample into the low-salt binding buffer before loading. |
| Poor Recovery from RP-HPLC | - Irreversible binding to the stationary phase.- Protein precipitation on the column. | - Use a less hydrophobic column (e.g., C4 instead of C18).[6]- Increase column temperature.- Try a different organic modifier (e.g., isopropanol) or additive. |
| Broad Peaks in RP-HPLC | - Inherent polydispersity of the PEG chain.[2]- Slow mass transfer kinetics.- Sub-optimal gradient. | - This is partly unavoidable with PEG. Focus on consistency.- Increase column temperature and use a lower flow rate.- Optimize the gradient to be shallower for better resolution. |
References
-
Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. (n.d.). LCGC International. Retrieved from [Link]
-
PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. (n.d.). Waters. Retrieved from [Link]
-
Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection. (2009). PubMed. Retrieved from [Link]
-
Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins. (2001). PubMed. Retrieved from [Link]
-
Investigations into Improving the Separation of PEGylated Proteins. (n.d.). Phenomenex. Retrieved from [Link]
-
PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. (n.d.). Waters. Retrieved from [Link]
-
Characterization of PEGylated Lysozyme by Size Exclusion and Ion Exchange Chromatography. (2008). LCGC International. Retrieved from [Link]
- Method for purifying pegylated protein. (2020). Google Patents.
-
Ion exchange chromatography methods for PEGylated proteins separation. (2019). ResearchGate. Retrieved from [Link]
-
Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. (2008). Phenomenex. Retrieved from [Link]
-
Membrane-Based Hybrid Method for Purifying PEGylated Proteins. (2023). MDPI. Retrieved from [Link]
-
Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years. (2019). ResearchGate. Retrieved from [Link]
-
Solid-phase protein PEGylation: Achieving mono-PEGylation through molecular tethering. (2006). ResearchGate. Retrieved from [Link]
-
PEGylation technology: addressing concerns, moving forward. (2025). PMC - NIH. Retrieved from [Link]
-
Solid-phase polyethylene glycol conjugation using hydrophobic interaction chromatography. (2025). ResearchGate. Retrieved from [Link]
-
Removal Of PEG Contaminants From Peptides Through An Off-Line Ion-Exchange Spin Column. (n.d.). Allumiqs. Retrieved from [Link]
-
This compound (CAT#: ADC-L-Y0150). (n.d.). Creative Biolabs. Retrieved from [Link]
-
Removal of Polyethylene Glycol 400 (PEG 400) from Plasma Samples Using Mixed-Mode Solid-Phase Extraction. (n.d.). Waters Corporation. Retrieved from [Link]
-
From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2019). Frontiers. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. blob.phenomenex.com [blob.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. WO2020096958A1 - Method for purifying pegylated protein - Google Patents [patents.google.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. benchchem.com [benchchem.com]
- 15. frontiersin.org [frontiersin.org]
- 16. enovatia.com [enovatia.com]
Streamlining Bioconjugation: An Experimental Workflow for Amino-PEG4-CH2CO2H Labeling
Abstract
This comprehensive guide details a robust experimental workflow for the covalent modification of biomolecules using Amino-PEG4-CH2CO2H, a versatile, hydrophilic linker. We delve into the fundamental chemistry, provide step-by-step protocols for labeling proteins and other biomolecules, and outline methods for the purification and characterization of the resulting conjugates. This document is designed for researchers, scientists, and drug development professionals aiming to leverage PEGylation to enhance the solubility, stability, and pharmacokinetic profiles of their molecules of interest.
Introduction: The Strategic Imperative of PEGylation with this compound
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. It is a proven strategy for improving the therapeutic properties of proteins, peptides, and other biologic modalities.[1][2] By conjugating PEG to a biomolecule, one can significantly enhance its solubility, extend its circulating half-life by mitigating renal clearance, and mask immunogenic epitopes, thereby reducing the potential for an adverse immune response.[1][2]
This compound is a discrete PEG (dPEG®) linker, offering precise control over the length and molecular weight of the conjugated moiety. This linker is bifunctional, featuring a terminal primary amine and a terminal carboxylic acid.[3][4][5] This dual functionality allows for versatile conjugation strategies. The carboxylic acid is readily activated to react with primary amines, such as the ε-amino group of lysine residues on a protein's surface, forming a stable amide bond.[3][4][5] This activation is typically achieved through carbodiimide chemistry, most commonly employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[6][7][8]
Core Advantages of this compound:
-
Enhanced Hydrophilicity: The tetraethylene glycol core imparts excellent water solubility to both the linker and the final conjugate.[3][5][9]
-
Established Biocompatibility: PEG is a well-characterized, non-toxic, and non-immunogenic polymer approved for human use.[10]
-
Molecular Precision: As a discrete PEG, it possesses a defined molecular weight, ensuring a homogenous final product, which is a critical attribute for therapeutic applications.
-
Versatile Bifunctionality: The orthogonal amine and carboxyl groups provide flexibility in designing conjugation schemes.[9][11]
The Experimental Workflow: A Tripartite Approach
The successful labeling of a biomolecule with this compound can be conceptualized as a three-stage process: activation of the linker, conjugation to the target biomolecule, and subsequent purification and characterization of the conjugate.
Figure 1: High-level experimental workflow for this compound labeling.
Essential Materials and Reagents
For reproducible and reliable results, the use of high-purity reagents is paramount.
| Reagent | Exemplar Supplier | Role in Protocol |
| This compound | BroadPharm | The core labeling and linker molecule.[11] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Thermo Fisher Scientific | Activates the carboxylic acid for reaction with amines.[6][7] |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Thermo Fisher Scientific | Stabilizes the EDC-activated intermediate, enhancing reaction efficiency.[6][8] |
| Target Biomolecule (e.g., BSA, Lysozyme) | Sigma-Aldrich | The protein or peptide to be PEGylated. |
| Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0) | In-house preparation | Optimal pH for the EDC/NHS activation step.[6] |
| Conjugation Buffer (e.g., 0.1 M PBS, pH 7.2-8.5) | In-house preparation | Optimal pH for the reaction of the NHS ester with primary amines.[][13] |
| Quenching Reagent (e.g., Tris, Hydroxylamine) | Sigma-Aldrich | Terminates the conjugation reaction.[14] |
| Desalting Columns / Dialysis Cassettes | GE Healthcare | For buffer exchange and removal of small molecule reagents.[15] |
| Analytical Columns (e.g., SEC, RP-HPLC) | Waters | For purification and characterization of the final conjugate.[15][16] |
Detailed Experimental Protocols
Protocol 1: Two-Step Protein Labeling
This method is generally preferred as it minimizes potential side reactions, such as protein cross-linking, that can be induced by EDC.
Causality: The carboxylic acid of the this compound is first activated with EDC and NHS to form a semi-stable amine-reactive NHS ester.[6][7] This activated linker is then introduced to the protein solution for the conjugation reaction.
Step 1: Activation of this compound
-
Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation of moisture. Prepare a 100 mM stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Activation Reaction: In a microcentrifuge tube, combine the this compound solution with a 1.5-fold molar excess of both EDC and NHS. The reaction is typically performed in an activation buffer (e.g., 0.1 M MES, pH 6.0).
-
Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.[14]
Step 2: Conjugation to the Target Protein
-
Protein Preparation: The target protein should be in a buffer that is devoid of primary amines (e.g., 0.1 M phosphate buffer, pH 7.4). A typical protein concentration is 1-10 mg/mL.
-
Conjugation: Add the freshly prepared activated PEG-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point, but this should be optimized based on the desired degree of labeling.
-
Incubation: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[]
-
Quenching: Terminate the reaction by adding a quenching reagent, such as Tris-HCl, to a final concentration of 20-50 mM.[7] This will consume any unreacted NHS esters.
Protocol 2: One-Pot Peptide Labeling
For smaller biomolecules like peptides, a one-pot approach can be more streamlined.
Causality: In this protocol, the activation and conjugation reactions occur concurrently in the same reaction vessel.
-
Reaction Setup: In a single microcentrifuge tube, combine the peptide, a 5- to 10-fold molar excess of this compound, a 10-fold molar excess of EDC, and a 10-fold molar excess of NHS in a suitable conjugation buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Quenching: Terminate the reaction as described in Protocol 1.
Figure 2: A comparative overview of the two-step versus one-pot labeling protocols.
Purification and Characterization of Bioconjugates
Purification
The removal of unreacted reagents and byproducts is a critical step to ensure the purity of the final conjugate.[16][17]
-
Size Exclusion Chromatography (SEC): This is the most widely used method for separating the larger PEGylated biomolecule from smaller, unreacted linkers and reaction byproducts.[15]
-
Ion Exchange Chromatography (IEX): This technique can be employed if the PEGylation significantly alters the net charge of the biomolecule.[16][17]
-
Tangential Flow Filtration (TFF) / Dialysis: These methods are suitable for buffer exchange and the removal of small molecules, particularly in larger-scale preparations.[15][17]
Characterization
Thorough characterization is essential to confirm successful conjugation and to determine the degree of labeling.[1][18][19]
-
SDS-PAGE: A straightforward method to visualize the increase in the apparent molecular weight of the protein following PEGylation. The PEGylated protein will exhibit reduced electrophoretic mobility compared to the unmodified protein.
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS provide a precise mass of the conjugate, which allows for the unambiguous determination of the number of attached PEG chains.[1]
-
High-Performance Liquid Chromatography (HPLC):
-
UV-Vis Spectroscopy: A standard method for determining the protein concentration of the final purified conjugate.
Table 1: Representative Characterization Data
| Analytical Technique | Unlabeled Protein (e.g., BSA) | PEGylated Protein (e.g., BSA-PEG4) | Interpretation |
| SDS-PAGE | Sharp band at ~66 kDa | A smear or ladder of bands >66 kDa | Successful PEGylation results in an increase in apparent molecular weight. |
| MALDI-TOF MS | Peak at ~66,400 Da | A series of peaks separated by the mass of the PEG linker | Confirms covalent attachment and allows for the calculation of the degree of labeling.[1] |
| SEC-HPLC | Elution at a specific retention time | Elution at an earlier retention time | The increased hydrodynamic volume of the PEGylated protein leads to faster elution. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | Inactive reagents (EDC is highly moisture-sensitive). Presence of primary amines in buffers. Suboptimal reaction pH. | Use fresh, high-purity reagents. Ensure all buffers are free of primary amines. Optimize the pH for both the activation and conjugation steps.[6][13] |
| Protein Aggregation/Precipitation | High concentration of organic solvent from the linker stock solution. The protein is not stable under the reaction conditions. | Minimize the volume of the organic solvent introduced. Perform a buffer screen to identify conditions (pH, ionic strength) that enhance protein stability. |
| High Degree of Heterogeneity | A high molar excess of the labeling reagent. The protein has multiple, highly accessible primary amines. | Titrate the molar excess of the linker to achieve the desired degree of labeling. Optimize reaction time and temperature. For a homogenous product, consider site-specific labeling strategies. |
Conclusion
This compound is a highly effective and versatile reagent for the PEGylation of biomolecules. Its defined length, hydrophilicity, and biocompatibility make it an excellent choice for a wide range of applications in research and therapeutic development. By adhering to the detailed protocols and considering the critical experimental parameters outlined in this guide, researchers can confidently and reproducibly synthesize PEGylated biomolecules with enhanced properties.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Bioconjugates Synthesized with t-butyl ester-PEG4-CH2COOH.
- Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(128).
- Maxwell, A. (2014, November 4). Orbitrap Mass Spectrometer Characterization of PEGylated Proteins. Thermo Fisher Scientific.
- Chen, G., et al. (2009). Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Journal of the American Society for Mass Spectrometry, 20(8), 1458-1464.
- Benchchem. (n.d.). Technical Support Center: Post-Reaction Purification of Bioconjugates.
- Creative Biolabs. (n.d.). This compound (CAT#: ADC-L-Y0150).
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
- BOC Sciences. (n.d.). Affinity Purification by Bioconjugation.
- MedKoo Biosciences. (n.d.). This compound | CAS# 195071-49-9 | Amino PEG Linker.
- BOC Sciences. (n.d.). NHS Esters for Antibody Labeling.
- Sigma-Aldrich. (n.d.). Antibody Drug Conjugate Manufacturing: Purification.
- CellMosaic. (n.d.). Bioconjugate Analysis & Purification.
- Benchchem. (n.d.). An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols.
- Kinstler, O., Molineux, G., & Treuheit, M. (2002). PEGylation of Proteins: A Structural Approach. BioPharm International.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- ChemicalBook. (n.d.). This compound | 195071-49-9.
- Benchchem. (n.d.). Application Notes and Protocols for Surface Modification with Amino-PEG4-(CH2)3CO2H for Enhanced Biocompatibility.
- Benchchem. (n.d.). A Technical Guide to the Research Applications of Amino-PEG4-(CH2)3CO2H.
- BroadPharm. (n.d.). Amino-PEG4-acid, 663921-15-1.
- Kuwahara, H., et al. (2008). Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. Macromolecular bioscience, 8(3), 248-253.
- ChemicalBook. (n.d.). Amino-PEG4-acid | 663921-15-1.
- G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- Xiao, S., et al. (2017). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Polymer Chemistry, 8(4), 694-701.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Benchchem. (n.d.). Application Notes and Protocols for Bioconjugation using t-butyl ester-PEG4-CH2COOH.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- Wang, Y., et al. (2019). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of visualized experiments: JoVE, (149).
- Wang, Y., et al. (2019). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. bioRxiv.
- Lumiprobe. (n.d.). Bioconjugation reagents.
- BroadPharm. (n.d.). PEG Acid.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | 195071-49-9 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Amino-PEG4-acid, 663921-15-1 | BroadPharm [broadpharm.com]
- 13. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. 抗體藥物結合物製造:純化 [sigmaaldrich.com]
- 18. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 19. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cellmosaic.com [cellmosaic.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Amine-PEG-Carboxyl Conjugations
Welcome to the technical support center for Amino-PEG4-CH2CO2H and related amine-PEG-carboxyl conjugations. As researchers and drug development professionals, achieving high-yield, reproducible conjugations is paramount. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common issues leading to low conjugation yield. We will explore the critical parameters of carbodiimide chemistry, offering logical troubleshooting workflows and scientifically grounded explanations for each step.
Part 1: The Troubleshooting Guide
This section is structured as a direct, problem-oriented Q&A to help you systematically identify and solve issues in your workflow.
Q1: My final yield is unexpectedly low. Where do I even begin to troubleshoot?
Low yield is a frustratingly common issue that can stem from multiple points in the conjugation process. A systematic approach is the most effective way to pinpoint the root cause. Before diving into complex analytics, start with a logical process of elimination.
The flowchart below outlines a recommended diagnostic workflow. Begin by assessing the quality of your starting materials and reagents, as this is often the simplest and most common source of failure. From there, systematically evaluate each critical step of the reaction: carboxyl activation, amine coupling, and finally, purification.
Caption: A systematic workflow for troubleshooting low conjugation yield.
Q2: What is the optimal pH for the reaction, and why is it so critical?
The 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) reaction is a two-stage process, with each stage having a distinct and conflicting optimal pH. This is the most common parameter that, when misunderstood, leads to poor outcomes.[1][2]
-
Step 1: Carboxyl Activation: The activation of the carboxylic acid on your PEG linker by EDC is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .[3][4][5] In this range, the carboxyl group is sufficiently reactive, and the EDC reagent is most stable and effective.
-
Step 2: Amine Coupling: The subsequent reaction of the activated NHS-ester with the primary amine on your target molecule is most efficient at a neutral to slightly basic pH, typically pH 7.2-8.5 .[4][6] At this pH, the primary amine is deprotonated and thus sufficiently nucleophilic to attack the NHS-ester.[7]
The Causality: Performing the entire reaction at a single, compromised pH (e.g., 7.4) will result in suboptimal conditions for both steps. The activation will be slow, and the competing hydrolysis of the NHS-ester will be significant. For maximal yield, a two-step protocol is highly recommended: activate at pH 5.0-6.0, then adjust the pH to 7.2-8.0 before adding your amine-containing molecule.[2][6][8]
| Reaction Step | Optimal pH Range | Recommended Buffer (Non-Interfering) |
| Carboxyl Activation | 4.5 - 6.0 | 0.1 M MES |
| Amine Coupling | 7.2 - 8.5 | 100 mM Phosphate-Buffered Saline (PBS) |
Table 1: Recommended pH ranges and buffers for the two key steps in EDC/NHS conjugation chemistry.[2]
Q3: I suspect my reagents are the problem. How can I verify their quality?
EDC and NHS are highly sensitive to moisture and can rapidly lose activity if not stored and handled correctly.[1][4]
-
Storage: Both reagents should be stored desiccated at -20°C.[1][4]
-
Handling: Crucially, always allow the vials to warm to room temperature before opening.[1][4] Opening a cold vial will cause atmospheric moisture to condense on the powder, initiating hydrolysis and inactivating the reagent. For frequent use, consider making single-use aliquots to minimize exposure.
-
Preparation: Always prepare EDC and NHS solutions immediately before use.[4][5] They are not stable in aqueous solutions for extended periods.
If you suspect reagent quality, the most straightforward troubleshooting step is to use fresh, unopened vials of EDC and NHS.
Q4: Could side reactions be consuming my reagents or target molecules?
Yes, several competing reactions can drastically lower your yield. The most significant side reaction is the hydrolysis of the reactive intermediates .
-
O-acylisourea Hydrolysis: The initial intermediate formed when EDC reacts with a carboxyl group is highly unstable in water and can quickly hydrolyze back to the starting carboxylic acid.[9][10] This is why NHS is used.
-
NHS-Ester Hydrolysis: The NHS-ester is more stable than the O-acylisourea intermediate, but it is still highly susceptible to hydrolysis, especially as the pH increases.[7][11] This competing reaction converts your activated PEG linker back into an unreactive carboxylic acid, directly reducing your potential yield.
The half-life of an NHS-ester is highly pH-dependent. At pH 7.0 and 4°C, it's about 4-5 hours, but at pH 8.6 and 4°C, this drops to just 10 minutes.[11] This underscores the importance of proceeding to the amine coupling step immediately after activation.
Caption: Desired reaction pathway vs. competing hydrolysis side reaction.
Q5: How do I properly quench the reaction?
Quenching is a critical final step to deactivate any remaining reactive NHS-esters, preventing unwanted modification of your product or other molecules in downstream applications.[9][12] An unquenched reaction can lead to aggregation or unintended cross-linking.
Common quenching agents are small molecules containing primary amines. They are added in molar excess to consume any remaining NHS-esters.
| Quenching Agent | Typical Final Concentration | Incubation Time | Notes |
| Tris or Glycine | 20-50 mM | 15 minutes at RT | Will add a small modification to any unreacted sites.[12] |
| Hydroxylamine | 10-50 mM | 15 minutes at RT | Specifically cleaves the NHS-ester, regenerating the original carboxyl group.[6][8] |
| 2-Mercaptoethanol | ~20 mM | ~10 minutes at RT | Used specifically to inactivate EDC, often after the activation step in a two-step protocol.[6][12] |
Table 2: Common quenching agents and recommended conditions.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the specific role of NHS in the reaction? Why not just use EDC alone? While EDC alone can facilitate amide bond formation, the O-acylisourea intermediate it forms is highly unstable in aqueous solutions and prone to rapid hydrolysis.[10][13] N-hydroxysuccinimide (NHS) is added to react with this unstable intermediate to form a more stable, amine-reactive NHS-ester.[3][9] This two-step activation significantly increases the overall efficiency and yield of the conjugation by creating a semi-stable intermediate that has a longer lifetime to react with the target amine.[14][15]
FAQ 2: What are the best buffers to use? Which ones must I avoid? The cardinal rule is to use buffers that do not contain competing nucleophiles (primary amines) or other carboxyl groups.[1][16]
-
Recommended Buffers:
-
Buffers to AVOID:
FAQ 3: How long should the activation and conjugation reactions run?
-
Activation: The activation of the carboxyl group with EDC/NHS is typically very rapid. An incubation time of 15-30 minutes at room temperature is usually sufficient.[1][5]
-
Conjugation: The subsequent coupling to the amine can vary. A common starting point is 2 hours at room temperature or overnight at 4°C .[1][4] Longer, colder incubations can sometimes improve yield, especially for sterically hindered reactions or sensitive proteins.[1]
FAQ 4: How can I optimize the purification of my final PEGylated conjugate? The addition of a PEG chain significantly increases the hydrodynamic radius of a molecule, making Size Exclusion Chromatography (SEC) a very effective method for separating the larger conjugate from unreacted small molecules and reagents.[][20] Ion Exchange Chromatography (IEX) is also highly effective, as PEGylation often shields surface charges, altering the elution profile of the conjugate compared to the unmodified starting material.[][21][22] For removing very small molecules like excess reagents and salts, dialysis or diafiltration/ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane is also a simple and effective choice.[20]
Part 3: General Protocol
This protocol provides a robust starting point for a two-step conjugation. Optimization of molar ratios and incubation times may be necessary for your specific molecules.
Protocol: Two-Step Amino-PEG-Carboxyl Conjugation
Materials:
-
Activation Buffer: 0.1 M MES, pH 6.0[2]
-
Quenching Buffer: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0[2][7]
-
EDC and Sulfo-NHS (or NHS)
-
This compound (or other carboxyl-PEG)
-
Amine-containing target molecule
-
Desalting columns
Procedure:
-
Reagent Preparation: a. Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.[1] b. Prepare stock solutions of EDC and Sulfo-NHS (e.g., 10 mg/mL) in anhydrous DMSO or fresh, cold Activation Buffer immediately before use.[4]
-
Activation of Carboxyl-PEG (Step 1): a. Dissolve your carboxyl-PEG linker in Activation Buffer. b. Add EDC (e.g., 10-fold molar excess over the carboxyl-PEG) and Sulfo-NHS (e.g., 25-fold molar excess over the carboxyl-PEG) to the linker solution.[2] c. Incubate for 15-30 minutes at room temperature.[1][5]
-
Conjugation to Amine (Step 2): a. (Optional but Recommended) Immediately remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer. This prevents EDC from modifying your amine-containing target.[6] b. Add the activated PEG solution to your amine-containing target molecule, which should be dissolved in Coupling Buffer. Ensure the final pH of the mixture is between 7.2 and 8.0.[1] c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
Quenching: a. Add Quenching Buffer to a final concentration of 20-50 mM.[12] b. Incubate for 15 minutes at room temperature to stop the reaction.[12]
-
Purification: a. Purify the final conjugate from excess reagents and byproducts using an appropriate method such as size exclusion chromatography (SEC), dialysis, or ion-exchange chromatography (IEX).[][21][22]
References
-
Purification of pegylated proteins. PubMed. [Link]
-
Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed. [Link]
-
Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]
-
Making Site-specific PEGylation Work. BioPharm International. [Link]
-
N-Hydroxysuccinimide (NHS) for Peptide Coupling: A Key to Biomolecular Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Is there any other suitable buffer for EDC/NHS reaction beside MES buffer? ResearchGate. [Link]
-
Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions. PubMed. [Link]
-
Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions. WashU Medicine Research Profiles. [Link]
-
Carbodiimide. Wikipedia. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir - ACS Publications. [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories. [Link]
-
NHS / sulfo-NHS. Interchim. [Link]
-
Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. [Link]
-
Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates. PMC - NIH. [Link]
-
Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. NIH. [Link]
-
Chemistry for peptide and protein PEGylation. Creative PEGWorks. [Link]
-
Why do we have to use MES buffer when using EDC/NHS for Antibody conjugation to NPs? ResearchGate. [Link]
-
Do you know an alternative buffer for EDC crosslinking? ResearchGate. [Link]
-
Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids? Reddit. [Link]
-
Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir - ACS Publications. [Link]
-
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. [Link]
-
What is the best and reliable approach to prepare EDC/NHS solution? ResearchGate. [Link]
-
How can we assess the optimal concentration of EDC and NHS for conjugation reaction? ResearchGate. [Link]
-
Exploring the Synthesis and Applications of Boc-Protected Amino PEG Linkers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 20. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Reactions with Amino-PEG4-CH2CO2H
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for Amino-PEG4-CH2CO2H. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing conjugation reactions with this versatile linker. We will move beyond simple instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
This compound is a heterobifunctional linker featuring a primary amine and a terminal carboxylic acid, separated by a 4-unit polyethylene glycol (PEG) chain.[1][2] This structure offers significant advantages: the hydrophilic PEG spacer enhances the aqueous solubility of conjugates and can reduce steric hindrance, while the two distinct terminal groups allow for sequential, controlled conjugation strategies.[1][2] The most common and robust method for utilizing this linker involves 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form stable amide bonds.[3]
Section 1: Understanding the Core Chemistry: EDC/NHS Coupling
The power of this compound is unlocked through the precise control of amide bond formation using EDC and NHS. This is a "zero-length" crosslinking reaction, meaning EDC facilitates the bond but does not become part of the final conjugate.[4] The process is a two-stage reaction that maximizes efficiency by converting the target carboxyl group into a more stable, amine-reactive intermediate.[3]
-
Activation of the Carboxyl Group : EDC reacts with a carboxyl group (-COOH) to form a highly reactive O-acylisourea intermediate. This intermediate is notoriously unstable in aqueous solutions and prone to rapid hydrolysis, which would regenerate the original carboxyl group and render the EDC inactive.[3][4] This activation step is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .[5][6]
-
Formation of a Semi-Stable NHS Ester : To prevent hydrolysis of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is included in the reaction. NHS rapidly attacks the intermediate to form a more stable, amine-reactive NHS ester.[3][4] This new intermediate is less susceptible to hydrolysis, effectively "rescuing" the activated carboxyl group and increasing the overall efficiency of the subsequent conjugation.[7]
-
Amine Reaction and Amide Bond Formation : The NHS ester readily reacts with a primary amine (-NH2) to form a stable, covalent amide bond. This final coupling step is most efficient at a physiological to slightly basic pH, typically pH 7.2-8.5 , where the primary amine is deprotonated and thus more nucleophilic.[5][6][8]
Section 2: Frequently Asked Questions (FAQs)
Q1: Which functional group should I activate first, the amine or the carboxyl?
This depends entirely on the functional groups available on your target molecule.
-
If your target molecule has primary amines (e.g., lysine residues on a protein): You should first activate the carboxyl group of this compound using EDC/NHS. You then introduce your amine-containing target molecule to the activated PEG linker.
-
If your target molecule has carboxyl groups: You should first activate the carboxyl groups on your target molecule using EDC/NHS. You then introduce the this compound, allowing its free amine group to react with the activated target.
Q2: What are the optimal pH conditions for a two-step EDC/NHS reaction?
A two-step protocol is highly recommended for maximizing yield and minimizing unwanted side reactions like protein polymerization.[6]
-
Activation Step: Perform the EDC/NHS activation of the carboxyl-containing molecule in a non-amine, non-carboxylate buffer (like MES) at pH 5.0-6.0 .[5][6]
-
Coupling Step: Raise the pH to 7.2-8.0 for the reaction with the amine-containing molecule.[5][6] This pH shift deprotonates the primary amines, making them more reactive towards the NHS ester, while balancing the risk of NHS-ester hydrolysis, which accelerates at higher pH.[9]
Q3: Can I perform a one-pot reaction? What are the trade-offs?
Yes, a one-pot reaction is possible but involves a compromise. A pH range of 6.0-7.5 is often used.[5] The lower end of this range favors the EDC activation, while the higher end favors amine coupling. The primary trade-off is efficiency; at pH 7.5, the rate of NHS-ester hydrolysis becomes significant, creating a race between the desired amine reaction and the deactivation of your linker.[5][9] This can lead to lower yields and more inconsistent results compared to a two-step procedure.
Q4: How should I store and handle this compound and the coupling reagents (EDC, NHS)?
Proper storage and handling are critical to prevent reagent degradation, which is a primary cause of failed reactions.
-
Storage: All reagents, especially EDC and NHS, are sensitive to moisture.[10][11] They should be stored at -20°C , under a dry, inert atmosphere (like argon or nitrogen), and with a desiccant.[10][11][12]
-
Handling: Before opening a vial, always allow it to equilibrate completely to room temperature .[10][11] Opening a cold vial will cause atmospheric moisture to condense on the reagent, leading to rapid hydrolysis and inactivation. For ease of handling, consider making single-use aliquots or stock solutions in an appropriate anhydrous solvent (e.g., DMSO or DMF) and storing them at -20°C under an inert atmosphere.[13]
Q5: What buffers should I use for the reaction?
Buffer choice is critical. Avoid buffers containing primary amines (like Tris or Glycine) or carboxylates (like acetate or citrate) during the activation and coupling steps, as they will compete with the reaction.[13]
-
Activation Step (pH 5.0-6.0): MES buffer (2-(N-morpholino)ethanesulfonic acid) is an excellent choice.[5][6]
-
Coupling Step (pH 7.2-8.0): Phosphate-buffered saline (PBS) or HEPES buffer are commonly used.[6][14]
Section 3: Troubleshooting Guide
Even with careful planning, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conjugation Yield | Inactivated Reagents: EDC and NHS are highly susceptible to moisture, leading to hydrolysis.[11][15] The NHS-ester intermediate is also prone to hydrolysis, especially at high pH.[7][9] | • Ensure reagents are stored properly (-20°C, dry, inert gas).[10][11] • Always allow reagent vials to warm to room temperature before opening.[11] • Prepare EDC and NHS solutions immediately before use.[5] • Use a fresh vial of reagents if moisture contamination is suspected.[11] |
| Suboptimal pH: The activation and coupling steps have narrow, distinct optimal pH ranges.[5][6] | • Use a calibrated pH meter to verify the pH of your buffers. • For two-step reactions, confirm pH is ~5.0-6.0 for activation and adjusted to ~7.2-8.0 before coupling.[6] | |
| Incorrect Buffer Composition: Buffers containing primary amines (Tris, glycine) or carboxylates will compete in the reaction. | • Use non-competing buffers: MES for activation, PBS or HEPES for coupling.[6] | |
| Insufficient Molar Ratios: The reaction may not be driven to completion if reagent concentrations are too low. | • Perform a titration experiment to find the optimal molar excess of EDC/NHS and the coupling partner. A 2-10 fold molar excess of EDC/NHS over carboxyl groups is a common starting point.[3][16] | |
| Protein Aggregation / Precipitation | Isoelectric Point (pI) Issue: If the reaction pH is too close to the pI of the protein, its net charge will be near zero, reducing intermolecular repulsion and promoting aggregation.[5][15] | • Ensure your reaction pH is at least 1-1.5 units away from your protein's pI.[5] • If necessary, adjust the pH of the coupling step to one that maintains protein stability. |
| High Protein Concentration: Can increase the likelihood of intermolecular cross-linking and aggregation.[15] | • Reduce the protein concentration in the reaction mixture. A typical starting range is 1-10 mg/mL.[15] | |
| Inconsistent Results Between Batches | Poor pH Control: Small variations in buffer preparation can lead to significant pH shifts, affecting reaction rates.[5] | • Always use a high-quality buffer within its optimal buffering range. • Re-verify the pH of the final reaction mixture after all components have been added.[5] |
| Variable Reagent Activity: Moisture contamination can degrade reagents over time, leading to batch-to-batch variability.[11] | • Implement stringent moisture control for reagent handling.[11] • Consider aliquoting new reagents upon receipt to minimize repeated opening of the main stock vial. |
Section 4: Detailed Experimental Protocols
These protocols provide a starting point for your experiments. Optimization of molar ratios and reaction times for your specific molecules is highly recommended.
Protocol 1: Activating the Carboxyl Group of this compound for Coupling to an Amine-Containing Molecule
This protocol is ideal for conjugating the PEG linker to a protein or other amine-containing biomolecule.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[6]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Amine-containing molecule (e.g., protein) in Coupling Buffer
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation: Equilibrate all solid reagents (PEG linker, EDC, NHS) to room temperature before opening vials. Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[3] Dissolve this compound in Activation Buffer to the desired concentration.
-
Activation of Carboxyl Group:
-
To the this compound solution, add EDC and NHS from their stock solutions. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the PEG linker.[17]
-
Mix thoroughly and incubate for 15-30 minutes at room temperature to form the NHS-activated PEG linker.[3]
-
-
Conjugation Reaction:
-
Immediately add the freshly activated PEG linker solution to your solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[3]
-
-
Quenching the Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM to react with and deactivate any remaining NHS esters. Incubate for 15-30 minutes.[6]
-
Purification: Purify the final conjugate to remove excess reagents and byproducts. Size-exclusion chromatography (desalting column) or dialysis are effective methods.[3][14]
-
Analysis: Characterize the purified conjugate using methods like SDS-PAGE to observe the mass shift from PEGylation, and SEC-HPLC to assess purity and aggregation.[14]
Protocol 2: Coupling the Amine Group of this compound to a Carboxyl-Containing Molecule
This protocol is used when your target molecule (e.g., a small molecule drug, another peptide) has a carboxyl group you wish to modify.
Procedure:
-
Reagent Preparation: Prepare reagents and buffers as described in Protocol 1. Dissolve your carboxyl-containing target molecule in Activation Buffer. Dissolve this compound in Coupling Buffer.
-
Activation of Target Molecule:
-
Conjugation Reaction:
-
Add the this compound solution to the activated target molecule solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.[3]
-
-
Quenching and Purification: Follow steps 4 and 5 from Protocol 1 to quench the reaction and purify your final product.
Section 5: Data Summary Tables
Table 1: Recommended pH Ranges for Reaction Steps
| Reaction Step | Recommended pH | Recommended Buffer(s) | Rationale |
| Carboxyl Activation | 4.5 - 6.0 | MES | Maximizes EDC efficiency and formation of the O-acylisourea intermediate.[5][6] |
| Amine Coupling | 7.2 - 8.5 | PBS, HEPES | Ensures primary amines are deprotonated and nucleophilic for efficient reaction with the NHS ester.[5][6] |
| One-Pot Compromise | 6.0 - 7.5 | MES, HEPES | Balances the competing requirements of the activation and coupling steps.[5] |
Table 2: Typical Molar Ratios for Initial Optimization
| Reagent | Molar Ratio (relative to limiting reactant) | Purpose |
| EDC | 2 - 10 fold excess | Activates carboxyl groups.[3] |
| NHS / Sulfo-NHS | 2.5 - 5 fold excess (relative to EDC) | Stabilizes the activated intermediate, increasing reaction efficiency.[16][17] |
| Coupling Partner | 1 - 20 fold excess | Drives the reaction towards product formation. The optimal ratio depends on the specific molecules and reaction goals.[15][18] |
References
-
PEG Storage and Handling Conditions. JenKem Technology. 2022-06-01. Available from: [Link]
-
This compound (CAT#: ADC-L-Y0150). Creative Biolabs. Available from: [Link]
-
Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. G-Biosciences. Available from: [Link]
-
NHS / sulfo-NHS. Interchim. Available from: [Link]
-
Siwawannapong, K., Wu, Z., Ngo, Q. T., & Lindsey, J. S. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Organic & Biomolecular Chemistry. Available from: [Link]
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
-
Amino-PEG4-(CH2)3CO2H. CD Bioparticles. Available from: [Link]
-
The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF. ResearchGate. Available from: [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. Available from: [Link]
-
Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. IDOSI Publications. Available from: [Link]
-
Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Publications. 2021-06-20. Available from: [Link]
-
PEG–Peptide Conjugates. ACS Publications. 2014-04-01. Available from: [Link]
Sources
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 11. benchchem.com [benchchem.com]
- 12. medkoo.com [medkoo.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. covachem.com [covachem.com]
- 17. interchim.fr [interchim.fr]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Navigating Common Challenges with PEG Linkers in Bioconjugation
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common problems encountered when using Polyethylene Glycol (PEG) linkers in bioconjugation. Our goal is to equip you with the knowledge to optimize your experiments, ensure the integrity of your bioconjugates, and accelerate your research and development efforts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role and challenges of PEG linkers in bioconjugation.
Q1: What are the primary functions of PEG linkers in bioconjugation?
A1: PEG linkers are flexible, hydrophilic spacers that serve several critical functions in bioconjugates like antibody-drug conjugates (ADCs).[1][2][3] Their main roles include:
-
Enhanced Solubility and Stability: The hydrophilic nature of PEG improves the solubility of hydrophobic molecules, which is vital for preventing aggregation and improving the stability of the final product.[1][2][3][4] PEG linkers can also shield the conjugated molecule from enzymatic degradation.[1][4][5]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of a biomolecule, reducing its recognition by the immune system and lowering the risk of an immune response.[1][2][4]
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic size of the bioconjugate, PEGylation can reduce renal clearance, thereby extending its circulation time in the bloodstream.[1][6]
-
Controlled Spacing: The adjustable length of PEG linkers allows for precise control over the distance between the conjugated molecules, which can be crucial for maintaining the biological activity of the biomolecule.[1][4]
Q2: What are the most common problems encountered during bioconjugation with PEG linkers?
A2: While highly beneficial, the use of PEG linkers can present several challenges:
-
Low Bioconjugation Yield: This can be caused by several factors including aggregation of the bioconjugate, steric hindrance, poor solubility of the linker-payload, and suboptimal reaction conditions.[1]
-
Reduced Biological Activity: The conjugated molecule may exhibit lower biological activity compared to its unconjugated form due to steric hindrance at the binding site or conformational changes in the biomolecule.[1][7]
-
Aggregation: The bioconjugate may aggregate and precipitate out of solution, especially when dealing with hydrophobic payloads.[1][8]
-
Immunogenicity of PEG: A significant portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics and potential hypersensitivity reactions.[9][10][11][12]
-
Challenges in Purification and Characterization: The heterogeneity of PEGylated products can make purification and characterization complex.[13][14][15][16]
Q3: How does the length of the PEG linker impact the properties of a bioconjugate?
A3: The length of the PEG linker is a critical parameter that can significantly influence the properties of a bioconjugate.[1]
-
Short PEG Linkers (e.g., PEG2-PEG12): These are often used for compact labeling where minimal spacing is required.[1]
-
Long PEG Linkers: Longer chains generally improve solubility and reduce aggregation, especially for hydrophobic payloads.[1][8] They can also provide greater spatial separation between the biomolecule and the payload, which can help in restoring access to the binding site and maintaining biological activity.[1][7] However, excessively long PEG chains can sometimes wrap around the biomolecule, potentially masking key residues or even becoming immunogenic.[7]
Q4: Are there alternatives to PEG linkers?
A4: Yes, due to the "PEG dilemma" of pre-existing anti-PEG antibodies and the non-biodegradable nature of PEG, several alternatives are being explored.[9][10] These include:
-
Polysarcosine (pSar): Has shown comparable or even superior performance to PEG linkers in some studies, particularly in the context of ADCs.[9]
-
Polypeptides and Polysaccharides (e.g., Dextran): These are natural polymers that offer good biocompatibility and hydrophilicity.[9]
-
Zwitterionic Polymers: These polymers are highly hydrophilic and can prevent protein fouling.[17]
-
Recombinant Linkers: These can be produced with a distinct molecular weight, unlike the polydisperse nature of synthetic PEGs, and are expected to be biodegradable.[18][19]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your bioconjugation experiments with PEG linkers.
Issue 1: Low Bioconjugation Yield
Problem: The final yield of your purified bioconjugate is significantly lower than expected.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Optimization Steps |
| Aggregation of the Bioconjugate | Hydrophobic payloads can cause the bioconjugate to aggregate and precipitate. | 1. Optimize PEG Linker Length: Consider using a longer PEG linker to improve solubility.[1] 2. Adjust Protein Concentration: Lowering the protein concentration can reduce intermolecular interactions that lead to aggregation.[20] 3. Use Stabilizing Excipients: Additives like sugars (sucrose, trehalose) or amino acids (arginine) can help prevent aggregation.[21] |
| Steric Hindrance | The PEG chain may physically block the reactive ends of the linker from accessing the conjugation sites on the biomolecule.[1] | 1. Optimize PEG-to-Protein Ratio: Systematically vary the molar ratio of the PEG reagent to your biomolecule.[22] 2. Increase Reaction Time and Temperature: Allowing more time or a slight increase in temperature can help overcome the steric barrier, but monitor protein stability.[22] 3. Use a Longer Linker: A longer PEG chain can provide more distance between the PEG and the reactive group.[22] |
| Poor Solubility of Linker-Payload | Even with a PEG spacer, highly hydrophobic payloads may have limited solubility in aqueous buffers.[1] | 1. Increase PEG Linker Length: A longer PEG chain can enhance the solubility of the linker-payload.[1] 2. Use an Organic Co-solvent: Titrate a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) into the reaction buffer.[1] |
| Suboptimal Reaction Conditions | Factors like pH, temperature, and molar ratios of reactants can significantly impact conjugation efficiency.[1] | 1. Optimize pH: The optimal pH depends on the conjugation chemistry (e.g., pH 7.5-8.5 for NHS esters, pH 6.5-7.5 for maleimides).[7][22] 2. Optimize Molar Ratio: A 10- to 20-fold molar excess of the PEG linker is a good starting point for optimization.[1] |
| Inefficient Purification | The purification process to remove unconjugated materials can lead to significant product loss.[1] | 1. Select Appropriate Purification Method: Size-exclusion chromatography (SEC) is effective for removing unreacted PEG and native proteins.[13][] Ion-exchange chromatography (IEX) can separate based on the degree of PEGylation.[13][] |
Issue 2: Reduced Biological Activity of the Bioconjugate
Problem: The final bioconjugate shows significantly lower biological activity (e.g., reduced binding affinity, lower cytotoxicity) compared to the unconjugated biomolecule.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Optimization Steps |
| Steric Hindrance at the Binding Site | The PEG molecule attaches near the active or binding site of the biomolecule, impairing its function.[7][24] | 1. Increase PEG Linker Length: A longer PEG linker can provide greater spatial separation between the biomolecule and the payload.[1][7] 2. Change Conjugation Site: If possible, use site-specific conjugation methods to attach the PEG linker away from the active region.[7] |
| Conformational Changes in the Biomolecule | The attachment of the PEG linker can induce conformational changes in the protein, affecting its activity.[25] | 1. Evaluate Different Linker Chemistries: The way the PEG linker is attached can impact the conformational stability of the protein.[1][25] Experiment with different reactive groups. 2. Characterize Conformational Stability: Use techniques like circular dichroism (CD) spectroscopy to assess the structural integrity of the bioconjugate. |
| Active Site Modification | The PEGylation reaction may have occurred at a residue within the active site. | 1. Protect the Active Site: Perform the conjugation in the presence of a substrate or inhibitor to protect the active site from modification.[26] 2. Use Site-Specific Conjugation: Employ techniques that target specific residues far from the active site.[7] |
Issue 3: Bioconjugate Aggregation
Problem: Your bioconjugate solution becomes cloudy or forms visible precipitates during or after the conjugation reaction.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Optimization Steps |
| Increased Hydrophobicity | The overall hydrophobicity of the conjugate can increase, especially with hydrophobic payloads, leading to aggregation.[8] | 1. Optimize PEG Linker Length: Longer PEG chains generally improve solubility and reduce aggregation.[8] 2. Modify Buffer Conditions: Adjust the pH of the buffer to be at least 1-2 units away from the isoelectric point (pI) of the peptide or protein to increase electrostatic repulsion.[8] |
| High Bioconjugate Concentration | At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases. | 1. Dilute the Solution: Work with lower concentrations of the bioconjugate.[8] |
| Protein Instability | The conjugation process itself, such as the reduction of disulfide bonds for thiol-maleimide chemistry, can lead to protein unfolding and aggregation.[27] | 1. Perform Conjugation Quickly: Minimize the time between disulfide reduction and the conjugation reaction.[27] 2. Use Stabilizing Excipients: Additives can help maintain the protein's native conformation.[21] |
Issue 4: Immunogenicity Concerns
Problem: You are concerned about the potential immunogenicity of your PEGylated bioconjugate.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting & Optimization Steps |
| Pre-existing Anti-PEG Antibodies | A significant portion of the population has antibodies that can bind to PEG, leading to accelerated clearance and potential adverse effects.[9][10][11] | 1. Consider PEG Alternatives: Explore the use of alternative linkers such as polysarcosine (pSar) or polypeptides.[9][17] 2. Modify PEG Structure: The immunogenicity of PEG can be influenced by its molecular weight, architecture (linear vs. branched), and terminal functional groups.[28][29] |
| Induction of Anti-PEG Antibodies | Repeated administration of PEGylated drugs can induce the production of anti-PEG antibodies.[12][28] | 1. Optimize Dosing Regimen: The route of administration and dosing frequency can impact the risk of antibody generation.[28] 2. Monitor for Anti-PEG Antibodies: In preclinical and clinical studies, it is important to monitor for the presence of anti-PEG antibodies. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Amine-Reactive PEGylation using NHS Esters
This protocol outlines a general procedure for conjugating an NHS-activated PEG linker to primary amines (e.g., lysine residues, N-terminus) on a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES; avoid amine-containing buffers like Tris).
-
NHS-activated PEG linker.
-
Anhydrous DMSO or DMF to dissolve the PEG linker.
-
Quenching reagent (e.g., Tris-HCl, hydroxylamine).
-
Purification system (e.g., SEC column).
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to the desired concentration.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-activated PEG in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the PEG reagent solution to the protein solution at the desired molar ratio (e.g., 1:5 to 1:20 protein to PEG).[1]
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1 to 2 hours. The optimal time should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching reagent to consume the unreacted NHS-activated PEG.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable method like size-exclusion chromatography (SEC).[]
-
Characterization: Analyze the purified conjugate by SDS-PAGE, SEC-HPLC, and mass spectrometry to determine the degree of PEGylation and purity.[15][16]
Protocol 2: General Procedure for Thiol-Reactive PEGylation using Maleimide Linkers
This protocol describes the conjugation of a maleimide-functionalized PEG linker to free sulfhydryl groups (thiols) on cysteine residues.
Materials:
-
Protein with accessible cysteine residues.
-
Maleimide-PEG linker.
-
Anhydrous DMSO or DMF.
-
Reducing agent (optional, e.g., TCEP or DTT) if cysteines are in disulfide bonds.
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol).
-
Purification system.
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent. Remove the reducing agent immediately before conjugation.
-
PEG Reagent Preparation: Dissolve the maleimide-PEG linker in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the PEG reagent solution to the protein solution at a pH of 6.5-7.5.[3]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Quenching: Add a quenching reagent to react with any unreacted maleimide groups.
-
Purification: Purify the conjugate using an appropriate chromatographic method.
-
Characterization: Analyze the final product to confirm successful conjugation.
Visualization of Common Problems
Diagram 1: Steric Hindrance in PEGylation
Caption: Steric hindrance can lead to inactive bioconjugates.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low bioconjugation yield.
Section 4: References
-
Beyond m-PEG6-Amine: A Comparative Guide to Alternative Linkers for Bioconjugation - Benchchem.
-
Beyond PEG: A Comparative Guide to Alternative Linkers for Bioconjugation - Benchchem.
-
Technical Support Center: Optimizing Bioconjugation with PEG Linkers - Benchchem.
-
PEGylated Protein Purification Techniques - BOC Sciences.
-
Purification and Production of Pegylated Proteins using Membrane Processes - PSU-ETD.
-
Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG.
-
Technical Support Center: Preventing Aggregation of Peptides with Long PEG Linkers - Benchchem.
-
Technical Support Center: Overcoming Steric Hindrance in Antibody PEGylation - Benchchem.
-
6 PEG Alternatives You Should Be Thinking About - Bioprocess Online.
-
Purification of pegylated proteins - PubMed.
-
Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments.
-
Technical Support Center: Troubleshooting Low Yield in PEGylation Reactions - Benchchem.
-
Purification of pegylated proteins. - Semantic Scholar.
-
Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG | ACS Omega - ACS Publications.
-
From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC - NIH.
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
-
Technical Support Center: Overcoming Steric Hindrance in Bioconjugation - Benchchem.
-
Technical Support Center: Preventing Aggregation with PEGylated Maleimide Linkers - Benchchem.
-
How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
-
Relieving PEGylation - PMC - NIH.
-
Polyethylene Glycol Immunogenicity: Theoretical, Clinical, and Practical Aspects of Anti-Polyethylene Glycol Antibodies | ACS Nano - ACS Publications.
-
Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - NIH.
-
Polyethylene glycol (PEG): The nature, immunogenicity, and role in the hypersensitivity of PEGylated products - PubMed.
-
PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives - Frontiers.
-
Troubleshooting aggregation during protein PEGylation - Benchchem.
-
Peptide and protein PEGylation: a review of problems and solutions - Creative PEGWorks.
-
PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm.
-
Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC - NIH.
-
The Pivotal Role of PEG Linkers in Bioconjugation: A Technical Guide - Benchchem.
-
Fmoc-PEG Linkers and PEGylation Reagents - Aapptec Peptides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. peptide.com [peptide.com]
- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Polyethylene glycol (PEG): The nature, immunogenicity, and role in the hypersensitivity of PEGylated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enovatia.com [enovatia.com]
- 17. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 18. Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 24. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creativepegworks.com [creativepegworks.com]
- 27. benchchem.com [benchchem.com]
- 28. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives [frontiersin.org]
Technical Support Center: Preventing Aggregation in Amino-PEG4-CH2CO2H Reactions
Welcome to the technical support center for troubleshooting reactions involving Amino-PEG4-CH2CO2H. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to aggregation during bioconjugation and other modification procedures. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is it used?
This compound is a heterobifunctional linker molecule.[1] It possesses two different reactive ends: a primary amine (-NH2) and a terminal carboxylic acid (-COOH).[2][3] These two groups are separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[1][2]
This structure is highly valuable in bioconjugation for several reasons:
-
Hydrophilicity : The PEG chain increases the aqueous solubility of the linker and the resulting conjugate, which can help prevent aggregation.[1][2]
-
Biocompatibility : PEG is well-known for reducing the immunogenicity of molecules it's attached to.[1]
-
Controlled Conjugation : The two different functional groups allow for a stepwise, controlled reaction to link two different molecules, such as a protein and a small molecule drug.[1][2] The amine can react with activated esters or carbonyls, while the carboxylic acid can be activated to react with primary amines on a target molecule.[2][3][4]
Q2: I'm seeing immediate precipitation or cloudiness in my reaction vial after adding the activated PEG linker. What's happening?
This common observation often points to issues with reagent solubility or localized high concentrations of the PEG linker.[5]
Core Problem: The activated form of the carboxylic acid end of your linker (e.g., as an N-hydroxysuccinimide or NHS ester) can have limited solubility in purely aqueous buffers.[5] Adding the solid reagent or a highly concentrated stock directly to your protein solution can cause it to precipitate before it has a chance to react. This also creates localized areas of extremely high reagent concentration, leading to rapid, uncontrolled reactions on the surface of protein molecules, causing them to aggregate and fall out of solution.[5]
Troubleshooting Workflow:
Caption: Workflow to address immediate precipitation.
Detailed Protocol: Improving Reagent Addition
-
Reagent Preparation : Do not add the solid, activated this compound directly to your protein solution. Instead, first dissolve it in a small volume of an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][7]
-
Slow Addition : Add this stock solution to your protein solution dropwise, while the protein solution is being gently stirred or vortexed.[5] This ensures rapid mixing and prevents localized high concentrations.
-
Solvent Concentration : Ensure the final volume of the organic solvent in the reaction mixture is low, typically below 10%, to avoid destabilizing your protein.[7][8]
Q3: My reaction looks fine initially, but aggregation occurs over the course of the incubation period. What are the likely causes?
If aggregation develops over time, the problem is likely related to the reaction conditions affecting the stability of your protein or the consequences of the PEGylation itself.[5]
Potential Causes:
-
Suboptimal Buffer Conditions : pH, ionic strength, and buffer composition are critical for protein stability.[9][10] If the reaction pH is far from the protein's isoelectric point (pI) or optimal stability range, it can lead to unfolding and exposure of hydrophobic patches, which promotes aggregation.[5][9]
-
Over-labeling (High Molar Ratio) : Attaching too many PEG molecules to a protein can alter its surface charge and physicochemical properties, sometimes leading to reduced solubility or conformational changes that favor aggregation.[11][12]
-
Intermolecular Cross-linking : While this compound is a heterobifunctional linker designed for controlled, stepwise conjugation, improper activation or reaction conditions could potentially lead to side reactions where both ends of the linker react with different protein molecules.[5]
-
Temperature : Higher temperatures can accelerate both the desired reaction and undesirable aggregation processes.[11]
Table 1: Key Reaction Parameters to Optimize
| Parameter | Typical Range | Rationale & Troubleshooting Advice |
| pH | 7.2 - 8.5[13] | The reaction of an activated carboxyl group (like an NHS ester) with a primary amine is most efficient at a slightly alkaline pH where the amine is deprotonated and nucleophilic.[12][13] However, protein stability is paramount. If your protein is unstable at pH > 8, consider running the reaction at a lower pH (e.g., 7.4), accepting a slower reaction rate.[5] Crucially, avoid buffers containing primary amines like Tris or glycine , as they will compete in the reaction.[6][12] |
| PEG:Protein Molar Ratio | 1:1 to 20:1[9][12] | A higher molar excess of the PEG linker drives the reaction to completion but also increases the risk of over-labeling and aggregation.[9][11] Start with a lower ratio (e.g., 3:1 or 5:1) and empirically determine the optimal ratio that provides sufficient labeling without causing aggregation.[11] |
| Protein Concentration | 1 - 10 mg/mL[13] | High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[9][14] If you observe aggregation, try reducing the protein concentration. |
| Temperature | 4°C to Room Temp (~25°C)[13][14] | Lowering the reaction temperature to 4°C slows down the reaction rate.[11] A slower, more controlled reaction can favor the desired intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.[9][11] |
Experimental Protocol: Screening for Optimal Conditions
To systematically address this issue, a matrix-based screening approach is highly effective.
-
Preparation : Prepare stock solutions of your protein (e.g., 10 mg/mL) and the activated this compound linker (e.g., 10 mM in DMSO).
-
Matrix Setup : In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (e.g., 50 µL). Vary one parameter at a time across a range, for instance:
-
Incubation : Allow the reactions to proceed for a set time (e.g., 2 hours).
-
Analysis : Analyze the extent of aggregation in each reaction using one of the methods described in Q5.
Q4: My purified PEGylated protein seems less soluble than the original protein, or it forms soluble aggregates over time. What can I do?
Even after a successful conjugation and purification, the new properties of the modified protein can impact its long-term stability.[5] The addition of the PEG linker, even a hydrophilic one, alters the protein's surface.
Underlying Cause: The modification can induce subtle conformational changes or mask stabilizing surface residues. Furthermore, if the reaction conditions were slightly suboptimal, you may have a heterogeneous mixture with some over-labeled species that are prone to aggregation.
Mitigation Strategies: The Role of Excipients
Stabilizing excipients can be added to the final formulation buffer to prevent aggregation.[11] These work through various mechanisms, such as preferential exclusion, which favors the compact, native state of the protein.
Table 2: Common Stabilizing Excipients
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 250 - 500 mM | Preferential exclusion; increases the thermodynamic stability of the native protein state. |
| Amino Acids | Arginine, Proline | 50 - 250 mM | Can suppress non-specific protein-protein interactions and increase solubility. Arginine is particularly effective at preventing aggregation by interacting with aromatic residues.[15] |
| Polyols | Glycerol, Sorbitol | 5 - 20% (v/v) | Stabilize proteins through preferential hydration. |
| Non-ionic Surfactants | Polysorbate 20, Polysorbate 80 | 0.01 - 0.1% (v/v) | Prevent surface-induced aggregation and can solubilize small aggregates. |
Protocol: Screening for an Optimal Formulation Buffer
-
Prepare Stocks : Make concentrated stock solutions of the excipients listed in Table 2.
-
Setup Reactions : Prepare small aliquots of your purified, PEGylated protein. To each aliquot, add a different excipient to its recommended final concentration. Include a control sample with no added excipient.
-
Incubate & Analyze : Store the samples under desired conditions (e.g., 4°C) and monitor for aggregation over time using techniques from Q5. An accelerated stability study (e.g., incubation at 37°C for a shorter period) can also be performed.
Q5: How can I accurately detect and quantify the amount of aggregation in my sample?
Visual inspection is a first step, but quantitative analytical methods are essential for robust process development.[14] No single method can detect all types of aggregates, so using orthogonal techniques is recommended.[16][17]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound | 195071-49-9 [amp.chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. confluore.com [confluore.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 16. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 17. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance with Amino-PEG4-CH2CO2H
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, practical advice on utilizing Amino-PEG4-CH2CO2H while navigating a common experimental hurdle: steric hindrance. As a heterobifunctional linker, this compound offers significant advantages in bioconjugation, including enhanced solubility and reduced immunogenicity.[1] However, its spatial footprint can present challenges. This resource will equip you with the knowledge to anticipate, troubleshoot, and overcome these steric challenges in your experiments.
Understanding the Double-Edged Sword: The Role of the PEG4 Spacer
The tetraethylene glycol (PEG4) spacer in this compound is central to its function. It provides a hydrophilic bridge between two molecules, which can improve the solubility of hydrophobic compounds and reduce aggregation.[2][3] This spacer also creates distance between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or antibodies by preventing the payload from obstructing active sites.
However, the very presence of this spacer can also be a source of steric hindrance. Steric hindrance occurs when the size and shape of a molecule or a part of a molecule obstructs a chemical reaction that would otherwise occur.[4] In the context of this compound, the PEG4 chain can physically block the reactive termini (the amine and carboxylic acid groups) from accessing their target functional groups on other molecules, leading to reduced reaction efficiency.[2]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team of application scientists receives regarding steric hindrance and the use of this compound.
Q1: What are the primary experimental signs that suggest steric hindrance is an issue with my this compound conjugation?
A1: The most common indicators of steric hindrance include:
-
Low Conjugation Yield: The final amount of your desired product is significantly lower than expected, despite using appropriate molar ratios of reactants.[2]
-
Incomplete Reactions: Analysis of your reaction mixture (e.g., by HPLC or SDS-PAGE) shows a large proportion of unreacted starting materials.
-
Reduced Biological Activity: The conjugated molecule exhibits a significant loss of function (e.g., an antibody with reduced antigen-binding affinity or an enzyme with decreased catalytic activity). This suggests the PEG linker or its payload is blocking a critical functional site.[2]
Q2: Can the length of the PEG linker itself cause steric hindrance?
A2: Yes, while counterintuitive, a longer PEG chain can sometimes lead to steric hindrance.[2] A very long and flexible PEG chain might fold back on itself or entangle, obstructing the reactive ends of the linker from reaching the conjugation sites on the biomolecule.[2] This is particularly relevant when working in crowded molecular environments.
Q3: How does the structure of my target molecule contribute to steric hindrance?
A3: The accessibility of the target functional groups on your biomolecule is a critical factor. For instance, in antibody labeling, if the target lysine residues are located in a sterically crowded region, such as near the antigen-binding site, the PEG linker may struggle to access them.[5][6] Similarly, in peptide synthesis, bulky amino acid side chains near the conjugation site can create a sterically hindered environment.[7]
Q4: Are there specific reaction conditions that can exacerbate steric hindrance?
A4: While not a direct cause, suboptimal reaction conditions can worsen the effects of steric hindrance. For example, a non-optimal pH can reduce the reactivity of the functional groups, making the already challenging conjugation in a sterically hindered environment even less efficient.[8] Similarly, inappropriate buffer choice can lead to aggregation, which further increases steric crowding.[2]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues related to steric hindrance when using this compound in various applications.
Guide 1: Low Yield in Antibody-Drug Conjugate (ADC) Synthesis
Problem: You are synthesizing an ADC using this compound to link a cytotoxic payload to an antibody, but the final yield of the ADC is consistently low.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low ADC yield.
Detailed Troubleshooting Steps
-
Evaluate Molar Ratios: A common first step is to increase the molar excess of the activated linker-payload construct to drive the reaction towards completion.[2] A 10- to 20-fold molar excess is a reasonable starting point.
-
Assess Linker Length: If increasing the molar ratio does not improve the yield, consider that the PEG4 length may not be optimal.
-
Hypothesis 1: Steric hindrance from the linker itself. The PEG4 chain may be too long and flexible, leading to self-shielding. In this case, testing a shorter PEG linker (e.g., Amino-PEG2-CH2CO2H) might be beneficial.[2]
-
Hypothesis 2: Steric hindrance at the antibody surface. The PEG4 chain may be too short to bridge a sterically crowded region on the antibody. Here, a longer PEG linker (e.g., Amino-PEG8-CH2CO2H) could provide the necessary reach.[2]
-
-
Consider the Conjugation Site: If you have the flexibility to modify your antibody, consider moving the conjugation site to a more accessible region. Site-specific conjugation technologies can offer greater control over where the linker is attached, minimizing the risk of steric hindrance near the antigen-binding site.
-
Optimize Reaction Conditions: Ensure your reaction buffer is free of competing amines (like Tris) and that the pH is optimal for the conjugation chemistry you are using (typically pH 7.2-8.5 for NHS esters).[8]
Guide 2: Poor Peptide Synthesis Efficiency
Problem: You are using this compound as a linker in solid-phase peptide synthesis (SPPS), and you are observing incomplete coupling reactions, leading to low purity of the final peptide.
Experimental Workflow for SPPS with PEG Linkers
Caption: General workflow for SPPS using a PEG linker.
Troubleshooting Steps
-
Improve Solvation: One of the primary advantages of PEG linkers in SPPS is their ability to improve the solvation of the growing peptide chain, which can disrupt aggregation.[7] If you are still observing poor coupling, consider using a "magic mixture" of solvents (e.g., a combination of DCM, DMF, and NMP) to enhance solvation further.
-
The "Spacer" Effect: The PEG4 linker acts as a flexible spacer, distancing the growing peptide from the resin backbone and reducing steric hindrance.[7] If you are working with a particularly "difficult" or hydrophobic peptide sequence, the PEG4 linker may not be providing enough separation. Consider using a resin with a longer, pre-attached PEG chain.
-
Check for Secondary Structure Formation: Peptides that form stable secondary structures (like α-helices or β-sheets) on the resin can cause the resin to shrink, leading to poor reagent accessibility and steric hindrance. The hydrophilic nature of the PEG linker should help disrupt these structures, but if problems persist, you may need to incorporate structure-breaking amino acid derivatives into your sequence.
Guide 3: Low Efficiency in Surface Modification of Nanoparticles
Problem: You are attempting to functionalize the surface of nanoparticles with this compound to improve their biocompatibility, but characterization shows low surface density of the PEG linker.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low surface PEGylation.
Detailed Troubleshooting Steps
-
Verify Surface Activation: The covalent attachment of this compound to a surface often requires activation of either the linker's carboxyl group or the functional groups on the nanoparticle surface (e.g., using EDC/NHS chemistry to activate surface carboxyl groups for reaction with the linker's amine).[9][10] Ensure that this activation step is efficient by optimizing pH and reagent concentrations.
-
Address Nanoparticle Aggregation: Nanoparticles can aggregate in solution, which can sterically hinder the accessibility of their surface functional groups. Ensure that your nanoparticles are well-dispersed before and during the conjugation reaction. Sonication can be an effective method to break up aggregates.
-
Optimize Linker Concentration and Length: A higher concentration of the PEG linker can help drive the reaction. However, if steric hindrance between adjacent, already-conjugated PEG chains is the issue, a longer PEG linker might be necessary to provide more space for subsequent linkers to attach.
Data and Protocols
Table 1: Impact of PEG Linker Length on Bioconjugate Properties
| Property | No PEG | Short PEG (e.g., PEG4) | Long PEG (e.g., PEG12) | Rationale and Causality |
| Solubility | Low (for hydrophobic payloads) | Improved | Greatly Improved | The hydrophilic nature of the PEG chain enhances water solubility.[11][12] |
| Steric Hindrance | N/A | Can be an issue if too short to bridge crowded areas or too long and flexible. | May be necessary to overcome steric hindrance at the biomolecule's surface.[2] | The linker must be long enough to reach the target site but not so long that it self-shields. |
| Circulation Half-Life | Short | Increased | Significantly Increased | The larger hydrodynamic size reduces renal clearance.[2] |
| Immunogenicity | High | Reduced | Greatly Reduced | The PEG chain can mask antigenic epitopes on the biomolecule's surface.[2] |
Experimental Protocol: Activation of this compound Carboxyl Group with EDC/NHS
This protocol describes the activation of the terminal carboxylic acid on this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated linker can then be used to conjugate to primary amines on a target molecule.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare Reagents: Allow all reagents to warm to room temperature before use to prevent condensation.[8] Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO.
-
Activation Reaction:
-
In a microcentrifuge tube, dissolve this compound in Activation Buffer.
-
Add NHS to the linker solution. A 1.2 to 1.5-fold molar excess of NHS over the linker is recommended.
-
Add EDC to the mixture. A 1.1 to 1.5-fold molar excess of EDC over the linker is a good starting point.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation: The activated NHS ester of this compound is now ready to be added to your amine-containing target molecule in a suitable reaction buffer (e.g., PBS, pH 7.2-8.5).
Note: The activated NHS ester is susceptible to hydrolysis, so it should be used immediately after preparation.[8]
References
-
PubMed. (1978). Steric hindrance as a factor in the reaction of labeled antibody with cell surface antigenic determinants. J Histochem Cytochem. Retrieved from [Link]
-
Creative Biolabs. (n.d.). What are PEG Linkers?. Retrieved from [Link]
-
AxisPharm. (2023). Application of PEG Linker. Retrieved from [Link]
-
FluoroFinder. (2025). Identifying Steric Effects in Multiplexed Immunofluorescence. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]
-
Creative Biolabs. (n.d.). This compound (CAT#: ADC-L-Y0150). Retrieved from [Link]
-
ACS Publications. (2014). PEG–Peptide Conjugates. Biomacromolecules. Retrieved from [Link]
-
PubMed. (1983). Steric effects in antibody reactions with polyvalent antigen. Mol Immunol. Retrieved from [Link]
-
Hemoce. (n.d.). Steric-hindrance-A-practical-and-frequently-forgotten-problem-in-flow-cytometry-.pdf. Retrieved from [Link]
-
Aapptec Peptides. (2019). Fmoc-PEG Linkers and PEGylation Reagents. Retrieved from [Link]
-
Biopharma PEG. (2022). PEG Linkers & Their Applications. Retrieved from [Link]
-
LifeTein. (n.d.). Peptide Modifications: Linkers, spacers and PEGylation. Retrieved from [Link]
-
AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
-
Biopharma PEG. (n.d.). NH2-PEG4-COOH, 663921-15-1, Amino-PEG4-acid. Retrieved from [Link]
-
Biopharma PEG. (2019). One of PEG Applications: Surface Modification. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Steric hindrance as a factor in the reaction of labeled antibody with cell surface antigenic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steric effects in antibody reactions with polyvalent antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
Navigating the Nuances of pH in Amino-PEG4-CH2CO2H Conjugation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Amino-PEG4-CH2CO2H conjugation. As Senior Application Scientists, we understand that the success of your bioconjugation experiments hinges on a precise understanding of the reaction chemistry. This guide provides in-depth, experience-driven insights into the critical role of pH when using the versatile heterobifunctional linker, this compound. We will delve into the "why" behind the protocols, empowering you to troubleshoot effectively and optimize your conjugation strategies.
Understanding the Chemistry: The Two Faces of this compound
This compound is a valuable tool in bioconjugation due to its dual reactive ends: a primary amine (-NH2) and a terminal carboxylic acid (-COOH), separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] This structure allows for versatile coupling strategies, but also necessitates careful control of the reaction conditions, especially pH, to ensure the desired outcome.[3]
The terminal carboxylic acid can be coupled to primary amines on your target molecule (e.g., lysine residues on a protein) using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5] Conversely, the primary amine of the PEG linker can react with carboxylic acids on a target molecule. This guide will focus on the EDC/NHS-mediated conjugation of the PEG's carboxylic acid to a primary amine on a target biomolecule.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your this compound conjugation experiments and provides actionable solutions grounded in chemical principles.
Question 1: Why is my conjugation efficiency so low? I'm not seeing the expected degree of PEGylation.
Low conjugation efficiency is a frequent challenge, often directly linked to suboptimal pH control at one or both stages of the EDC/NHS reaction.[6]
-
Inefficient Carboxyl Activation (pH is too low): The initial step, where EDC activates the carboxylic acid on the PEG linker, is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[5][7] Below this range, the reaction rate slows significantly.
-
Poor Nucleophilic Attack by the Amine (pH is too low): For the amine on your target molecule to react with the activated PEG, it must be in its deprotonated, nucleophilic state (-NH2).[8] At a pH significantly below the pKa of the amine (for lysine side chains, this is around 10.5), the amine will be protonated (-NH3+), rendering it unreactive.[8]
-
Hydrolysis of the Activated Ester (pH is too high): The NHS ester intermediate, while more stable than the initial O-acylisourea intermediate, is susceptible to hydrolysis, especially at alkaline pH.[8][9] This hydrolysis reaction competes with the desired amine coupling, and its rate increases dramatically as the pH rises.[8][10] For instance, the half-life of a typical NHS ester can drop from several hours at pH 7 to just minutes at pH 9.[9][10]
Solution:
A two-step pH procedure is highly recommended for optimal results.[10][11]
-
Activation Step: Perform the activation of the this compound with EDC and NHS in a buffer with a pH between 5.0 and 6.0, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer.[7][10]
-
Conjugation Step: After the activation period, raise the pH of the reaction mixture to between 7.2 and 8.0 before adding your amine-containing molecule.[6][10] A common choice for this step is a phosphate-buffered saline (PBS) solution.[7] This pH range provides a good balance between having a sufficient concentration of deprotonated, reactive amines and minimizing the hydrolysis of the NHS ester.[10]
Question 2: I'm observing precipitation of my protein during the conjugation reaction. What could be the cause?
Protein aggregation and precipitation during a conjugation reaction can often be attributed to the pH of the buffer.[10]
-
Isoelectric Point (pI): When the pH of the reaction buffer is close to the isoelectric point (pI) of your protein, the net charge on the protein is close to zero. This minimizes electrostatic repulsion between protein molecules, increasing the likelihood of aggregation.[10]
Solution:
Ensure that the pH of your conjugation buffer is at least 1-2 units away from the pI of your protein.[10] If the pI of your protein is in the optimal conjugation range (pH 7.2-8.0), you may need to carefully adjust the pH to find a compromise that maintains both protein solubility and acceptable reaction efficiency. Alternatively, consider performing the reaction in a more dilute solution.
Question 3: My experimental results are inconsistent, even though I follow the same protocol. How can I improve reproducibility?
Inconsistent results often point to a lack of precise pH control.
-
Inadequate Buffering: Using a buffer outside of its effective buffering range can lead to significant pH shifts during the reaction, especially upon the addition of acidic or basic reagents.[10] For example, MES buffer is a good choice for the activation step, but it is not an effective buffer below pH 5.5 or above pH 6.7.[10]
-
Reagent Addition: The addition of EDC and NHS, which are often prepared as stock solutions, can slightly alter the pH of the reaction mixture.[10]
Solution:
-
Always use a high-quality buffer within its optimal buffering range.
-
Verify the pH of the reaction mixture with a calibrated pH meter after all components have been added.
-
For two-step procedures, confirm the pH adjustment before adding the amine-containing target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a one-pot EDC/NHS conjugation reaction?
While a two-step reaction is generally recommended for maximizing efficiency, a one-pot reaction can be performed. A compromise pH range of 6.0-7.2 is often used.[10] The lower end of this range favors the activation step, while the higher end promotes the amine coupling. However, be aware that at the higher end of this range, hydrolysis of the NHS ester becomes more significant.[10]
Q2: How does pH affect the stability of the reagents and the activated intermediate?
Both EDC and the NHS-ester intermediate are susceptible to hydrolysis, which is accelerated at higher pH.[9][10] The O-acylisourea intermediate formed by the reaction of EDC with the carboxylic acid is particularly unstable in aqueous solutions.[5][7] The addition of NHS creates a more stable NHS ester, but this intermediate is still prone to hydrolysis, especially as the pH increases above neutral.[8][10]
Q3: Can I perform the amine coupling reaction at a pH above 8.5?
While a higher pH increases the nucleophilicity of the primary amine, it also dramatically accelerates the hydrolysis of the NHS ester.[8] At a pH of 8.6, the half-life of a typical NHS ester is only about 10 minutes. Therefore, performing the reaction at a pH above 8.5 is generally not recommended as the rapid hydrolysis will likely lead to a very low yield.[10]
Q4: What types of buffers should I avoid?
It is critical to avoid buffers that contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as these will compete with the reactants and reduce the efficiency of the conjugation.[12]
Q5: How should I prepare and handle the EDC and NHS reagents?
EDC and NHS are moisture-sensitive and should be stored in a desiccator at -20°C.[12] Always allow the vials to equilibrate to room temperature before opening to prevent moisture condensation.[9][12] It is also recommended to use freshly prepared solutions for each experiment.
Summary of pH Effects on EDC/NHS Conjugation
| pH Range | Carboxyl Activation (Step 1) | Amine Coupling (Step 2) | NHS Ester Stability | Recommendation |
| 4.5 - 6.0 | Optimal[7][10] | Slow (amines are protonated)[10] | High | Ideal for the first step of a two-step protocol. |
| 6.0 - 7.2 | Moderate[10] | Moderate (increasingly deprotonated amines)[10] | Moderate | A common compromise for one-pot reactions. |
| 7.2 - 8.0 | Suboptimal (EDC less stable)[10] | Optimal (most amines are deprotonated)[10] | Decreasing | Ideal for the second step of a two-step protocol. |
| > 8.5 | Poor | Very Fast | Very Low (rapid hydrolysis)[8][10] | Not recommended. |
Detailed Experimental Protocol: Two-Step pH Conjugation
This protocol provides a general framework for conjugating this compound to an amine-containing protein. Optimization may be required for your specific application.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]
-
Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.4[7][10]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[10]
-
Amine-containing protein in a suitable buffer (e.g., PBS)
-
Desalting columns for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Conjugation to the Target Protein:
-
Immediately add the activated PEG solution to your protein solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[12] Adjust with the Coupling Buffer if necessary. The molar ratio of the activated PEG to the protein should be optimized, with a 10-20 fold molar excess of PEG being a common starting point.[12]
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[12]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to deactivate any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts using a desalting column or dialysis.
-
By understanding and meticulously controlling the pH at each stage of your conjugation reaction, you can significantly improve the efficiency, reproducibility, and overall success of your experiments with this compound.
References
-
ResearchGate. (2014). EDC/NHS activation of a surface?. Retrieved from [Link]
-
ResearchGate. (2020). Is it essential to maintain low pH while activating carboxylic groups using EDC/NHS. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Grabarek, Z., & Gergely, J. (2019). Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates. PMC. Retrieved from [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]
-
Creative Biolabs. (n.d.). This compound (CAT#: ADC-L-Y0150). Retrieved from [Link]
-
ResearchGate. (n.d.). pH and gelatin concentration effect on EDC cross-linking reaction.... Retrieved from [Link]
-
ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone know how to improve conjugation efficiency using EDC and NHS to activate carboxylated PLGA and conjugating amine PEG?. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Buffer Selection for Amino-PEG4-CH2CO2H Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and detailed protocols for selecting the optimal buffer system when working with the bifunctional linker, Amino-PEG4-CH2CO2H. Understanding the interplay between pH, buffer composition, and reagent stability is critical for successful conjugation outcomes.
Core Principles: The "Why" Behind Buffer Selection
This compound is a versatile hydrophilic linker possessing two distinct reactive functional groups: a primary amine (-NH₂) and a terminal carboxylic acid (-COOH). The reactivity of each group is fundamentally governed by the pH of the reaction medium. Buffers do not just prevent pH shifts; they are active components that can make or break a conjugation reaction.[1][2][3][4]
The central challenge is that the optimal pH conditions for activating the carboxylic acid are different from those required for reacting the primary amine. This necessitates a carefully planned buffer strategy, often involving a two-step, two-buffer process.
The Role of pH in Functional Group Reactivity
The protonation state of the amine and carboxyl groups is pH-dependent.
-
Carboxylic Acid (-COOH): To be activated by carbodiimides like EDC, the carboxyl group must be in its protonated state. However, the reaction proceeds through the attack of the deprotonated carboxylate (-COO⁻) on the EDC. The highest concentration of activated carboxylates is achieved at a pH slightly above the pKa of the carboxylic acid, where there is a sufficient concentration of the nucleophilic carboxylate form. For EDC/NHS chemistry, the activation of the carboxyl group is most efficient in a slightly acidic environment, typically pH 4.5-6.0 .[5][6][7]
-
Primary Amine (-NH₂): For the amine to act as an effective nucleophile and attack an activated ester (like an NHS-ester), it must be in its deprotonated, uncharged state (-NH₂). At acidic pH, the amine is predominantly in its protonated, non-nucleophilic ammonium form (-NH₃⁺). The optimal pH for amine reactions is therefore neutral to slightly alkaline, typically pH 7.2-8.5 , to ensure a sufficient concentration of the reactive deprotonated amine.[5][6][8][9]
Caption: pH-dependent reactivity of this compound functional groups.
Frequently Asked Questions (FAQs)
Q1: Which reaction chemistry is best for coupling this compound?
The most common and robust method for forming an amide bond is using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10] This approach proceeds in two stages:
-
Activation: EDC activates the carboxyl group of the PEG linker, which then reacts with NHS to form a more stable, amine-reactive NHS ester.[5] This intermediate is less susceptible to hydrolysis in aqueous solution compared to the O-acylisourea intermediate formed with EDC alone.[10]
-
Coupling: The activated PEG-NHS ester reacts with a primary amine on the target molecule to form a stable amide bond.[11]
Q2: Why can't I use a single buffer for the entire EDC/NHS reaction?
As explained in the core principles, the two steps of the reaction have conflicting optimal pH ranges.
-
Activation (Carboxyl): Requires pH 4.5-6.0.
-
Coupling (Amine): Requires pH 7.2-8.5.
Attempting a one-pot reaction at a compromise pH (e.g., 6.5-7.0) will result in suboptimal efficiency for both steps, leading to lower yields and increased side products due to hydrolysis of the NHS ester.[7][8] A two-step protocol with a buffer change or pH adjustment is strongly recommended for maximum yield and purity.[5][8]
Q3: What are the recommended buffers for each step?
It is critical to use buffers that do not contain primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) as these will compete with the intended reaction.[6]
| Reaction Step | Recommended Buffer | pKa Range | Rationale |
| Activation | MES (2-(N-morpholino)ethanesulfonic acid) | 5.5 - 6.7 | Ideal for the acidic activation step. It contains no primary amines or carboxylates that would interfere with EDC/NHS chemistry.[5][6] |
| Coupling | PBS (Phosphate-Buffered Saline) | 6.5 - 7.6 | Commonly used and effective in the required pH range for amine coupling. Widely available and biocompatible.[5][6] |
| Coupling | HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 7.0 - 8.0 | An excellent alternative to PBS, especially if phosphate ions might interfere with downstream applications. |
| Coupling | Borate Buffer | 8.0 - 9.2 | Useful when a slightly higher pH is required to maximize the deprotonation of the target amine. |
Q4: How do I perform the buffer exchange or pH adjustment between the activation and coupling steps?
There are two primary methods:
-
Desalting/Buffer Exchange (Recommended): After the 15-30 minute activation step in MES buffer, immediately pass the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column) that has been pre-equilibrated with your chosen coupling buffer (e.g., PBS, pH 7.4).[5][8] This method is superior as it not only changes the buffer and pH but also removes excess EDC and NHS, preventing unwanted side reactions with your amine-containing target molecule.
-
pH Adjustment: Carefully add a concentrated, non-amine buffer (like a 10x PBS or a solution of sodium bicarbonate) to the activation mixture to raise the pH to the 7.2-8.0 range.[8] This method is faster but leaves residual EDC in the solution, which can potentially cross-link your target molecule if it also contains carboxyl groups.
Caption: Recommended two-step workflow for this compound conjugation.
Q5: How and why should I quench the reaction?
Quenching is a critical final step to deactivate any remaining reactive NHS esters.[12] This prevents unintended modification of other molecules if the conjugate is used in a complex biological sample.
-
How: Add a quenching agent containing a primary amine.
-
Common Quenching Agents:
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol details the activation of the PEG linker's carboxyl group and subsequent conjugation to a primary amine on a target protein.
Materials:
-
This compound
-
Target Protein (with primary amines, e.g., lysine residues)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl (PBS), pH 7.4[5][11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[11]
-
Desalting Columns
Procedure:
-
Reagent Preparation:
-
Allow EDC and Sulfo-NHS vials to equilibrate completely to room temperature before opening to prevent moisture condensation.[6][10]
-
Prepare stock solutions of EDC and Sulfo-NHS immediately before use in ultrapure water or Activation Buffer.
-
Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10-20 mM).
-
Prepare your target protein in the Coupling Buffer.
-
-
Activation of PEG Carboxyl Group:
-
In a microfuge tube, combine the this compound solution with EDC (e.g., 10-fold molar excess over PEG) and Sulfo-NHS (e.g., 25-fold molar excess over PEG).
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[11]
-
-
Buffer Exchange:
-
Equilibrate a desalting column with cold Coupling Buffer according to the manufacturer's instructions.
-
Load the entire activation reaction mixture from Step 2 onto the column.
-
Collect the eluate containing the activated PEG-NHS ester. This step should be performed quickly to minimize hydrolysis.
-
-
Coupling to Target Protein:
-
Immediately add the eluate containing the activated PEG-NHS ester to your prepared target protein solution. A typical starting molar ratio is 10:1 to 20:1 of PEG-linker to protein.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The lower temperature can help maintain the stability of sensitive proteins and reduces the rate of hydrolysis.[11]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to achieve a final Tris concentration of 20-50 mM.[6]
-
Incubate for 30 minutes at room temperature to deactivate any unreacted PEG-NHS esters.
-
-
Purification:
-
Purify the final PEG-protein conjugate from excess PEG and reaction byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inactive Reagents: EDC and NHS are moisture-sensitive and hydrolyze quickly.[6] | • Use fresh, high-quality EDC/NHS. Allow vials to warm to room temperature before opening.[11] • Prepare EDC/NHS solutions immediately before use. |
| 2. Incorrect Buffer Choice: Use of Tris, glycine, or acetate buffers during activation or coupling.[6] | • Strictly use non-amine, non-carboxylate buffers like MES for activation and PBS or HEPES for coupling.[6][11] | |
| 3. Incorrect pH: Suboptimal pH for either the activation or coupling step.[12] | • Verify the pH of your buffers. Use pH 4.5-6.0 for activation and 7.2-8.0 for coupling.[5][6] | |
| 4. Hydrolysis of NHS-Ester: Too much time elapsed between activation and coupling. | • Perform the buffer exchange and add the activated PEG to your target molecule immediately after the 15-minute activation step.[6] | |
| Precipitation During Reaction | 1. Protein Instability: The reaction pH is too close to the protein's isoelectric point (pI), causing aggregation.[7] | • Ensure the coupling buffer pH is at least 1-2 units away from your protein's pI.[7] |
| 2. High Degree of Conjugation: Over-modification of the protein leads to reduced solubility. | • Reduce the molar excess of the PEG-linker used in the reaction. Optimize the ratio of PEG to protein. | |
| Inconsistent Results | 1. Poor pH Control: Buffer is used outside its effective range, or reagent addition shifts pH.[7] | • Always use a high-quality buffer within its optimal pH range. • Re-verify the pH of the reaction mixture after all components have been added.[7] |
| 2. Inconsistent Reagent Handling: Variable moisture contamination in EDC/NHS.[13] | • Implement stringent anhydrous handling techniques. Store reagents under an inert atmosphere in a desiccator.[13][14] |
References
-
Interchim. (n.d.). NHS / sulfo-NHS. Retrieved from [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
ResearchGate. (2012, December 25). Can anyone give me some advices on amide bond formation between L-arginine(-COOH) and amino-terminated nanopaticles? Retrieved from [Link]
-
JenKem Technology. (2022, June 1). PEG Storage and Handling Conditions. Retrieved from [Link]
-
Cytiva. (n.d.). Coupling Protocol for Primary Amine of a Ligand. Retrieved from [Link]
-
Lund University Publications. (n.d.). Optimization of a PEGylation process. Retrieved from [Link]
-
ResearchGate. (2013, October 14). Has anyone performed the activation step in EDC/NHS reaction at physiological pH (7.4) and room temperature? Retrieved from [Link]
-
ACS Publications. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ResearchGate. (2025, August 5). pH Optimization of Amidation via Carbodiimides. Retrieved from [Link]
-
SPRpages. (2022, July 17). Amine-coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, July 22). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. Retrieved from [Link]
-
BioPharm International. (2016, April 1). The Importance of Buffers in Downstream Processing. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%.... Retrieved from [Link]
-
Patsnap Synapse. (2025, April 21). What Is the Role of Buffers in Biochemical Experiments? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 10). 7.7: Buffers and Conjugate Acid-Base Pairs. Retrieved from [Link]
-
AxisPharm. (n.d.). Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers. Retrieved from [Link]
-
ResearchGate. (2019, November 21). Why EDC is more efficient in low ph(4.5) when activating -COOH? Retrieved from [Link]
-
National Institutes of Health. (2025, April 23). PEGylation technology: addressing concerns, moving forward. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Preparation and stability of poly(ethylene glycol) (PEG)ylated octreotide for application to microsphere delivery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Retrieved from [Link]
Sources
- 1. msesupplies.com [msesupplies.com]
- 2. goldbio.com [goldbio.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. What Is the Role of Buffers in Biochemical Experiments? [synapse.patsnap.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
Technical Support Center: Challenges in the Purification of Amino-PEG4-CH2CO2H
Welcome to the technical support center for Amino-PEG4-CH2CO2H. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile heterobifunctional linker. The purity of this compound is paramount for the success of downstream applications, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Impurities can lead to poorly defined conjugates, reduced efficacy, and unpredictable pharmacokinetics.[3]
This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification of this linker. Our approach is grounded in established scientific principles and field-proven experience to help you achieve the highest possible purity for your critical reagents.
Troubleshooting Guide: Addressing Specific Purification Issues
This section tackles common problems observed during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: Why does my product appear as a broad band or smear on my SDS-PAGE or HPLC analysis after a conjugation reaction?
This is a frequent observation when working with PEGylated molecules and can stem from the heterogeneity of the product.[4]
-
Probable Cause 1: Polydispersity of the PEG Linker. The starting PEG material used for synthesis is often not perfectly monodisperse, meaning it contains a distribution of different PEG chain lengths (e.g., PEG3, PEG5).[5] This inherent variation in mass contributes to band broadening.[4][6]
-
Solution: Source your this compound from a reputable supplier that provides high-purity, monodisperse linkers.[5] Always characterize the incoming material using mass spectrometry to confirm its molecular weight distribution before starting your synthesis.
-
Probable Cause 2: Heterogeneity of PEGylation. If you are analyzing a protein after conjugation, the reaction may produce a mixture of species with varying numbers of PEG chains attached (e.g., mono-, di-, tri-PEGylated proteins), each migrating differently in SDS-PAGE or eluting at different times in HPLC.[4]
-
Solution: To control the degree of PEGylation, carefully optimize reaction conditions such as the molar ratio of linker to the target molecule, reaction time, and temperature.[7] Analytical techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) can often resolve species with different degrees of PEGylation.[4][]
Q2: My RP-HPLC chromatogram shows poor peak shape, with significant tailing or broadening. What's causing this and how can I fix it?
Peak distortion in chromatography of PEG compounds is a classic challenge, often resulting from undesirable secondary interactions or the nature of the PEG molecule itself.[4]
-
Probable Cause 1: Secondary Interactions. The free amine group in this compound can interact with residual acidic silanols on the silica-based stationary phase of the column, causing peak tailing.
-
Solution:
-
Adjust Mobile Phase: Add a competitive base like triethylamine (TEA) to your mobile phase at a low concentration (e.g., 0.1%) to block the active sites on the stationary phase.
-
Use a Different Column: Employ a column with a biocompatible or hydrophilic coating designed to minimize such secondary interactions.[4] Alternatively, a less retentive column, such as a C4 instead of a C18, may yield better results.[9]
-
-
Probable Cause 2: Slow Mass Transfer/Kinetics. The flexible PEG chain can have slow kinetics on the stationary phase, which contributes to peak broadening.[10]
-
Solution: Increase the column temperature (e.g., to 45-60°C). This will decrease mobile phase viscosity and improve the kinetics of interaction between the analyte and the stationary phase, resulting in sharper peaks.[9]
Q3: My product recovery after column chromatography is consistently low. Where is my product going?
Low recovery is a frustrating issue that can often be traced to the physicochemical properties of the PEG linker and its interaction with the purification matrix.
-
Probable Cause 1: Non-Specific Binding. The product may be irreversibly or strongly adsorbing to the stationary phase.[10] This is particularly common with highly polar compounds on silica gel or during RP-HPLC.
-
Solution:
-
For Normal Phase (Silica): Add a small amount of a polar modifier or a competitive agent to the eluent. For example, adding 1% aqueous ammonia to a dichloromethane/methanol mobile phase can significantly improve the recovery of amine-containing compounds from silica gel.[11]
-
For RP-HPLC: Ensure adequate organic solvent in your mobile phase to elute the compound. If the compound precipitates on the column, you may need to adjust the pH or add solubilizing agents to the mobile phase.[10]
-
-
Probable Cause 2: Product Insolubility. The product may be precipitating during solvent removal post-purification. PEGs can be difficult to redissolve after complete drying.
-
Solution: Avoid complete evaporation to dryness. Instead, concentrate the fractions and then remove the remaining solvent by lyophilization (freeze-drying) from an aqueous solution, which often yields a more easily soluble fluffy powder.
Troubleshooting Workflow for Low Purity
The following diagram outlines a logical workflow for diagnosing and resolving issues of low product purity.
Caption: A decision tree for troubleshooting low purity results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound products?
Impurities can arise from the starting materials or from side reactions during synthesis.[5][12] A thorough understanding of potential impurities is the first step to effective purification.
| Impurity Type | Origin | Typical Analytical Signature |
| Polydisperse PEGs | Non-monodisperse starting materials. | Mass spectrometry (ESI or MALDI) will show a series of peaks separated by 44.03 Da (the mass of an ethylene glycol unit).[5] |
| Incompletely Functionalized Intermediates | Incomplete reaction at either the amine or carboxyl terminus. | LC-MS will show peaks with masses corresponding to intermediates (e.g., HO-PEG4-CH2CO2H). |
| Dimerized/Oligomerized Products | Side reactions during synthesis. | Mass spectrometry will reveal peaks at multiples of the expected product mass. |
| Residual Reagents/Solvents | Incomplete removal during workup and purification. | ¹H NMR may show characteristic signals for solvents (e.g., DMF, DMSO). GC-MS is effective for identifying volatile organic impurities.[5] |
Q2: What is the recommended chromatography method for purifying this compound?
There is no single "best" method, as the optimal choice depends on the specific impurities you need to remove. However, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and commonly used technique.[13]
-
Reversed-Phase HPLC (RP-HPLC): Offers the highest resolution for separating PEG homologs and other closely related impurities.[13] It separates molecules based on hydrophobicity.[]
-
Normal Phase Chromatography: Can be effective, particularly on a preparative scale using silica gel (flash chromatography). It separates based on polarity.[14] A common challenge is the strong interaction of the amine group with the acidic silica, which requires mobile phase modifiers.[11]
-
Ion-Exchange Chromatography (IEX): A powerful orthogonal technique that separates based on charge.[] Since this compound is zwitterionic, its charge can be manipulated with pH. At low pH, the amine is protonated (-NH3+), allowing for cation exchange. At high pH, the carboxylic acid is deprotonated (-COO-), enabling anion exchange.
Q3: How can I confirm the identity and purity of my final product?
A multi-pronged analytical approach is essential for comprehensive characterization.[15]
-
¹H NMR Spectroscopy: Confirms the chemical structure. Look for the characteristic complex multiplet of the PEG backbone between 3.5 and 3.7 ppm and signals for the protons adjacent to the amine and carboxylic acid groups.[15] Integration of impurity peaks relative to the product peaks can provide a purity estimate.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight. Use Electrospray Ionization (ESI) in positive ion mode to observe the [M+H]⁺ and [M+Na]⁺ adducts.[15] This is the most sensitive method for detecting mass-based impurities.[3]
-
HPLC with Universal Detectors: Since PEGs lack a strong UV chromophore, detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are necessary for accurate quantification of purity.[15][16]
Q4: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity of the compound.
-
Temperature: Store at -20°C for long-term stability.[17]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Polyethylene glycols are hygroscopic and can absorb moisture from the air.[5]
-
Light: Protect from light to prevent potential photodegradation.[1]
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC) Purification
This protocol provides a general starting point for purifying this compound on a C18 column. Optimization will be required based on your specific system and impurity profile.
-
Sample Preparation: Dissolve the crude product in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm filter to remove particulates.
-
Instrumentation & Columns:
-
HPLC System: Preparative scale system with gradient capability.
-
Column: C18 stationary phase (e.g., 19 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 15-20 mL/min | Adjusted for preparative column dimensions. |
| Detection | 214 nm / ELSD / CAD | 214 nm detects the amide bond; ELSD/CAD are universal.[15] |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity.[9] |
| Gradient | 5% to 50% B over 30 min | A broad gradient is a good starting point for method development. |
-
Fraction Collection & Analysis: Collect fractions corresponding to the main product peak. Analyze the purity of each fraction by analytical LC-MS.
-
Post-Purification Processing: Pool the pure fractions. Remove the acetonitrile under reduced pressure. Lyophilize the remaining aqueous solution to obtain the final product as a TFA salt.
General Purification & Analysis Workflow
Caption: A generalized workflow from crude product to final analysis.
References
-
Wurm, F., et al. (2023). Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—II. Preparative Isolation of Pure Single Homologs. Molecules, 28(6), 2738. [Link]
-
Phenomenex. (2008). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. Retrieved from [Link]
-
ResearchGate. (2012). How to remove polyethyleneglycol(PEG) 600 from reaction mixture? Retrieved from [Link]
-
Creative Biolabs. (n.d.). This compound (CAT#: ADC-L-Y0150). Retrieved from [Link]
-
Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Retrieved from [Link]
-
Zhang, Y., et al. (2007). Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing. Journal of Chromatography A, 1167(1), 86-92. [Link]
-
Lee, H., et al. (2016). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. Journal of Pharmaceutical Sciences, 105(11), 3350-3357. [Link]
- Google Patents. (n.d.). CN111936549A - Purification method of monodisperse polyethylene glycol containing trityl group.
-
Striegel, A. M. (2022). Tips & Tricks: Trouble Analyzing PEGs? LCGC International, 35(4). [Link]
-
Wang, W., et al. (2013). Analysis of PEG 400 in perfusate samples by aqueous normal phase (ANP) chromatography with evaporative light scattering detection. Analytical Methods, 5(18), 4859-4863. [Link]
-
Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
-
Reddit. (2022). Trouble purifying PEG chain with ester-linked pyridine – dissolving in water or possible degradation? Retrieved from [Link]
-
Gao, R., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2062. [Link]
Sources
- 1. NH2-PEG4-COOH, 663921-15-1, Amino-PEG4-acid - Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of PEG 400 in perfusate samples by aqueous normal phase (ANP) chromatography with evaporative light scattering detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. medkoo.com [medkoo.com]
Technical Support Center: Enhancing the Stability of Amino-PEG4-CH2CO2H Conjugates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Amino-PEG4-CH2CO2H and its bioconjugates. This guide is designed to provide in-depth, field-proven insights into the common stability challenges encountered during and after conjugation. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the long-term integrity of your valuable molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker molecule.[1][2] Its structure consists of a primary amine (-NH₂) and a terminal carboxylic acid (-COOH) separated by a hydrophilic 4-unit polyethylene glycol (PEG) spacer.[3][4] This configuration makes it an ideal tool for covalently linking two different molecules, such as a protein to a small molecule drug or a labeling agent. The amine group can react with activated esters or carboxylic acids, while the carboxylic acid can be activated to react with primary amines on a target molecule.[1][3][4] The PEG spacer enhances the aqueous solubility and can reduce aggregation of the final conjugate.[1][5]
Q2: What are the primary factors that compromise the stability of conjugates made with this linker?
The stability of the final conjugate is influenced by several factors, including:
-
Chemical Integrity of the Linker: The amide bond formed during conjugation can be susceptible to hydrolysis under harsh acidic or basic conditions.[6]
-
Physicochemical Properties of the Conjugated Molecule: The inherent stability of the protein or molecule being PEGylated is a critical factor.[7]
-
Reaction and Purification Conditions: Suboptimal pH, presence of competing reactants, and harsh purification methods can lead to side reactions or denaturation.[8][9]
-
Storage Conditions: The final formulation, including buffer composition, pH, temperature, and exposure to light or oxygen, dictates the long-term shelf-life.[10][11]
-
Aggregation: Intermolecular cross-linking or conformational changes can lead to the formation of soluble or insoluble aggregates, which is a common form of instability.[12][13]
Q3: What are the visible signs of instability or degradation in my conjugate sample?
Signs of instability can range from subtle to obvious. You may observe:
-
Precipitation or Cloudiness: This indicates the formation of large, insoluble aggregates.
-
Changes in Performance: A decrease in biological activity or binding affinity in your functional assays.
-
Chromatographic Profile Changes: When analyzed by techniques like Size-Exclusion Chromatography (SEC-HPLC), you may see a decrease in the main monomer peak and the appearance of new peaks corresponding to aggregates (eluting earlier) or fragments (eluting later).[12]
-
Mass Spectrometry Changes: LC-MS analysis can reveal cleavage of the conjugate, loss of the PEG chain, or other modifications.[14][15]
Q4: How should I store my final this compound conjugate for maximum stability?
For long-term stability, conjugates should typically be stored frozen at -20°C or -80°C in a carefully selected buffer.[4][11] The optimal buffer is protein-specific but is generally between pH 6.0 and 7.5 to minimize hydrolysis.[6] It is often beneficial to include cryoprotectants like glycerol or sugars (e.g., sucrose, trehalose) to prevent damage from freeze-thaw cycles.[7] Samples should be flash-frozen and stored in small aliquots to avoid repeated warming and cooling. Storage under an inert gas like argon or nitrogen can also prevent oxidation.[11]
Troubleshooting Guides: From Reaction to Storage
This section addresses specific, common problems encountered during the synthesis and handling of this compound conjugates.
Issue 1: Low or No Conjugation Yield
Question: I am following a standard EDC/NHS protocol to couple the carboxyl group of my this compound linker to a protein, but I'm seeing very low conjugation efficiency. What is going wrong?
Answer: Low conjugation yield using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry is a frequent challenge. The root cause typically lies in reagent stability, reaction conditions, or competing side reactions.
Underlying Causality
The conjugation is a two-step process:
-
Activation: EDC reacts with the carboxylic acid on the PEG linker to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. NHS is added to react with it, forming a more stable (but still moisture-sensitive) NHS ester.[8]
-
Coupling: The NHS ester then reacts with a primary amine on the target protein (e.g., the side chain of a lysine residue) to form a stable amide bond, releasing NHS.[9][16]
The efficiency of this entire process is highly dependent on pH and the absence of competing molecules.
Caption: Two-step EDC/NHS conjugation workflow and competing hydrolysis reaction.
Troubleshooting Workflow & Solutions
-
Verify Reagent Activity:
-
Problem: EDC and NHS are highly sensitive to moisture and can hydrolyze and lose activity over time.[8][17]
-
Solution: Use fresh, high-quality EDC and NHS. Always allow reagents to warm to room temperature in a desiccator before opening to prevent moisture condensation.[8][18] Store desiccated at -20°C.[8] You can perform a qualitative test for NHS ester activity by measuring the absorbance of the NHS byproduct at 260 nm after intentional hydrolysis with a strong base.[17][18]
-
-
Optimize Reaction pH in a Two-Step Manner:
-
Problem: A single pH is suboptimal for both steps. The activation of the carboxyl group by EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with the primary amine is most efficient at a slightly alkaline pH (7.2-8.5).[8][19][20] At lower pH, amines are protonated and less nucleophilic; at higher pH, the NHS ester hydrolyzes rapidly.[9][16]
-
Solution: Perform a two-buffer reaction.
-
Activation: Dissolve your this compound, EDC, and NHS in an amine-free buffer like MES (2-(N-morpholino)ethanesulfonic acid) at pH 5.0-6.0.[8][19] Incubate for 15-30 minutes at room temperature.
-
Coupling: Add the activated PEG linker solution to your protein, which should be in an amine-free buffer like PBS or HEPES at pH 7.2-7.5.[8][19] Alternatively, you can raise the pH of the activation mixture by adding a concentrated buffer stock before adding it to the protein.
-
-
-
Eliminate Competing Nucleophiles:
-
Problem: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with your target molecules, drastically reducing yield.[8][9]
-
Solution: Ensure all buffers used during the reaction are free of competing functional groups. If your protein is stored in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis prior to conjugation.[8]
-
| Buffer Component | Compatibility Issue | Recommended Alternatives |
| Tris, Glycine | Contain primary amines that compete with the target protein.[8][9] | PBS, HEPES, Borate, Bicarbonate |
| Acetate, Citrate | Contain carboxylates that compete with the PEG linker. | MES (for activation step) |
| Azide | Can react with EDC. | Use azide-free buffers. |
Table 1: Buffer Compatibility for EDC/NHS Chemistry.
Issue 2: Aggregation of the Final Conjugate
Question: My conjugation reaction appears to be successful, but my final product is cloudy, or SEC-HPLC analysis shows a significant high-molecular-weight peak. What causes this aggregation and how can I prevent it?
Answer: Aggregation is a common consequence of PEGylation and is often driven by an excessive degree of modification, suboptimal reaction conditions, or the inherent instability of the protein itself.[7] The goal is to favor intramolecular modification over intermolecular cross-linking.
Caption: Troubleshooting logic tree for protein aggregation during PEGylation.
Troubleshooting Workflow & Solutions
-
Optimize PEG:Protein Molar Ratio:
-
Problem: A high molar excess of the activated PEG linker can lead to excessive modification of the protein surface. This can alter the protein's surface charge and hydrophobicity, promoting protein-protein interactions and aggregation.[7][8]
-
Solution: Systematically screen a range of PEG:protein molar ratios.[12] Start with a 5- to 20-fold molar excess and analyze the results by SDS-PAGE and SEC-HPLC. Often, a lower ratio is sufficient for effective PEGylation without inducing aggregation.[7]
-
-
Adjust Protein Concentration:
-
Problem: High protein concentrations increase the likelihood of intermolecular collisions, which can favor cross-linking and aggregation over the desired intramolecular reaction.[7]
-
Solution: Test a range of lower protein concentrations. While this may slow the reaction rate, it often significantly reduces aggregation.[7]
-
-
Control the Reaction Rate:
-
Problem: A very rapid conjugation reaction can promote non-specific and intermolecular cross-linking.
-
Solution: Slow the reaction down by performing the incubation at a lower temperature (e.g., 4°C overnight instead of 2 hours at room temperature).[8] Another effective strategy is the stepwise addition of the activated PEG reagent over a period of time rather than adding it all at once.[7]
-
-
Incorporate Stabilizing Excipients:
| Excipient Class | Examples | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | Promote stability through preferential exclusion, favoring the compact native state.[7] |
| Amino Acids | Arginine, Glycine, Proline | Can suppress non-specific protein-protein interactions and increase solubility.[7] |
| Non-ionic Surfactants | Polysorbate 20/80 (low conc.) | Can prevent surface-induced aggregation and denaturation.[7] |
Table 2: Common Stabilizing Excipients to Prevent Aggregation.
Issue 3: Conjugate Degradation During Storage
Question: My purified conjugate looks good initially, but after storage and a freeze-thaw cycle, I see evidence of fragmentation and loss of activity. How can I improve its shelf-life?
Answer: Long-term stability requires careful formulation and strict adherence to optimal storage protocols. Degradation can occur through chemical pathways (e.g., hydrolysis) or physical stress.
Potential Degradation Pathways
-
Amide Bond Hydrolysis: The amide bond linking the PEG to the protein is very stable at neutral pH but can undergo hydrolysis at very low or high pH.[6]
-
PEG Chain Oxidation: The polyether backbone of PEG can be susceptible to oxidative degradation, though this is less common under standard storage conditions.[21]
-
Protein Denaturation/Degradation: The protein component of the conjugate can still be subject to its own degradation pathways, such as deamidation, oxidation, or proteolysis if contaminants are present. PEGylation often protects against proteolysis but may not prevent other modifications.[22]
-
Freeze-Thaw Stress: The formation of ice crystals and concentration of solutes during freezing can exert physical stress on the protein, leading to denaturation and aggregation.[10]
Solutions for Enhanced Storage Stability
-
Optimize Storage Buffer:
-
pH: Maintain a pH between 6.0 and 7.5. A phosphate-based buffer is a common choice.[6]
-
Excipients: Include cryoprotectants like glycerol (5-20% v/v) or sugars like sucrose (5-10% w/v) to protect against freeze-thaw damage.
-
Purity: Ensure the final product is sterile-filtered (0.22 µm) to remove any microbial contaminants that could cause enzymatic degradation.
-
-
Standardize Storage Temperature and Handling:
-
Temperature: For long-term storage (months to years), -80°C is preferable to -20°C.[4] For short-term storage (days to weeks), 2-8°C may be acceptable if the conjugate is proven to be stable at this temperature.
-
Aliquoting: Store the conjugate in single-use aliquots to minimize the number of freeze-thaw cycles.
-
Atmosphere: For highly sensitive conjugates, consider overlaying the sample with an inert gas like argon or nitrogen before sealing and freezing to prevent oxidation.[11]
-
| Parameter | Recommendation | Rationale |
| Temperature | -80°C for long-term; 2-8°C for short-term (if validated) | Minimizes chemical degradation rates and molecular motion. |
| pH | 6.0 - 7.5 | Minimizes hydrolysis of the amide linkage.[6] |
| Cryoprotectant | 5-20% Glycerol or 5-10% Sucrose/Trehalose | Reduces physical stress from ice crystal formation during freezing.[10] |
| Aliquoting | Store in single-use volumes | Avoids damaging effects of repeated freeze-thaw cycles.[10] |
| Container | Use low protein-binding polypropylene tubes | Prevents loss of material due to surface adsorption. |
Table 3: Recommended Storage Conditions for PEGylated Conjugates.
Analytical Techniques for Stability Assessment
Regularly assessing the purity, integrity, and stability of your conjugate is crucial. A multi-pronged approach using orthogonal techniques provides the most comprehensive picture.
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): This is the gold standard for quantifying soluble aggregates. The conjugate is separated based on its hydrodynamic radius. Aggregates will elute before the monomeric conjugate, while fragments will elute after.[12]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple method to visualize the success of conjugation (a shift to higher molecular weight) and to detect gross fragmentation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the precise molecular weight of the conjugate, confirming the degree of PEGylation and identifying any degradation products resulting from cleavage or other chemical modifications.[14][15][23]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution and is highly sensitive to the presence of large aggregates.
Appendix: Key Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol is a general guideline and should be optimized for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Reagent Preparation: Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.[8] Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or fresh, cold Activation Buffer immediately before use.
-
Buffer Exchange: If your protein is not in a suitable buffer, exchange it into the Coupling Buffer using a desalting column.
-
Activation of PEG Linker:
-
Dissolve this compound in Activation Buffer.
-
Add a 5- to 10-fold molar excess of EDC and Sulfo-NHS to the PEG solution.
-
Incubate for 15-30 minutes at room temperature.[8]
-
-
Conjugation to Protein:
-
Immediately add the activated PEG-NHS ester solution to your protein solution. The molar ratio of PEG to protein should be optimized, but a starting point of 10- to 20-fold molar excess of PEG is common.[1]
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[8]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]
-
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester.[9] Incubate for 15 minutes.
-
Purification: Remove excess PEG and other reaction components by dialysis or size-exclusion chromatography.
Protocol 2: Analysis of Aggregates by SEC-HPLC
Objective: To separate and quantify the monomeric PEGylated protein from soluble aggregates.[12]
Materials:
-
HPLC system with a UV detector (e.g., monitoring at 280 nm)
-
Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of your conjugate.
-
Mobile Phase: A buffer that maintains protein stability and minimizes non-specific column interactions (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).
-
Purified conjugate sample.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the conjugate sample to an appropriate concentration (e.g., 0.5-1.0 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
-
Injection: Inject a defined volume (e.g., 20-100 µL) of the prepared sample onto the column.
-
Data Acquisition: Run the chromatography with an isocratic elution using the mobile phase. Monitor the eluent at 280 nm.
-
Analysis: Integrate the peak areas. High-molecular-weight species (aggregates) will elute first, followed by the main monomer peak, and then any low-molecular-weight fragments. Calculate the percentage of monomer vs. aggregate to assess the stability of the sample.
References
- Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview.
- BenchChem. (2025).
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Creative Biolabs. (n.d.).
- BioPharm International. (2019).
- BenchChem. (2025). Troubleshooting low yield in EDC/NHS coupling reactions with PEG.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Thermo Fisher Scientific. (n.d.).
- Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- MedKoo Biosciences. (n.d.). This compound | CAS# 195071-49-9.
- Thermo Fisher Scientific. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- BOC Sciences. (n.d.).
- JenKem Technology. (2022). Recommended PEG Storage and Handling Conditions.
- G-Biosciences. (2015).
- ChemicalBook. (2025). This compound | 195071-49-9.
- ACS Publications. (n.d.). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines.
- PubMed. (n.d.). Poly(ethylene glycol)
- BenchChem. (2025). A Comparative Guide to Heterobifunctional Linkers: Amino-PEG4-(CH2)3CO2H in Focus.
- Novatia. (n.d.).
- PubMed. (n.d.). PEGylation prevents the N-terminal degradation of megakaryocyte growth and development factor.
- National Institutes of Health (NIH). (n.d.).
- Espace INRS. (n.d.).
- Ingenieria Analitica Sl. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry.
- PubMed. (n.d.). Characterization of Potential Degradation Products in a PEGylating Reagent 20 kDa Monomethoxy Polyethylene Glycol Propionaldehyde by RP-HPLC, APCI-MS and NMR.
- CD Bioparticles. (n.d.). Amino-PEG4-(CH2)3CO2H.
- ACS Publications. (n.d.). Synthesis of Novel Poly(ethylene glycol)
- BenchChem. (2025).
- ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?.
- ACS Publications. (2014).
- Creative PEGWorks. (n.d.). Peptide and protein PEGylation: a review of problems and solutions.
- Wiley Online Library. (n.d.).
- BroadPharm. (n.d.). Instructions for the use of (PEG)n-Amine Reagents.
- ChemicalBook. (n.d.). This compound | 195071-49-9.
- BenchChem. (2025). An In-Depth Technical Guide to Amine-Reactive Crosslinking Chemistry.
- National Institutes of Health (NIH). (2016).
- ACS Publications. (2021). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds.
- Precise PEG. (n.d.).
- Thermo Fisher Scientific. (n.d.). Instructions - EDC.
- Precise PEG. (n.d.). Amino-PEG4-CH2COOH.
- ResearchGate. (2014).
- ResearchGate. (2020).
- BenchChem. (2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 195071-49-9 [chemicalbook.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. medkoo.com [medkoo.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 12. benchchem.com [benchchem.com]
- 13. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enovatia.com [enovatia.com]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
- 16. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. benchchem.com [benchchem.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creativepegworks.com [creativepegworks.com]
- 23. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Amino-PEG4-CH2CO2H Conjugation
Authored for Researchers, Scientists, and Drug Development Professionals
In the field of bioconjugation, the covalent attachment of polyethylene glycol (PEG) chains—a process known as PEGylation—is a foundational technique for enhancing the therapeutic properties of molecules. The use of specific, heterobifunctional linkers like Amino-PEG4-CH2CO2H, which possesses a terminal primary amine and a carboxylic acid, allows for precise, controlled conjugation strategies.[1][2] However, the success of any conjugation reaction is not merely in its execution but in its rigorous validation. Ensuring that the desired conjugate has formed, quantifying the reaction's efficiency, and characterizing the product mixture are critical quality control steps that underpin the reliability of downstream applications, from antibody-drug conjugates (ADCs) to PROTACs.[3]
This guide provides an in-depth comparison of analytical methodologies for validating the conjugation of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establishing a framework for creating a self-validating analytical system.
The Analytical Challenge: Heterogeneity in PEGylation
The primary challenge in analyzing PEGylation reactions is the potential for a heterogeneous mixture of products. A typical reaction vial may contain the desired PEGylated conjugate, unreacted starting materials (both the target molecule and the this compound linker), and potentially side products or isomers if the target molecule has multiple potential conjugation sites. The goal of our analytical method is to resolve these different species with sufficient clarity to confirm the reaction's success and purity of the product. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[4]
Primary Validation Method: Reverse-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., silica particles modified with C18 or C4 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). Molecules with greater hydrophobicity interact more strongly with the stationary phase and thus take longer to elute from the column.
The conjugation of a hydrophilic PEG linker like this compound will predictably alter the hydrophobicity of the target molecule.
-
If the target molecule is hydrophobic , adding the hydrophilic PEG chain will decrease its retention time.
-
If the target molecule is already highly hydrophilic , the addition of the PEG linker may modestly increase its retention time due to the overall increase in size and potential interactions.
This predictable shift in retention time is the fundamental principle we exploit for validation.
Causality Behind RP-HPLC Method Development
A robust RP-HPLC method is not accidental; it is the result of deliberate choices regarding the column, mobile phase, and other parameters. Understanding the "why" behind these choices is key to developing a self-validating system.
-
Column Chemistry (C4 vs. C18): The choice of alkyl chain length on the stationary phase is critical.
-
C18 Columns: These have long 18-carbon chains, making them highly hydrophobic. They are excellent for small molecules and peptides. However, for larger proteins, the long C18 chains can lead to strong, sometimes irreversible, binding or denaturation, resulting in poor peak shape and recovery.[5]
-
C4 Columns: With shorter 4-carbon chains, C4 columns are less hydrophobic. This makes them ideal for larger molecules like proteins and PEGylated conjugates.[6] The weaker interaction facilitates better peak shape, improved recovery, and sufficient resolution to separate the native protein from its PEGylated form.[6] For most protein conjugations involving this compound, a wide-pore (e.g., 300 Å) C4 column is the superior starting point.
-
-
Mobile Phase Modifier (Trifluoroacetic Acid - TFA): The addition of an ion-pairing agent like TFA to the mobile phase (typically at 0.1%) is a standard practice for several reasons.
-
Improved Peak Shape: TFA acts as an ion-pairing agent, forming a neutral complex with positively charged residues on proteins or peptides. This masks the interactions between the analyte and any residual free silanol groups on the silica stationary phase, significantly reducing peak tailing.[7][8]
-
Enhanced Retention: By neutralizing charges, TFA increases the overall hydrophobicity of the analyte, leading to more predictable and reproducible retention on the reversed-phase column.[9]
-
A Note on Mass Spectrometry (MS) Detection: While excellent for UV detection, TFA is known to cause ion suppression in electrospray ionization mass spectrometry (ESI-MS), reducing sensitivity.[10] If LC-MS is the goal, replacing TFA with formic acid (0.1%) is often necessary, though this may require re-optimization of the chromatography to maintain peak shape.
-
-
Column Temperature: Elevating the column temperature (e.g., to 45-60 °C) often improves peak shape and resolution for large molecules.[6] Increased temperature reduces mobile phase viscosity, allowing for more efficient mass transfer, and can help mitigate strong secondary interactions between the analyte and the stationary phase.
Experimental Workflow for HPLC Validation
The following diagram and protocol outline a comprehensive workflow for validating an this compound conjugation reaction.
Caption: Workflow for this compound conjugation validation via RP-HPLC.
Detailed Experimental Protocol: RP-HPLC Validation
This protocol provides a robust starting point for analysis. Optimization will be required based on the specific properties of the target molecule.
1. Materials & Reagents:
-
HPLC System: Quaternary or Binary pump, Autosampler, Column Thermostat, UV-Vis Detector.
-
Column: Wide-pore (300 Å) C4, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Samples:
-
Unconjugated Target Molecule Standard (~1 mg/mL in Mobile Phase A).
-
This compound Standard (~1 mg/mL in Mobile Phase A).
-
Conjugation reaction mixture, diluted to ~1 mg/mL in Mobile Phase A.
-
2. HPLC Method Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 10-20 µL.
-
UV Detection: 280 nm (for proteins/aromatic molecules) and 220 nm (for peptide bonds).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 25.0 65 26.0 90 29.0 90 30.0 20 | 35.0 | 20 |
3. Experimental Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (20% B) until a stable baseline is achieved.
-
Standard Injections: Sequentially inject the unconjugated target molecule standard and the this compound standard to determine their individual retention times.
-
Sample Injection: Inject the diluted conjugation reaction mixture.
-
Data Analysis:
-
Overlay the chromatograms from the standards and the reaction mixture.
-
Identify the peak corresponding to the unreacted target molecule by matching its retention time.
-
A new, distinct peak (often appearing earlier than a hydrophobic target molecule) is indicative of the successful conjugate.
-
Calculate the percentage of conjugation by integrating the peak areas (Area_Product / (Area_Product + Area_Unreacted_Target) * 100). This provides an estimate of reaction conversion.
-
Comparison with Alternative & Complementary Methods
While HPLC is powerful, a truly self-validating system often relies on orthogonal techniques that measure different physicochemical properties.
Caption: Decision-making flowchart for selecting analytical validation techniques.
-
Mass Spectrometry (MS): This is the most powerful complementary technique. When coupled with HPLC (LC-MS), it provides mass confirmation for each peak eluting from the column. This unequivocally confirms the identity of the conjugate by showing the expected mass increase (Mass of Target + Mass of PEG Linker - Mass of H₂O). For complex mixtures, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can give a rapid profile of the different species present.[11]
-
NMR Spectroscopy: Nuclear Magnetic Resonance provides the most detailed structural information. While less sensitive and much lower throughput than MS, it can be used to confirm the precise site of conjugation and the structural integrity of the molecule post-reaction.[12][13] Its non-destructive nature is also an advantage.[14]
-
Size-Exclusion Chromatography (SEC): This HPLC mode separates molecules based on their hydrodynamic radius (size in solution). It is excellent for detecting the formation of high-molecular-weight aggregates but often fails to provide sufficient resolution to separate the unreacted protein from the mono-PEGylated product, especially for smaller PEG chains.[4]
Comparative Analysis of Validation Techniques
| Technique | Principle | Information Obtained | Sensitivity | Resolution | Throughput | Relative Cost |
| RP-HPLC (UV) | Hydrophobicity | Purity, Reaction Conversion | High (ng-pg range)[15] | High | High | |
| LC-MS (ESI) | Hydrophobicity & Mass-to-Charge Ratio | Unambiguous Identity, Mass Confirmation, Purity | Very High (pg-fg range)[16][17] | Very High | Medium-High | |
| MALDI-TOF MS | Mass-to-Charge Ratio | Mass Confirmation, Heterogeneity Profile | High | Medium-High | High | |
| NMR Spectroscopy | Nuclear Spin Properties | Definitive Structure, Site of Conjugation | Low (µg-mg range)[12][14] | Very High | Low | |
| SEC-HPLC | Hydrodynamic Radius | Aggregation, Gross Size Change | Medium | Low | High |
Conclusion: Building a Self-Validating System
For researchers and drug developers, relying on a single analytical technique is insufficient. A robust, self-validating system for this compound conjugation integrates multiple orthogonal methods. The recommended approach is:
-
Primary Analysis with RP-HPLC: Use an optimized RP-HPLC method as the primary tool to rapidly assess reaction completion and determine the purity of the crude and purified product.
-
Identity Confirmation with Mass Spectrometry: Couple the HPLC to a mass spectrometer (LC-MS) to confirm the molecular weight of the product peak, providing unequivocal evidence of successful conjugation.
-
In-depth Structural Characterization (As Needed): For novel conjugates or when the precise site of attachment is critical for function, employ advanced techniques like LC-MS/MS peptide mapping or NMR spectroscopy.
By layering these techniques, you build a comprehensive analytical package that provides trustworthy, verifiable data, ensuring the quality and consistency of your PEGylated molecules and accelerating your research and development pipeline.
References
-
Various Authors. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. [Link]
-
Phenomenex. (n.d.). Investigations into Improving the Separation of PEGylated Proteins. Phenomenex Inc. [Link]
-
Bennett, H. P. J., et al. (1981). The Use of Perfluorinated Carboxylic Acids in the Reversed-Phase HPLC of Peptides. Journal of Liquid Chromatography. [Link]
-
Knudson, V., Farkas, T., & McGinley, M. (n.d.). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. LCGC International. [Link]
-
Patsnap. (2025). HPLC vs MS: Sensitivity and Selectivity Comparison. Patsnap Eureka. [Link]
-
Banerjee, S., et al. (2024). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. Analytical Chemistry. [Link]
-
Creative Biolabs. (n.d.). This compound. Creative Biolabs. [Link]
-
Agilent. (2008). Improving HPLC Selectivity and Resolution for Protein and Peptide Separations. Agilent Technologies. [Link]
-
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature. [Link]
-
Alturas Analytics, Inc. (n.d.). Comparison of Traditional HPLC-MS/MS Sensitivity to the Sensitivity of Micro Flow Liquid Chromatography-MS/MS. Alturas Analytics, Inc. [Link]
-
Emwas, A. H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology. [Link]
-
Van der Velpen, V., et al. (2019). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry. [Link]
-
Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap Eureka. [Link]
-
Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Waters Corporation. [Link]
-
Miao, Z., et al. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Analytical and Bioanalytical Chemistry. [Link]
-
Miao, Z., et al. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. ResearchGate. [Link]
-
Vilozny, B. (2015). Methods for pegylated separations. Chromatography Forum. [Link]
-
Shibata, H., et al. (2013). Simultaneous determination of polyethylene glycol-conjugated liposome components by using reversed-phase high-performance liquid chromatography with UV and evaporative light scattering detection. AAPS PharmSciTech. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. blob.phenomenex.com [blob.phenomenex.com]
- 7. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 14. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 15. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 16. HPLC vs MS: Sensitivity and Selectivity Comparison [eureka.patsnap.com]
- 17. Comparison of Traditional HPLC-MS/MS Sensitivity to the Sensitivity of Micro Flow Liquid Chromatography‑MS/MS - Alturas Analytics, Inc. [alturasanalytics.com]
A Senior Application Scientist's Guide to Mass Spectrometry of Amino-PEG4-CH2CO2H Conjugates
Introduction: The Analytical Challenge of a Bifunctional Linker
In the landscape of bioconjugation, the Amino-PEG4-CH2CO2H linker stands out for its versatility. Its defined length, hydrophilic polyethylene glycol (PEG) spacer, and dual-functional nature—a primary amine at one end and a carboxylic acid at the other—make it a powerful tool for drug development professionals. This bifunctionality, however, presents a distinct analytical challenge. Depending on the coupling chemistry employed, the linker can attach to a protein via either its amine or its carboxyl group, targeting different amino acid residues.[1]
Consequently, robust characterization is not merely a quality control checkpoint; it is a fundamental necessity to confirm the conjugate's identity, purity, and structural integrity. Mass spectrometry (MS) is the cornerstone of this characterization, providing precise mass information that unlocks details of the conjugation. This guide provides a comparative analysis of the primary MS-based strategies for characterizing these conjugates, grounded in field-proven insights and experimental data. We will explore the strategic choices behind intact mass analysis versus bottom-up peptide mapping and compare the two workhorse ionization techniques: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).
Strategic Decision Point: Intact Mass vs. Peptide Mapping
The first decision in the analytical workflow is the level of detail required. This choice dictates the entire experimental approach.
-
Top-Down Analysis (Intact Mass): This approach analyzes the entire, undigested conjugate. Its primary goal is to confirm successful conjugation and determine the distribution of PEG moieties per protein (the "PEGylation state"). It is excellent for assessing overall reaction efficiency and product heterogeneity.
-
Bottom-Up Analysis (Peptide Mapping): This method involves the enzymatic digestion of the conjugate into smaller peptides, which are then analyzed. Its strength lies in pinpointing the exact amino acid residue(s) where the linker has been attached, providing definitive site-of-conjugation information.[2]
The relationship between these two strategies is often complementary, as illustrated in the workflow below.
Caption: High-level workflow for selecting an MS characterization strategy.
Ionization Technique Comparison: MALDI-TOF vs. ESI
The choice of ionization source is critical and depends on the sample's complexity and the analytical goal. Both MALDI and ESI are "soft" ionization techniques that keep large biomolecules intact, but they operate on different principles and yield distinct data types.[3][4]
| Feature | MALDI-TOF MS | LC-ESI-MS |
| Principle | Co-crystallizes analyte with a matrix, which absorbs laser energy to desorb and ionize the analyte.[3] | A liquid sample flows through a charged capillary, forming a fine spray of charged droplets that evaporate, leaving gaseous ions.[2] |
| Typical Ions | Primarily singly charged ions (e.g., [M+H]⁺ or [M+Na]⁺). | Multiply charged ions (e.g., [M+nH]ⁿ⁺).[5] |
| Resulting Spectrum | Simple, with peaks corresponding to different PEGylation states. Easy to interpret for average mass. | Complex, with multiple charge state envelopes for each species. Requires deconvolution software.[2] |
| Mass Accuracy | Good to excellent (typically 10-100 ppm, <5 ppm with internal calibration).[6] | Excellent (typically <5 ppm, often <2 ppm on Orbitrap or FT-ICR instruments).[7][8] |
| Coupling to LC | Possible (offline), but not as seamless as ESI. | Natively coupled (online), allowing for separation of isomers and impurities before MS analysis. |
| Tolerance to Salts | More tolerant to salts and buffers than ESI. | Requires clean, desalted samples to avoid ion suppression and instrument contamination.[4] |
| Best For | Rapid determination of average molecular weight and heterogeneity of relatively pure samples.[4] | High-resolution, accurate mass analysis of complex mixtures; definitive site-of-conjugation studies (LC-MS/MS).[3] |
| Sensitivity | High (low fmol to amol range). | Very high (low fmol to high amol range), especially with nano-LC. |
Causality Behind the Choices:
-
For a quick confirmation of conjugation , MALDI-TOF is often the superior choice due to its speed, simple sample preparation, and straightforward spectra showing primarily singly-charged ions.[4][5] This makes it easy to visualize the mass shift from the unconjugated protein to the mono-, di-, and poly-PEGylated species.
-
When dealing with a complex reaction mixture or requiring definitive site localization , the separation power of Liquid Chromatography (LC) is indispensable. Therefore, LC-ESI-MS is the gold standard.[3] The ability to separate the desired conjugate from unreacted protein, excess linker, and other byproducts before they enter the mass spectrometer is critical for unambiguous characterization.
Experimental Guide: From Sample to Data
Part 1: Intact Mass Analysis of the Conjugate
This protocol aims to confirm the molecular weight of the conjugate. ESI-MS is detailed here due to its high mass accuracy, though a similar sample preparation can be used for MALDI-TOF.
1. Sample Preparation (Critical for ESI)
The goal is to remove non-volatile salts and buffers that interfere with ionization.
-
Rationale: Salts like NaCl or phosphates can form adducts with the protein, complicating spectra. More importantly, they suppress the ionization of the analyte, drastically reducing signal intensity.
-
Protocol:
-
Use a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate for the protein (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Add 500 µL of MS-grade water or a volatile buffer like 100 mM ammonium acetate to your conjugate sample (~10-50 µg).
-
Centrifuge according to the manufacturer's instructions. Discard the flow-through.
-
Repeat this wash step 2-3 times to ensure thorough desalting.
-
Reconstitute the washed conjugate in a solvent suitable for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of ~1 mg/mL.
-
2. ESI-MS Data Acquisition
-
Challenge: The inherent polydispersity of even discrete PEGs and the multiple charging of proteins in ESI can create highly complex spectra.
-
Mitigation Strategy: Post-column addition of a volatile amine like triethylamine (TEA) can be used. This technique reduces the charge state of the PEGylated species, simplifying the resulting spectrum by shifting ion envelopes to a higher m/z range and reducing overlap.[9]
-
Instrument Settings (Example on a Q-TOF):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.0 - 4.0 kV
-
Mass Range: 1000 - 5000 m/z (adjust based on expected charge states)
-
Source Temperature: 100-150 °C
-
3. Data Analysis
The raw data will show a series of bell-shaped envelopes of peaks. Deconvolution software (e.g., MaxEnt, BioPharma Finder) is required to convert this complex m/z spectrum into a zero-charge mass spectrum. The resulting spectrum should clearly show a peak for the unconjugated protein and additional peaks corresponding to the mass of the protein plus one or more this compound linkers (mass shift of ~251.28 Da per linker).[1]
Part 2: Site of Conjugation Analysis by Peptide Mapping
This bottom-up approach provides the highest level of structural detail.
Caption: Step-by-step workflow for LC-MS/MS peptide mapping.
1. Sample Preparation: In-Solution Digestion
-
Rationale: The protein must be denatured and its disulfide bonds broken to ensure the protease (e.g., trypsin) has complete access to its cleavage sites. Cysteine residues are then alkylated to prevent disulfide bonds from reforming.
-
Protocol:
-
Denaturation: To ~50 µg of the purified conjugate in a suitable buffer, add urea to a final concentration of 8 M.
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56 °C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.
-
Digestion: Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to lower the urea concentration to <2 M. Add MS-grade trypsin at a 1:50 enzyme:protein ratio (w/w). Incubate overnight at 37 °C.[7]
-
Quench: Stop the digestion by adding formic acid to a final concentration of 1%.
-
2. LC-MS/MS Analysis
-
Rationale: The complex mixture of peptides is separated by reverse-phase liquid chromatography. As peptides elute, they are ionized and analyzed. The mass spectrometer performs cycles of a full MS scan (MS1) followed by fragmentation scans (MS/MS) on the most intense peptide ions.
-
Typical LC Gradient: A gradient of 5% to 40% acetonitrile (with 0.1% formic acid) over 60 minutes on a C18 column.
-
MS/MS Method: Data-Dependent Acquisition (DDA) is commonly used. The instrument selects the top N most abundant precursor ions from an MS1 scan and subjects them to Collision-Induced Dissociation (CID) for an MS2 scan.
3. Data Interpretation: Finding the Needle in the Haystack
-
The Fragmentation Process: Under low-energy CID, the peptide backbone preferentially fragments, producing characteristic b- and y-ions. Crucially, the this compound linker itself is stable under these conditions. Therefore, a peptide modified with the linker will fragment along its backbone, but the resulting b- or y-ions will carry the additional mass of the linker.[10][11][12] This is the key to identification.
Caption: CID of a modified peptide yields fragment ions with the PEG linker attached.
-
Data Analysis Workflow:
-
The raw MS/MS data is processed using a database search engine (e.g., Mascot, Sequest).
-
The search is performed against the known sequence of the target protein.
-
A "variable modification" is added to potential target residues (e.g., Lysine, N-terminus, Asp, Glu) with the mass of the this compound linker (251.1369 Da).
-
The software attempts to match the experimental MS/MS spectra to theoretical fragmentation patterns of peptides with and without the modification.
-
A successful identification of a PEGylated peptide will present a series of b- and/or y-ions where the mass shift of the linker is consistently observed, pinpointing the site of conjugation.
-
Conclusion
Characterizing this compound conjugates by mass spectrometry is a multi-faceted process that requires careful selection of analytical strategy and technique. While MALDI-TOF MS offers a rapid and effective method for assessing overall conjugation success, LC-ESI-MS/MS remains the definitive technique for high-resolution intact mass measurement and unambiguous localization of the conjugation site. By understanding the principles of ionization, the nature of peptide fragmentation, and the rationale behind each step of sample preparation and data analysis, researchers can generate high-quality, reliable data to accelerate their drug development programs.
References
-
Rinner, O. et al. (2007). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics. Available at: [Link]
-
Tolic, L. P. et al. (2009). Accurate Mass Measurements in Proteomics. NIH Public Access. Available at: [Link]
-
Kuster, B. et al. (2011). Precision proteomics: The case for high resolution and high mass accuracy. PNAS. Available at: [Link]
-
Gong, L. et al. (2010). Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Mtoz Biolabs. (n.d.). Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS. Available at: [Link]
-
Mtoz Biolabs. (n.d.). Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS. Available at: [Link]
-
ResearchGate. (2010). Elucidation of PEGylation Site with a Combined Approach of In-Source Fragmentation and CID MS/MS | Request PDF. Available at: [Link]
-
Schuster, R. J. et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. Available at: [Link]
-
SCIEX. (2014). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. Available at: [Link]
-
Zubarev, R. & Mann, M. (2007). On the Proper Use of Mass Accuracy in Proteomics. ResearchGate. Available at: [Link]
-
Nadler, W. M. et al. (2011). MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. Journal of Proteome Research. Available at: [Link]
-
Flora, J. W. & Muddiman, D. C. (2004). Systematic Characterization of High Mass Accuracy Influence on False Discovery and Probability Scoring in Peptide Mass Fingerprinting. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Creative Biolabs. (n.d.). This compound. Available at: [Link]
Sources
- 1. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 6. Systematic Characterization of High Mass Accuracy Influence on False Discovery and Probability Scoring in Peptide Mass Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate Mass Measurements in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. A comparison of nLC-ESI-MS/MS and nLC-MALDI-MS/MS for GeLC-based protein identification and iTRAQ-based shotgun quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Guide to Amino-PEG4-CH2CO2H: A Comparative Analysis of PEG Linkers in Bioconjugation
In the landscape of advanced therapeutics and diagnostics, the covalent linkage of molecules—a process known as bioconjugation—is a cornerstone of innovation. The choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides an in-depth, objective comparison of Amino-PEG4-CH2CO2H with other common linkers, supported by experimental data and detailed protocols to inform rational linker selection in drug development and research.
The Rise of PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers have become indispensable tools in modern biopharmaceutical research.[2] These synthetic, hydrophilic polymers, composed of repeating ethylene oxide units, act as flexible spacers connecting a biomolecule to another moiety, such as a drug or an imaging agent.[1] The inclusion of a PEG linker can impart several beneficial properties to a bioconjugate, including:
-
Enhanced Hydrophilicity: Many potent therapeutic payloads are hydrophobic, leading to a propensity for aggregation and poor solubility of the final conjugate. The hydrophilic nature of the PEG chain significantly improves the overall solubility of the bioconjugate, a critical factor for formulation and in vivo delivery.[3][4]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life. This "stealth" effect can also shield the conjugate from enzymatic degradation and the host's immune system, reducing immunogenicity.[1][5]
-
Precise Spacer Control: The length of the PEG chain can be precisely controlled, allowing for the optimization of the distance between the conjugated molecules. This is particularly crucial in applications like PROTACs, where the linker length directly impacts the formation of a productive ternary complex.[6]
In Focus: this compound
This compound is a discrete PEG (dPEG®) linker, meaning it has a defined molecular weight and structure, unlike polydisperse PEGs which are a mixture of different chain lengths.[2] This monodispersity is a significant advantage in the manufacturing of therapeutics, ensuring batch-to-batch consistency and a more homogenous final product.[2]
This heterobifunctional linker possesses two distinct reactive groups: a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH), separated by a tetraethylene glycol spacer.[7][8] This architecture allows for a controlled, stepwise conjugation strategy. The primary amine can react with activated esters or carboxylic acids, while the carboxylic acid can be activated to react with primary amines, such as the lysine residues on an antibody.[7][9]
Caption: Chemical structure of this compound.
Comparative Analysis of Linker Properties
The selection of a linker is a multi-faceted decision, balancing chemical stability, hydrophilicity, and the desired biological outcome.
Linker Stability: Amide vs. Thioether Bonds
This compound is typically used to form highly stable amide bonds.[7] In contrast, linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) are used to create thioether bonds by reacting with cysteine residues. While both are covalent linkages, their stability profiles differ significantly, particularly in the in vivo environment.
Amide bonds are exceptionally stable under physiological conditions, with an estimated half-life of up to 1000 years in neutral aqueous solutions.[10] Their primary mode of cleavage is enzymatic, which can be engineered into a linker for controlled drug release at a target site.[10] Thioether bonds formed from maleimide chemistry, however, are susceptible to retro-Michael reactions and thiol exchange with endogenous thiols like glutathione, which is abundant in plasma.[11] This can lead to premature release of the payload and potential off-target toxicity.[11]
| Feature | Thioether Bond (Maleimide Chemistry) | Amide Bond |
| Formation Chemistry | Michael addition of a thiol to a maleimide | Acylation of an amine by an activated carboxylic acid |
| Chemical Stability | Susceptible to retro-Michael reaction and thiol exchange | Highly stable due to resonance stabilization |
| Enzymatic Stability | Generally stable to proteases | Can be susceptible to proteases if part of a recognition sequence |
| In Vivo Fate | Potential for premature payload release and exchange | Generally very stable in circulation |
Data compiled from multiple sources.[11]
Hydrophilicity and the Impact of PEG Chain Length
The tetraethylene glycol spacer of this compound imparts a significant degree of hydrophilicity to the conjugate, which can be crucial for mitigating the aggregation often caused by hydrophobic payloads.[1] The length of the PEG chain is a critical parameter that can be tuned to optimize the properties of an ADC.
Studies have shown that increasing PEG linker length generally leads to:
-
Improved Pharmacokinetics: Longer PEG chains can lead to a longer plasma half-life.[12]
-
Enhanced Stability: PEGylated linkers can improve the stability of ADCs, reducing aggregation.[13]
-
Decreased In Vitro Potency: A longer PEG chain can sometimes lead to a decrease in in vitro cytotoxicity, though this is often offset by the improved in vivo performance.[14]
The following table summarizes data from a study comparing ADCs with different PEG side chain lengths, highlighting the impact on plasma and tumor exposure.
| Linker | Plasma Exposure (AUC) | Tumor Exposure (AUC) | Tumor Weight Reduction |
| PEG2 | Low | Low | 35-45% |
| PEG4 | Moderate | Moderate | 35-45% |
| PEG8 | High | High | 75-85% |
| PEG12 | High | High | 75-85% |
| PEG24 | Highest | Highest | 75-85% |
This data illustrates a binary effect on tumor weight reduction, with longer PEG chains (PEG8 and above) showing significantly greater efficacy.[2]
For PROTACs, the linker length is even more critical, as it dictates the geometry of the ternary complex between the target protein, the PROTAC, and the E3 ligase. A linker that is too short can cause steric clashes, while one that is too long may not facilitate a productive ubiquitination event.[6][15] The PEG4 length of this compound often serves as a good starting point for optimization in PROTAC design.[15]
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of an ADC using a heterobifunctional PEG linker like this compound.
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol describes the synthesis of an ADC via the formation of a stable amide bond between the carboxylic acid of a drug-linker complex and the lysine residues of an antibody.
Caption: Workflow for ADC synthesis.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Cytotoxic Drug with a reactive group for the amine of the linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Drug-Linker Synthesis:
-
Synthesize the drug-linker conjugate by reacting the cytotoxic drug with the amine terminus of this compound. The specific reaction conditions will depend on the chemistry of the drug.
-
-
Activation of the Drug-Linker:
-
Dissolve the drug-linker conjugate in anhydrous DMSO to a stock concentration of 10 mM.
-
In a separate tube, add the desired amount of the drug-linker stock solution to an activation buffer (e.g., MES buffer, pH 6.0).
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the activation buffer.
-
Add a 5-10 fold molar excess of EDC and NHS/Sulfo-NHS to the drug-linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated drug-linker.
-
-
Conjugation to the Antibody:
-
Prepare the antibody in the conjugation buffer at a concentration of 2-10 mg/mL.
-
Immediately after activation, add the NHS-activated drug-linker to the antibody solution. A 5-20 fold molar excess of the linker over the antibody is a typical starting point.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS-esters.
-
Purify the ADC using a desalting column or SEC to remove unconjugated drug-linker and other small molecules.
-
-
Characterization:
-
Determine the final protein concentration (A280).
-
Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC.
-
Assess the level of aggregation using SEC-HPLC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 2: Characterization of ADC Hydrophilicity by HIC-HPLC
HIC is a powerful technique to assess the hydrophobicity of an ADC and to determine its DAR distribution. The addition of each hydrophobic drug-linker moiety increases the retention time of the ADC on the HIC column.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A (High Salt): 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.0, with 25% (v/v) isopropanol
-
ADC sample
Procedure:
-
System Preparation:
-
Equilibrate the HIC column with Mobile Phase A.
-
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in PBS.
-
-
Chromatography:
-
Inject the sample onto the column.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
The resulting chromatogram will show a series of peaks corresponding to different DAR species (DAR 0, DAR 2, DAR 4, etc.), with higher DAR species eluting later. The relative area of each peak can be used to calculate the average DAR.
-
Caption: Workflow for HIC analysis of ADCs.
Conclusion: Making an Informed Linker Choice
The selection of a linker is a critical step in the design of a successful bioconjugate. This compound offers a compelling combination of features:
-
Defined Structure: As a discrete PEG linker, it ensures homogeneity and reproducibility.
-
Enhanced Hydrophilicity: The PEG4 spacer effectively mitigates the hydrophobicity of many payloads, improving solubility and reducing aggregation.
-
High Stability: The ability to form robust amide bonds provides excellent in vivo stability, crucial for minimizing off-target toxicity.
-
Versatility: Its heterobifunctional nature allows for controlled, stepwise conjugation in a variety of applications, including ADCs and PROTACs.
While longer PEG chains may offer advantages in terms of pharmacokinetics for certain applications, the shorter PEG4 linker provides a balance of hydrophilicity and a defined spacer length that is often optimal for maintaining in vitro potency. The exceptional stability of the amide bond it forms makes it a superior choice over thioether linkers for applications requiring long-term in vivo stability. Ultimately, the optimal linker choice will be application-dependent and should be guided by empirical data. This guide provides the foundational knowledge and experimental framework to empower researchers to make that informed decision.
References
- A Comparative Guide to Amide vs.
- The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Compar
- Assessing the stability of thioether vs amide bonds in bioconjug
- A Comparative Guide to the Hydrophilicity of PEGylated Linkers in Drug Development. (n.d.). BenchChem.
- A Technical Guide to the Research Applications of Amino-PEG4-(CH2)3CO2H. (n.d.). BenchChem.
- Stability Showdown: A Comparative Guide to Disulfide and Other Covalent Linkages In Vivo. (n.d.). BenchChem.
- Application Notes and Protocols for the Use of HO-Peg5-CH2cooh in Antibody-Drug Conjug
- A Comparative Guide to PEG-Based Linkers in Preclinical PROTAC Research. (n.d.). BenchChem.
- The Critical Role of PEG Linkers in PROTAC Design: A Compar
- HIC and SEC analysis of site-specific ADCs 7 a–g. a) Structures of... (n.d.).
- Challenges and new frontiers in analytical characterization of antibody-drug conjug
- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
- Application Notes and Protocols for the Experimental Use of Heterobifunctional PEG Linkers. (n.d.). BenchChem.
- The Decisive Bridge: A Head-to-Head Comparison of PEG Linkers in ADC Development. (n.d.). BenchChem.
- Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. (2023). PubMed.
- Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. (2014).
- The Use of Uniform PEG Compounds in the Design of ADCs. (2021). Royal Society of Chemistry.
- Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjug
- Current strategies for the design of PROTAC linkers: a critical review. (2020). PubMed Central.
- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
- Physicochemical characterization of ADCs. (A) Hydrophobic Interaction... (n.d.).
- A Comparative Guide to PEGylation Reagents: Alternatives to Amino-PEG4-(CH2)3CO2H. (n.d.). BenchChem.
- Linkers in PROTACs. (n.d.). Precise PEG.
- Perspectives and Characterization on Antibody–Drug Conjugates. (2021).
- Antibody conjug
- Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies. (2024). PubMed Central.
- Application Notes and Protocols for Surface Modification with Amino-PEG4-(CH2)
- This compound. (n.d.). CD Bioparticles.
- Heterobifunctional Multi-Arm PEGs for ADC Development. (2024). JenKem Technology.
- Application Notes and Protocols for Antibody Conjugation with SC-PEG4-COOH. (n.d.). BenchChem.
- Application Notes & Protocols: Antibody Conjugation Using DBCO-NHCO-PEG4-amine. (n.d.). BenchChem.
- Novel approaches for the rational design of PROTAC linkers. (2020).
- Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. (2022). Frontiers.
- Methods to Design and Synthesize Antibody-Drug Conjug
- Comparison of each drug-linkers. (n.d.).
- Site-Specific Antibody Conjugation Strategy to Functionalize Virus-Based Nanoparticles. (2020).
- Process flow for the preparation of the ADCs from Trs via the two-step conjugation procedure. a) Modification reaction of the antibody. (n.d.).
- This compound (CAT#: ADC-L-Y0150). (n.d.).
- This compound | CAS# 195071-49-9 | Amino PEG Linker. (n.d.). MedKoo Biosciences.
- Amino-PEG4-acid, 663921-15-1. (n.d.). BroadPharm.
- Biotin-PEG4-Amine vs.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 8. medkoo.com [medkoo.com]
- 9. Amino-PEG4-acid, 663921-15-1 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
A Head-to-Head Comparison for Optimal Antibody Conjugation: Amino-PEG4-CH2CO2H vs. SMCC Linker
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly the development of Antibody-Drug Conjugates (ADCs), the choice of the chemical linker is a paramount decision that dictates the efficacy, stability, and therapeutic window of the final bioconjugate. This guide provides a comprehensive, data-driven comparison of two widely utilized heterobifunctional linkers: the hydrophilic, PEGylated Amino-PEG4-CH2CO2H and the conventional, non-PEGylated SMCC. As a senior application scientist, my aim is to move beyond a simple recitation of facts to provide you with the causal reasoning behind experimental choices, enabling you to make informed decisions for your specific research and development needs.
At a Glance: Key Differences Between this compound and SMCC
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Hydrophilicity | High, due to the polyethylene glycol (PEG) spacer.[1] | Low, the cyclohexane and succinimide moieties are hydrophobic.[1] |
| Spacer Arm | Flexible, extended PEG4 chain. | Rigid cyclohexane ring. |
| Primary Conjugation Chemistry | Forms stable amide bonds with both the antibody and the payload.[1] | Forms a stable amide bond with the antibody (via NHS ester) and a thioether bond with the payload (via maleimide).[1] |
| Conjugate Stability | Very high; amide bonds are generally stable under physiological conditions.[1] | High, but the thioether bond can be susceptible to retro-Michael addition, leading to potential deconjugation.[1] |
| Solubility of Conjugate | Excellent, particularly beneficial for hydrophobic payloads.[1] | Can be low, potentially leading to aggregation with hydrophobic payloads.[1] |
| Potential for Aggregation | Significantly reduced due to the hydrophilic PEG spacer.[2] | Higher, especially with increasing drug-to-antibody ratios (DAR).[2] |
The Underlying Chemistry: A Tale of Two Linkers
The fundamental difference between these two linkers lies in their chemical structure and, consequently, their impact on the physicochemical properties of the resulting ADC.
This compound: The Hydrophilic Workhorse
This linker is characterized by a discrete four-unit polyethylene glycol (PEG4) chain, flanked by a primary amine and a carboxylic acid. The PEG spacer is the star of the show, imparting significant hydrophilicity to the entire ADC construct.[2] This is a critical feature when working with highly potent, and often highly hydrophobic, cytotoxic payloads. By increasing the overall water solubility of the ADC, the PEG4 linker directly mitigates the risk of aggregation, a common pitfall in ADC development that can lead to reduced efficacy and potential immunogenicity.[2]
Conjugation with this compound typically proceeds in a two-step manner, forming stable amide bonds with both the antibody and the payload. This dual amide linkage contributes to the high stability of the final conjugate in circulation.[1]
SMCC: The Established Standard
SMCC is a non-PEGylated linker featuring an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts efficiently with primary amines on the antibody, such as lysine residues, to form a stable amide bond. The maleimide group, in turn, reacts specifically with sulfhydryl groups on a pre-activated payload to form a thioether bond.[1] The cyclohexane ring within the SMCC structure provides rigidity and enhances the stability of the maleimide group.[1]
While widely used and well-established, the hydrophobic nature of SMCC can be a liability, particularly when conjugating hydrophobic drugs.[1] The resulting ADCs can have a higher propensity for aggregation, which may necessitate lower drug-to-antibody ratios (DARs) to maintain solubility and stability.[2]
Visualizing the Conjugation Strategies
To better understand the practical application of these linkers, let's visualize their respective conjugation workflows.
Caption: Comparative workflows for antibody conjugation using this compound and SMCC linkers.
Experimental Performance: A Data-Driven Comparison
| Performance Parameter | This compound (PEGylated) | SMCC (Non-PEGylated) | Causality and Field-Proven Insights |
| Conjugation Efficiency | Typically high (>70%) with EDC/NHS activation.[1] | High for both NHS ester and maleimide reactions (often >80%).[1] | The efficiency of both reactions is generally robust. The two-step nature of the this compound conjugation provides more control over the process. |
| ADC Solubility & Aggregation | Significantly improved solubility and reduced aggregation, allowing for higher DARs.[2][3] | Increased risk of aggregation, especially with hydrophobic payloads and high DARs.[2][3] | The hydrophilic PEG chain creates a hydration shell around the ADC, masking the hydrophobicity of the payload and preventing intermolecular interactions that lead to aggregation.[4] |
| In Vitro Potency | May exhibit slightly reduced potency in some cases due to steric hindrance from the PEG chain.[5] | Generally maintains high potency. | The flexible PEG spacer can create distance between the payload and its target, which in some cellular assays might slightly decrease potency. However, this is often offset by improved in vivo performance. |
| Pharmacokinetics (PK) | Longer circulation half-life and increased area under the curve (AUC).[4][5] | Shorter circulation half-life and lower AUC.[4][5] | The increased hydrodynamic size imparted by the PEG linker reduces renal clearance, leading to prolonged circulation and greater exposure of the tumor to the ADC.[4] |
| In Vivo Efficacy | Often demonstrates superior in vivo efficacy due to improved PK and tumor accumulation.[3][5] | Can be highly effective, but may be limited by lower solubility and faster clearance.[5] | The enhanced PK profile of PEGylated ADCs typically translates to better tumor penetration and overall therapeutic effect in animal models.[4] |
| Immunogenicity | The PEG chain can mask immunogenic epitopes, potentially reducing an immune response.[6] | The linker itself is generally not immunogenic, but aggregation can induce an immune response. | By preventing aggregation, PEGylation indirectly reduces the risk of immunogenicity. |
Experimental Protocols: A Guide to Best Practices
The following are detailed, self-validating protocols for the conjugation of a payload to an antibody using both this compound and SMCC linkers.
Protocol 1: Two-Step Antibody Conjugation using this compound
This protocol describes the conjugation of an amine-containing payload to an antibody via the this compound linker.
Step 1: Activation of Linker's Carboxylic Acid and Conjugation to Antibody
-
Rationale: The carboxylic acid end of the linker is activated with EDC and NHS to form a reactive NHS ester, which then couples to the primary amines (lysine residues) on the antibody.
-
Materials:
-
Monoclonal antibody (mAb) in Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
-
-
Procedure:
-
Antibody Preparation: Adjust the mAb concentration to 5-10 mg/mL in PBS.
-
Linker Activation:
-
Conjugation to Antibody:
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.[7]
-
Purification: Purify the antibody-linker conjugate using a desalting column to remove unreacted linker and byproducts.[7]
-
Step 2: Conjugation of Payload to the Antibody-Linker Conjugate
-
Rationale: The free amine on the conjugated linker is now used to form a stable amide bond with a carboxylic acid-containing payload, again using EDC/NHS chemistry.
-
Materials:
-
Purified antibody-linker conjugate from Step 1
-
Payload with a carboxylic acid group
-
EDC and NHS
-
Anhydrous DMF or DMSO
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
-
-
Procedure:
-
Payload Activation: In a separate tube, activate the carboxylic acid of the payload with EDC and NHS in DMF, as described in Step 1.2.
-
Conjugation: Add the activated payload to the antibody-linker conjugate solution. A typical starting molar ratio is a 5-10 fold excess of payload to the antibody.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.[8]
-
Purification: Purify the final ADC using SEC or HIC to remove unconjugated payload and other impurities.[7]
-
Protocol 2: Two-Step Antibody Conjugation using SMCC
This protocol outlines the conjugation of a thiol-containing payload to an antibody using the SMCC linker.
Step 1: Antibody Activation with SMCC
-
Rationale: The NHS ester of SMCC reacts with the primary amines on the antibody, introducing a maleimide-functionalized linker onto the antibody surface.
-
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Desalting column
-
-
Procedure:
-
Antibody Preparation: Adjust the mAb concentration to 2-10 mg/mL in PBS.
-
SMCC Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation: Add a 10-20 fold molar excess of the SMCC solution to the antibody solution.
-
Incubation: Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted SMCC using a desalting column equilibrated with PBS.
-
Step 2: Conjugation of Thiol-Containing Payload
-
Rationale: The maleimide groups on the activated antibody react specifically with the sulfhydryl group of the payload to form a stable thioether bond.
-
Materials:
-
Maleimide-activated antibody from Step 1
-
Thiol-containing payload
-
Reaction buffer (PBS, pH 6.5-7.5)
-
Purification system (e.g., SEC or HIC)
-
-
Procedure:
-
Payload Preparation: Dissolve the thiol-containing payload in the reaction buffer.
-
Conjugation: Add the payload solution to the maleimide-activated antibody. A 1.5-5 fold molar excess of payload over available maleimide groups is a good starting point.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like cysteine or N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the final ADC using SEC or HIC to remove unconjugated payload and other impurities.
-
Characterization of the Final ADC
Regardless of the linker used, thorough characterization of the final ADC is crucial. Key analytical techniques include:
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and assess the hydrophobicity profile of the ADC.[9][10]
-
Size-Exclusion Chromatography (SEC): To quantify the level of aggregation in the final product.[11]
-
Mass Spectrometry (MS): To confirm the identity and mass of the conjugated species and determine the DAR.[12][13]
Conclusion: Making the Right Choice for Your Application
The selection between this compound and SMCC is not a matter of one being definitively "better" than the other, but rather which is more suitable for a given application.
Choose this compound when:
-
You are working with a hydrophobic payload and need to mitigate aggregation.
-
A longer circulation half-life and improved pharmacokinetics are critical for in vivo efficacy.
-
You require the high stability of dual amide bond linkages.
-
A more controlled, two-step conjugation process is desired.
Choose SMCC when:
-
You are working with a payload that is readily functionalized with a thiol group.
-
Established, well-documented protocols are a priority.
-
The hydrophobicity of the linker is not a major concern for your specific payload and antibody combination.
-
A non-cleavable linker strategy is required, relying on lysosomal degradation for payload release.
By understanding the fundamental chemical principles and performance characteristics of these two linkers, you are empowered to design and synthesize antibody conjugates with a higher probability of success, ultimately accelerating the development of novel targeted therapeutics.
References
- Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- Analytical Methods for the Detection and Quantification of ADCs in Biological M
- Santora, L. C., Hobson, A. D., Wang, L., & Wu, K. X. (2024).
-
Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025, July 11). LinkedIn. Retrieved January 2, 2026, from [Link]
- Santora, L. C., Hobson, A. D., Wang, L., & Wu, K. X. (2024).
- Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011).
- Santora, L. C., Hobson, A. D., Wang, L., & Wu, K. X. (2024).
- Dal Corso, A., Cazzolaro, A., & Pasut, G. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 448-459.
- Li, D., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Molecular Sciences, 22(4), 1540.
- Dal Corso, A., Cazzolaro, A., & Pasut, G. (2021).
- Dal Corso, A., et al. (2021). Structures of the PEG-linkers: the linear PEG linker MAL24PS and the...
- Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3464-3485.
- Lyon, R. P., et al. (2016). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics, 16(1), 116-123.
- Shah, D. K., & Shah, D. K. (2014). Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates. The AAPS Journal, 16(5), 1034–1045.
- Wang, J., et al. (2025).
- Le, B. T., et al. (2019).
- Practical considerations for the pharmacokinetic and immunogenic assessment of antibody-drug conjug
- Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. (2025, October 23). PubMed Central.
-
Antibody conjugation. (n.d.). Fürth lab. Retrieved January 2, 2026, from [Link]
- A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. (n.d.). NIH.
- Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG. (2018). Bioorganic & Medicinal Chemistry Letters, 28(8), 1363-1367.
- Ray, S., et al. (2022). Comparison of hydrophobicity scales for predicting biophysical properties of antibodies. mAbs, 14(1), 2108713.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Impact of drug-linker on method selection for analytical characterization and purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. enovatia.com [enovatia.com]
- 13. mdpi.com [mdpi.com]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for PROTACs
A Comprehensive Guide for Researchers in Drug Development
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] At the heart of every PROTAC lies the linker, a component once seen as a mere spacer but now recognized as a critical determinant of efficacy, selectivity, and pharmacokinetic properties.[3][4]
The choice between a cleavable and a non-cleavable linker is a pivotal decision in the design process, with profound implications for the therapeutic potential of the resulting molecule.[3] This guide provides an objective, data-supported comparison between these two primary classes of PROTAC linkers to inform the rational design of next-generation protein degraders.
Mechanism of Action: A Tale of Two Linkers
While all PROTACs aim to induce ubiquitination and subsequent proteasomal degradation of a target protein, the linker's nature—whether it is stable or designed to break apart—introduces variations in the mechanism and potential downstream effects.[1]
Non-Cleavable Linkers: The Stable Bridge
The most common strategy in PROTAC design involves non-cleavable linkers, typically composed of polyethylene glycol (PEG) or alkyl chains.[1] These linkers act as a stable bridge, ensuring the PROTAC molecule remains intact throughout its lifecycle.[3] The primary mechanism involves the formation of a ternary complex (Protein of Interest-PROTAC-E3 ligase), which facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1][5] The PROTAC is then released to engage another target protein, acting catalytically.[1]
Caption: Canonical mechanism of a PROTAC with a non-cleavable linker.
Cleavable Linkers: A Strategy of Conditional Activation
Cleavable linkers are designed to be broken down by specific triggers, such as enzymes, pH changes, or the redox environment, which are often unique to the target cell or subcellular compartment.[1][6] This adds a layer of conditionality to the PROTAC's activity. Upon cleavage, the PROTAC may release a smaller, more permeable active molecule or exert its effects in a more localized manner.
Common Cleavage Triggers:
-
Enzyme-sensitive cleavage : Linkers containing peptide sequences (e.g., valine-citrulline) can be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in cancer cells.[1][7]
-
pH-sensitive cleavage : Linkers with acid-labile groups (e.g., hydrazones) can be cleaved in the acidic environments of endosomes (pH 5-6) and lysosomes (pH ~4.8).[1][7]
-
Glutathione-sensitive cleavage : Disulfide bonds can be reduced by the high intracellular concentration of glutathione (GSH), particularly elevated in the tumor microenvironment.[7][8]
Caption: Activation mechanism of a PROTAC with a cleavable linker.
Head-to-Head Comparison: Key Performance Attributes
The choice between a cleavable and non-cleavable linker involves a trade-off between stability, potential toxicity, and mechanism of action.[1]
| Feature | Non-Cleavable Linker | Cleavable Linker | Rationale & Supporting Insights |
| Stability | Generally higher plasma and metabolic stability.[1][3] | Stability is conditional and designed to be lower under specific triggers. Risk of premature cleavage exists.[1][7] | Non-cleavable linkers (e.g., alkyl, PEG) are chemically robust, leading to more predictable PK profiles. Cleavable linkers must balance stability in circulation with efficient cleavage at the target site. |
| Selectivity & Toxicity | Activity is systemic, dependent on POI/E3 ligase expression. Potential for on-target, off-tissue toxicity.[3] | Can offer enhanced tissue/cell-type selectivity by responding to local triggers, potentially reducing systemic toxicity.[6][9] | Cleavable linkers act as a "pro-drug" strategy. For example, folate-caged PROTACs are designed for selective uptake and activation in folate receptor-overexpressing cancer cells.[9] |
| Mechanism of Action | Primarily relies on catalytic, proteasome-dependent degradation following ternary complex formation.[1] | Can have a dual mechanism. The intact PROTAC may be active, and the cleaved fragments may also have biological activity or altered degradation pathways (e.g., lysosomal).[1] | The degradation pathway should be verified. Co-treatment with proteasome (e.g., MG132) and lysosome (e.g., bafilomycin A1) inhibitors can elucidate the dominant mechanism. |
| "Bystander Effect" | The "bystander effect" is generally negligible.[1] | The cleaved, active PROTAC may diffuse to neighboring cells, killing antigen-negative cells in a heterogeneous tumor.[1][8] | This effect is a key advantage for cleavable linkers in oncology, particularly in solid tumors where target expression can be varied.[10] |
| Permeability & 'Drug-like' Properties | Large molecular weight can limit cell permeability. Physicochemical properties are often outside the "rule of five".[11][12] | Cleavage can release a smaller, more membrane-permeable active molecule, potentially improving intracellular exposure.[1] | Permeability can be assessed using assays like the Caco-2 or PAMPA models.[11][13] |
| Design Complexity | Synthetically more straightforward. Optimization focuses on linker length and composition for optimal ternary complex formation.[4][14] | More complex. Requires careful design of a stable yet trigger-sensitive cleavage site, adding another layer to the optimization process. | The design of cleavable linkers often borrows from technologies developed for antibody-drug conjugates (ADCs).[7][10] |
Experimental Workflows for Linker Evaluation
Evaluating the performance of PROTACs with different linkers requires a suite of robust assays.[1] The goal is to build a self-validating system where data from each step logically supports the next.
Caption: Workflow for comparing cleavable and non-cleavable PROTACs.
Protocol 1: Ternary Complex Formation Assay (NanoBRET™)
Causality: A productive PROTAC must first be able to physically bridge the target protein and the E3 ligase.[15] This assay quantifies the formation of this crucial ternary complex inside living cells. A failure at this stage indicates a fundamental flaw in the PROTAC's geometry, likely due to a suboptimal linker.
Methodology:
-
Cell Line Generation: Engineer a cell line to express the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (the energy acceptor).[15]
-
Assay Preparation: Seed the engineered cells in a 96-well plate. Label the HaloTag®-E3 ligase with a fluorescent ligand and add the NanoLuc® substrate.[15]
-
Treatment: Treat the cells with the PROTAC across a range of concentrations.
-
Measurement: Measure the light emission at the donor (~460 nm) and acceptor (~618 nm) wavelengths.[15]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increased ratio indicates complex formation. Plot the ratio against PROTAC concentration to determine the EC50 for complex formation.[15]
Protocol 2: Target Degradation Assay (Western Blot)
Causality: This is the definitive assay to confirm the PROTAC's primary function: reducing the levels of the target protein. It provides key quantitative metrics like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[11][16]
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve the protein state.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE, then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis: Apply a chemiluminescent substrate and image the blot. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against PROTAC concentration to calculate DC50 and Dmax.
Protocol 3: Linker Stability and Cleavage Assay (LC-MS/MS)
Causality: This protocol is crucial for validating the intended mechanism of cleavable linkers and assessing the stability of non-cleavable ones. For cleavable PROTACs, it confirms that cleavage occurs under the desired conditions. For all PROTACs, it provides critical pharmacokinetic data.
Methodology:
-
Incubation: Incubate the PROTAC in the relevant biological matrix (e.g., human plasma, cell lysate, or specific buffer conditions simulating the lysosome).
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Preparation: Stop the reaction by protein precipitation (e.g., with cold acetonitrile). Centrifuge to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Develop a method to separate the parent PROTAC molecule from its potential cleaved metabolites.
-
Monitor the disappearance of the parent compound and the appearance of cleavage products over time.
-
-
Data Analysis: Plot the concentration of the intact PROTAC over time to determine its half-life (t½) in the matrix. For cleavable linkers, quantify the rate of appearance of the active (cleaved) molecule.
Conclusion and Future Perspectives
The choice between cleavable and non-cleavable linkers for PROTACs is not a one-size-fits-all decision.[1] Non-cleavable linkers, predominantly alkyl and PEG chains, represent the current standard, offering high stability and a straightforward mechanism of action that has proven effective for numerous targets.[1][3] They are often the preferred starting point for new PROTAC campaigns due to their synthetic accessibility and predictable behavior.
Cleavable linkers, while less common, present an exciting frontier. They offer the potential for enhanced cell-type selectivity and a "bystander effect" that could be advantageous for treating heterogeneous diseases like cancer.[1][10] The development of antibody-PROTAC conjugates is a clear application of this technology, enabling targeted delivery of the degrader payload to specific cells.[9] However, the challenge lies in achieving the delicate balance between stability in circulation and efficient cleavage at the target site to avoid off-target toxicities. As our understanding of tumor microenvironments and cellular trafficking deepens, the rational design of "smart," conditionally activated PROTACs with cleavable linkers will undoubtedly become a key strategy in the future of targeted protein degradation.
References
-
PROTAC Ternary Complex Formation Assays. LifeSensors.
-
PROTAC Ternary Complex Assay Services. BOC Sciences.
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. Portland Press.
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed.
-
Protein Degradation Assays - PROTAC Screening. Reaction Biology.
-
Ternary complex formation. Profacgen.
-
A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PubMed Central.
-
Modeling PROTAC Degradation Activity with Machine Learning. arXiv.
-
Cleavable Linkers for PROTACs. Benchchem.
-
Cleavable versus non-cleavable ADC linker chemistry. ProteoGenix.
-
PROTAC Degradation Ability Assay. BOC Sciences.
-
Cleavable Linkers in PROTAC Development. Benchchem.
-
Current strategies for the design of PROTAC linkers: a critical review. PubMed Central.
-
Overview of PROTAC Linkers. ChemPep.
-
A Comparative Guide to Functional Assays for Validating PROTAC Activity: A Focus on Linker Composition. Benchchem.
-
What are PROTAC Linkers? BroadPharm.
-
Non-cleavable linkers for ADCs. ProteoGenix.
-
What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable? BOC Sciences.
-
Cleavable vs. Non-Cleavable Linkers. BroadPharm.
-
A Review of Cleavable Linkers. ADC Review.
-
A Researcher's Guide to Screening Linkers for Optimal PROTAC Design. Benchchem.
-
Characteristic roadmap of linker governs the rational design of PROTACs. Nature.
-
Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar.
-
PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. PubMed Central.
-
PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. ResearchGate.
-
Degraders on Demand: Engineering Smart Nanocarriers for PROTAC Delivery. ACS Publications.
-
PROTACs VS. Traditional Small Molecule Inhibitors. Biopharma PEG.
-
Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. adcreview.com [adcreview.com]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. | Semantic Scholar [semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. chempep.com [chempep.com]
- 15. benchchem.com [benchchem.com]
- 16. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Standard: A Comparative Guide to Alternatives for Amino-PEG4-CH2CO2H in Modern Bioconjugation
As a Senior Application Scientist in the field of bioconjugation, I've witnessed the evolution of linker technology firsthand. For years, Amino-PEG4-CH2CO2H has been a reliable workhorse. Its heterobifunctional nature, featuring a primary amine and a carboxylic acid flanking a discrete tetra-polyethylene glycol (PEG) spacer, offers a straightforward approach to covalently connecting biomolecules.[1][2][3] The PEG4 chain is particularly valued for enhancing the aqueous solubility and reducing the aggregation of conjugates.[1][4][5] However, the increasing sophistication of applications, from antibody-drug conjugates (ADCs) to PROTACs and advanced diagnostics, demands a more diverse and specialized toolkit of chemical linkers.
This guide moves beyond the standard this compound to explore superior and context-specific alternatives. We will delve into the causal biochemistry behind linker choice, compare performance characteristics with supporting data, and provide actionable experimental protocols to empower researchers in making the most strategic decisions for their conjugation strategies.
The Benchmark: Understanding this compound
The utility of this compound lies in its two distinct reactive handles. The carboxylic acid can be activated by carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS) to form a reactive NHS ester, which then efficiently couples with primary amines (e.g., lysine residues on a protein).[2][6] Conversely, the terminal amine is available to react with pre-activated carboxylic acids on another molecule.[2][3] This provides a simple, albeit not always highly specific, method for crosslinking.
Caption: Structure of this compound linker.
The primary limitation of this linker is the ubiquity of its target functional groups. Most proteins have multiple lysine residues and carboxyl groups (aspartic/glutamic acid), leading to stochastic conjugation and a heterogeneous product mixture, which can be a significant drawback for therapeutic applications.
Strategic Alternatives: Tailoring the Linker to the Task
The selection of an alternative linker is a strategic decision that hinges on the desired outcome, including release strategy, conjugation chemistry, and the final biophysical properties of the conjugate.[7]
Orthogonal Reactivity: Precision through Heterobifunctional Linkers
To overcome the lack of specificity in amine-to-carboxyl coupling, heterobifunctional linkers with orthogonal reactive groups are paramount. These reagents allow for controlled, sequential reactions, minimizing unwanted self-conjugation.[8][9][10]
-
Amine-to-Thiol Linkers (e.g., SMCC, Sulfo-SMCC): These are among the most widely used alternatives. They contain an NHS ester to target amines and a maleimide group that reacts specifically with sulfhydryl groups (thiols) on cysteine residues.[11][12] This is highly advantageous as free cysteines are much rarer on protein surfaces than lysines, allowing for site-specific conjugation, especially when cysteines are introduced via genetic engineering. The water-soluble "Sulfo-" version (Sulfo-SMCC) is particularly useful for reactions with proteins that may precipitate in the presence of organic co-solvents.[12]
-
Bioorthogonal "Click Chemistry" Linkers: For unparalleled specificity, especially within complex biological systems, click chemistry linkers are the gold standard.[][14] These reactions are rapid, high-yielding, and inert to virtually all functional groups found in biology.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Linkers containing a strained alkyne (e.g., DBCO) react specifically with an azide group. A DBCO-PEG-NHS ester, for example, can first be attached to a protein via its amines, which can then be "clicked" to a second molecule bearing an azide tag. This reaction is copper-free, making it ideal for use in living systems.[14][15]
-
Tetrazine Ligation: The reaction between a tetrazine and a trans-cyclooctene (TCO) is another extremely fast and bioorthogonal reaction, often used for in vivo labeling.[14]
-
Caption: Comparison of linker reactivity and specificity.
Cleavable Linkers: Engineering for Payload Release
For many applications, particularly in antibody-drug conjugates (ADCs), the linker must not only connect the antibody to the payload but also release it under specific conditions.[16][17] this compound forms a stable amide bond that is non-cleavable. Cleavable alternatives are designed to break apart in response to triggers unique to the target environment.[7][18]
-
pH-Sensitive (Acid-Labile) Linkers: Incorporating groups like hydrazones, these linkers are stable at the physiological pH of blood (~7.4) but hydrolyze and cleave in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) after ADC internalization.[7][18]
-
Redox-Sensitive (Disulfide) Linkers: These linkers contain a disulfide bond that is stable in the oxidizing environment of the bloodstream but is rapidly cleaved by the high concentration of reducing agents like glutathione inside the cell.[7]
-
Enzyme-Cleavable Linkers: This is a highly specific strategy that uses a short peptide sequence (e.g., valine-citrulline, Val-Cit) as part of the linker.[] This sequence is recognized and cleaved by proteases like Cathepsin B, which are often highly expressed inside tumor cells, leading to targeted payload release.[17][18][20]
Modulating Spacer Length and Composition
While the PEG4 unit is beneficial, linker length and composition are critical parameters to optimize.[21]
-
Longer PEG Chains (PEG8, PEG12, etc.): Increasing the PEG length can further enhance the solubility of hydrophobic payloads and increase the hydrodynamic radius of the conjugate, potentially extending its circulation half-life.[22]
-
Non-PEG Spacers: Concerns over the potential immunogenicity of PEG have led to the development of alternatives like polysarcosine (pSar) and polypeptides.[23][24][25] These alternatives can be biodegradable and may offer a superior biocompatibility profile.[26][27]
Performance Comparison Summary
| Feature | This compound | Sulfo-SMCC | DBCO-PEG4-NHS Ester | Val-Cit-PABC Linker |
| Reactive Groups | Amine, Carboxylic Acid | NHS Ester, Maleimide | NHS Ester, DBCO | Maleimide, Peptide |
| Targets | Amines, Carboxyls | Amines, Thiols | Amines, Azides | Thiols, Intracellular enzymes |
| Specificity | Low (Stochastic) | High (Site-specific potential) | Very High (Bioorthogonal) | High (Enzyme-specific) |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Enzyme-cleavable |
| Key Advantage | Simple, enhances solubility | Controlled, sequential conjugation | Copper-free click chemistry for live cells | Targeted payload release in tumor cells |
| Primary Use Case | General crosslinking, PEGylation | Creating defined protein-protein conjugates | Labeling in complex biological media | Antibody-Drug Conjugates (ADCs) |
Experimental Protocol: Comparative Antibody Labeling
This protocol provides a framework for comparing the conjugation of a fluorescent dye to a monoclonal antibody (mAb) using two different linker chemistries.
Objective: To compare the specificity and efficiency of labeling a mAb using EDC/NHS chemistry with Amino-PEG4-Dye versus a more site-specific thiol-reactive Maleimide-PEG4-Dye.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab), ~10 mg/mL in PBS, pH 7.4
-
Linker 1 System: Amino-PEG4-Fluorophore, EDC, Sulfo-NHS
-
Linker 2 System: Maleimide-PEG4-Fluorophore, TCEP (tris(2-carboxyethyl)phosphine)
-
Buffers: PBS (pH 7.4), 0.1 M Sodium Phosphate buffer with 150 mM NaCl, 5 mM EDTA (pH 7.2)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
UV-Vis Spectrophotometer, SDS-PAGE equipment
Caption: Comparative workflow for antibody labeling.
Methodology:
Workflow A: Amine-Reactive Conjugation
-
Linker Activation: In a separate tube, dissolve Amino-PEG4-Fluorophore (50-fold molar excess over mAb) in PBS. Add a 1.5-fold molar excess of EDC and Sulfo-NHS (relative to the linker). Incubate for 15 minutes at room temperature (RT).
-
Conjugation: Add the activated linker solution directly to the mAb solution.
-
Reaction: Incubate for 2 hours at RT with gentle mixing.
-
Purification: Remove excess, unreacted linker using a desalting column equilibrated with PBS.
Workflow B: Thiol-Reactive Conjugation [28]
-
Antibody Reduction: To the mAb solution, add a 20-fold molar excess of TCEP. Incubate for 1 hour at 37°C to selectively reduce the interchain disulfide bonds in the hinge region.
-
Buffer Exchange: Immediately remove TCEP using a desalting column, exchanging the mAb into a phosphate buffer (pH 7.2) containing EDTA. This step is critical as TCEP would react with the maleimide.
-
Conjugation: Dissolve the Maleimide-PEG4-Fluorophore (10-fold molar excess over mAb) in DMSO and add it to the reduced, purified mAb.
-
Reaction: Incubate for 2 hours at RT in the dark. Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine.
-
Purification: Purify the conjugate using a desalting column.
Analysis and Expected Outcomes:
-
Drug-to-Antibody Ratio (DAR): Calculate the DAR for both conjugates using UV-Vis spectrophotometry. The amine-reactive method (A) will likely produce a broad distribution of DARs (e.g., 0 to 8), while the thiol-reactive method (B) should yield a more homogenous product with a DAR close to 4 (assuming 4 accessible hinge-region thiols).
-
SDS-PAGE: Analysis of the thiol-conjugated mAb under non-reducing SDS-PAGE will show the intact, labeled antibody, confirming that the hinge-region disulfides were re-formed or linked. The amine-conjugated product will simply show a size shift.
Conclusion: A Strategic Approach to Bioconjugation
The era of one-size-fits-all bioconjugation is over. While this compound is a valuable tool for basic applications, the demands of modern therapeutics and diagnostics require a more sophisticated and tailored approach. By leveraging linkers with orthogonal reactivity, cleavable motifs, and optimized spacer characteristics, researchers can exert precise control over the structure and function of their bioconjugates. Understanding the interplay between the linker, the biomolecule, and the biological environment is the key to designing next-generation conjugates with enhanced efficacy, safety, and performance.
References
- BenchChem. (2025).
- Staben, L. R., Koenig, S. G., & Lehar, S. M. (2019).
- BenchChem. (2025).
- Santa Cruz Biotechnology. (n.d.). Heterobifunctional Crosslinkers. SCBT.
- BenchChem. (2025).
- Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Biopharma PEG.
- CovaChem. (n.d.). Heterobifunctional Crosslinkers. CovaChem.
- BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers. BroadPharm.
- Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers.
- MDPI. (n.d.).
- ProteoChem. (n.d.). Heterobifunctional Crosslinkers. ProteoChem.
- BOC Sciences. (n.d.).
- BOC Sciences. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Bioprocess Online. (2023). 6 PEG Alternatives You Should Be Thinking About. Bioprocess Online.
- baseclick GmbH. (n.d.). Click Chemistry Linkers. baseclick GmbH.
- BenchChem. (2025). A Technical Guide to the Research Applications of Amino-PEG4-(CH2)3CO2H. BenchChem.
- BroadPharm. (n.d.). Click Chemistry Reagents. BroadPharm.
- Al-Ahmady, Z. S., & Kostarelos, K. (2020). The Importance of Poly(ethylene glycol)
- Lumiprobe. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Labeling Proteins with Mal-NH-PEG8-PFP Ester. BenchChem.
- ACS Omega. (2020). Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG.
- St. Amant, M., & Patterson, J. T. (2018).
- Creative Biolabs. (n.d.). This compound (CAT#: ADC-L-Y0150).
- BenchChem. (2025). Application Notes and Protocols for Protein Labeling with Mal-PEG3-C1-NHS Ester. BenchChem.
- ChemicalBook. (2025). This compound. ChemicalBook.
- BenchChem. (2025). Application Notes and Protocols for Surface Modification with Amino-PEG4-(CH2)
- MedKoo Biosciences. (n.d.). This compound | CAS# 195071-49-9 | Amino PEG Linker. MedKoo Biosciences.
- CD Bioparticles. (n.d.). Amino-PEG4-(CH2)3CO2H. CD Bioparticles.
- PurePEG. (2025).
- Thermo Fisher Scientific. (n.d.). Polyethylene Glycol (PEG) and Pegylation of Proteins. Thermo Fisher Scientific - US.
- Biopharma PEG. (2021). How To Choose The Best ADC Linker?. Biopharma PEG.
- Nakagawa, T., et al. (2024). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. PMC - NIH.
- Abberior Instruments. (n.d.). Protein labeling protocol. Abberior Instruments.
- ACS Omega. (2025). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms.
- CD Bioparticles. (n.d.). This compound. CD Bioparticles.
- BroadPharm. (n.d.). Amino PEG, Amino linker, PEG Amine, Crosslinker. BroadPharm.
- Thermo Fisher Scientific. (n.d.). Overview of Protein Labeling. Thermo Fisher Scientific - US.
- Precise PEG. (n.d.). Amino-PEG4-CH2COOH. Precise PEG.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. This compound | 195071-49-9 [chemicalbook.com]
- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Overview of Protein Labeling | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. medkoo.com [medkoo.com]
- 7. purepeg.com [purepeg.com]
- 8. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 9. Heterobifunctional Crosslinkers [proteochem.com]
- 10. Crosslinking Applications | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. scbt.com [scbt.com]
- 12. covachem.com [covachem.com]
- 14. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 15. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 18. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 20. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 21. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 22. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 26. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing the Purity of Amino-PEG4-CH2CO2H Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the realms of advanced therapeutics and diagnostics, the covalent attachment of molecules like Amino-PEG4-CH2CO2H is a cornerstone strategy for enhancing the efficacy of bioconjugates. This heterobifunctional linker, with its defined tetra-polyethylene glycol (PEG) spacer, terminal amine, and carboxylic acid groups, is instrumental in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The PEG spacer not only improves aqueous solubility but also optimizes the pharmacokinetic profile of the final conjugate.[1][2]
However, the success of these sophisticated biomolecules is fundamentally dependent on the purity of the conjugate. The presence of impurities—such as unreacted starting materials, isomers, or aggregated species—can drastically alter a conjugate's efficacy, stability, and immunogenicity.[3][4] Therefore, a robust, multi-modal analytical strategy is not just a quality control measure; it is an essential component of rational drug design and development.
This guide provides an in-depth comparison of the critical analytical techniques required to comprehensively assess the purity of this compound conjugates. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the scientific integrity of your findings.
The Analytical Imperative: A Multi-Modal Approach
No single analytical technique can fully elucidate the purity profile of a complex bioconjugate.[5] A combination of methods is necessary to obtain accurate and comprehensive results.[5] The primary analytical challenges revolve around the heterogeneity inherent in the PEGylation process, which can produce a mixture of unreacted components and various PEGylated isoforms.[3][6]
An effective analytical workflow logically combines techniques that separate based on different physicochemical properties, such as size, hydrophobicity, and mass-to-charge ratio.
Visualizing the Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a bioconjugate derived from this compound.
Caption: A typical workflow for assessing bioconjugate purity.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique depends on the specific information required. For PEGylated proteins, methods like SDS-PAGE provide routine purity checks, while HPLC offers high-resolution separation, and mass spectrometry gives definitive molecular weight and structural details.[6] The following table provides a comparative overview of the most critical techniques for analyzing this compound conjugates.
| Technique | Principle of Separation | Primary Application for PEG Conjugates | Strengths | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purity assessment, quantification of conjugate vs. free protein/payload, resolving isomers.[7] | High resolution, excellent for separating species with different degrees of PEGylation or positional isomers.[6][8] | Can cause protein denaturation; complex method development. |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Detection and quantification of aggregates and fragments.[9][10] | Mild, non-denaturing conditions preserve native protein structure.[11] Ideal for monitoring stability.[12] | Lower resolution for species of similar size.[7] May not separate free PEG from the conjugate effectively. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass-to-Charge Ratio (m/z) | Definitive molecular weight confirmation of the conjugate, identification of impurities and byproducts.[3] | Unambiguous identification of species.[13] Can be coupled with HPLC for enhanced separation and characterization.[3] | Complex data analysis, potential for ion suppression effects. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear Spin Properties | Structural confirmation of the linker and its attachment points, quantification of conjugation efficiency.[14][15] | Provides detailed structural information at the atomic level.[16] Quantitative NMR (qNMR) can determine purity without a reference standard. | Lower sensitivity compared to other methods, requires higher sample concentrations. |
The Interplay of Impurities and Detection Methods
Different analytical techniques are suited for detecting specific types of impurities that can arise during the synthesis and conjugation process.
Caption: Relationship between impurity types and detection methods.
Detailed Experimental Protocols
To ensure trustworthy and reproducible results, it is crucial to follow well-defined experimental protocols. Here, we provide a foundational protocol for the RP-HPLC analysis of a protein conjugate.
Protocol: Purity Assessment by Reversed-Phase HPLC
This protocol is designed to separate the desired this compound conjugate from unreacted protein and other hydrophobic variants.
Causality: RP-HPLC separates molecules based on their hydrophobicity.[6] The covalent attachment of the relatively hydrophilic PEG linker to a protein will typically decrease its retention time on a C4 or C8 column compared to the unmodified protein, allowing for effective separation.
Self-Validation: The system is validated by running a blank (injection of mobile phase) to establish a baseline, followed by an injection of the unconjugated protein standard to determine its retention time. This ensures that any new peaks in the conjugate sample can be confidently identified.
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C4, 300 Å, 3.5 µm, 4.6 x 150 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)
-
Sample: Conjugate dissolved in Mobile Phase A (e.g., at 1 mg/mL)
Procedure:
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Blank Injection: Inject 20 µL of Mobile Phase A and run the full gradient to ensure no system peaks are present.
-
Standard Injection: Inject 20 µL of the unconjugated protein standard (at 1 mg/mL).
-
Sample Injection: Inject 20 µL of the filtered conjugate sample.[6]
-
Gradient Elution: Elute the bound components using a linear gradient. A typical gradient might be:
-
5-65% Mobile Phase B over 30 minutes.
-
65-95% Mobile Phase B over 5 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes (column wash).
-
Return to 5% Mobile Phase B over 2 minutes and re-equilibrate for 8 minutes.
-
-
Detection: Monitor the eluent at 280 nm (for protein) and/or 220 nm (for peptide bonds).[17]
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of the conjugate is calculated as the area of the main conjugate peak divided by the total area of all peaks, expressed as a percentage.
Conclusion and Best Practices
The rigorous assessment of purity is non-negotiable in the development of bioconjugates utilizing linkers like this compound. A scientifically sound approach relies on the orthogonal application of multiple analytical techniques. RP-HPLC and SEC are workhorse methods for quantifying purity and aggregation, while LC-MS provides indispensable identity confirmation. NMR offers a powerful, albeit less routine, method for detailed structural verification.
By implementing the multi-modal strategies and robust protocols outlined in this guide, researchers can ensure the quality and consistency of their bioconjugates, thereby accelerating the development of novel and effective therapeutics and diagnostics.
References
-
Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Retrieved from [Link]
-
Gabay, M., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Pharmacology, 10, 1450. [Link]
-
Shimadzu. (n.d.). Analysis of protein drugs aggregation Using Size Exclusion Chromatography. Retrieved from [Link]
-
LCGC International. (2020). Size-Exclusion Chromatography for the Analysis of Complex and Novel Biotherapeutic Products. Retrieved from [Link]
-
ACS Omega. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]
-
ResearchGate. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Retrieved from [Link]
-
ResearchGate. (n.d.). RP HPLC methods for PEGylated proteins downstream. Retrieved from [Link]
-
Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]
-
CD Formulation. (n.d.). Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides. Retrieved from [Link]
-
Frontiers. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Retrieved from [Link]
-
LCGC International. (n.d.). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. Retrieved from [Link]
-
Creative Biolabs. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2023). NMR Spectroscopy: Determining PEG Molecular Weight and Monomer Quantification Feasibility? Retrieved from [Link]
-
ResearchGate. (n.d.). Proton NMR characteristics of polyethylene glycol and derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). PEG-S – 1H NMR (400 MHz, CDCl3) δ. Retrieved from [Link]
-
ResearchGate. (n.d.). LC–MS/MS assays for the bioanalysis of the PEG and PEGylated... Retrieved from [Link]
-
AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of the PEG-linkers: the linear PEG linker MAL24PS and the... Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 12. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. enovatia.com [enovatia.com]
- 14. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Battle: Linear vs. Branched PEG Linkers in Drug Delivery
In the landscape of advanced drug delivery, the covalent attachment of Poly(ethylene glycol) (PEG) to therapeutic molecules, a process known as PEGylation, stands as a cornerstone technology.[][2] This strategy is pivotal for enhancing the pharmacokinetic and pharmacodynamic properties of drugs, ultimately improving their therapeutic index.[3] However, the architectural design of the PEG linker itself—specifically, the choice between a linear and a branched configuration—can profoundly influence a drug conjugate's performance.
This guide offers a comprehensive, data-driven comparison of linear and branched PEG linkers for researchers, scientists, and drug development professionals. By delving into the structural nuances, resulting physicochemical properties, and in vivo behavior, this document aims to provide the foundational knowledge required to select the optimal PEG architecture for a given therapeutic application.
At a Glance: Key Differences Between Linear and Branched PEG Linkers
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Architecture | A single, unbranched chain of ethylene glycol units.[4][5] | Multiple PEG arms extending from a central core.[4][5] |
| Hydrodynamic Volume | Generally smaller for a given molecular weight, though this can be context-dependent.[6][7][8] | Typically possesses a larger hydrodynamic radius, which can contribute to reduced renal clearance.[][5][6] |
| "Stealth" Effect | Provides a hydrophilic shield that reduces immunogenicity and enzymatic degradation.[5] | Offers a superior three-dimensional shielding effect, leading to enhanced protection.[5][8] |
| Drug Loading | Typically allows for a lower drug-to-antibody ratio (DAR) in ADCs.[5] | Can be engineered to attach multiple drug molecules, potentially enabling a higher DAR.[5][9][10] |
| Steric Hindrance | Minimal steric hindrance, which can be advantageous for maintaining the binding affinity of the conjugated molecule.[6] | Increased steric hindrance may sometimes negatively impact binding affinity or the rate of enzymatic linker cleavage.[4][6][11] |
| In Vivo Half-Life | Generally improves circulation time compared to non-PEGylated molecules.[] | Often exhibits superior pharmacokinetic profiles with slower clearance and a longer in vivo half-life.[6][8] |
| Synthesis | Simpler and more predictable synthesis.[6][12] | More complex synthesis.[6] |
Structural Architecture and Its Physicochemical Consequences
The fundamental distinction between linear and branched PEG linkers lies in their molecular structure, a difference that dictates their behavior in a biological environment. Linear PEGs are the simplest form, consisting of a single, straight chain of repeating ethylene glycol units.[] In contrast, branched PEGs feature multiple PEG arms radiating from a central core.[] This divergence in architecture has significant implications for several key parameters.
Hydrodynamic Volume: A Critical Factor in Renal Clearance
The hydrodynamic volume, or the effective size of a molecule in solution, is a crucial determinant of its in vivo fate, particularly its rate of renal clearance. It has been a long-held belief that branched PEGs, due to their three-dimensional structure, possess a greater hydrodynamic volume compared to linear PEGs of the same molecular weight, thus slowing their filtration by the kidneys.[8]
However, research has shown this is not always a straightforward relationship. One study comparing PEGylated proteins found no significant difference in the viscosity radii of branched and linear PEG-proteins when the total molecular weight of the attached PEG was the same.[7][8] This suggests that the longer in vivo circulation times observed for branched PEG-proteins may not be solely explained by a size difference.[7][8] Conversely, other studies on polymeric nanocarriers have indicated that branched PEGs can exhibit a smaller hydrodynamic radius than their linear counterparts of the same molecular weight.[6] This highlights that the effect of PEG architecture on hydrodynamic size is context-dependent and influenced by the nature of the conjugated molecule.[6]
Table 1: Comparative Hydrodynamic Radii of PEGylated Human Serum Albumin (HSA)
| Bioconjugate | Hydrodynamic Radius (Rh) (nm) | Reference |
|---|---|---|
| Unmodified Human Serum Albumin (HSA) | 3.5 | [6] |
| Linear 5K PEG-HSA | 4.2 | [6] |
| Linear 10K PEG-HSA | 5.2 | [6] |
| Linear 20K PEG-HSA | 6.1 | [6] |
| Branched 20K PEG-HSA | 6.3 | [6] |
| Branched 40K PEG-HSA | 7.9 | [6] |
Data from a study on PEGylated HSA suggests a slightly larger hydrodynamic radius for branched PEG of the same molecular weight in this specific context.[6]
Steric Hindrance and the "Stealth" Effect
The multiple arms of a branched PEG linker create a denser PEG cloud around the conjugated drug or nanoparticle. This enhanced steric hindrance provides a more effective "stealth" shield, offering superior protection from enzymatic degradation and recognition by the reticuloendothelial system (RES).[5][8] This improved shielding is a key contributor to the extended circulation times often seen with branched PEG conjugates.[8]
However, this increased steric bulk can be a double-edged sword. It may negatively impact the binding affinity of a targeting molecule (like an antibody) to its receptor or hinder the ability of enzymes to cleave the linker and release the drug at the target site.[4][6][11] Linear PEGs, with their simpler structure and lower steric profile, may offer more predictable behavior and less interference in this regard.[4][6]
Impact on Pharmacokinetics and In Vivo Performance
The structural differences between linear and branched PEGs translate directly into distinct pharmacokinetic (PK) profiles.
Circulation Half-Life and Clearance
A primary goal of PEGylation is to prolong the circulation time of a therapeutic agent.[][3] Branched PEG linkers often excel in this area. Their enhanced shielding and larger effective size lead to slower clearance rates and a longer in vivo half-life compared to linear PEGs of a similar total molecular weight.[6][8] Studies have shown that increasing the molecular weight and surface density of PEG on nanoparticles can prolong their blood circulation time by improving their ability to evade macrophages and the RES.[13]
Table 2: Pharmacokinetic Parameters of an ADC with Different Linker Architectures
| ADC Configuration | Clearance (mL/h/kg) | Area Under the Curve (AUC) (µg·h/mL) | Reference |
|---|---|---|---|
| Linear PEG | 0.15 | 1,200 | [6] |
| Pendant PEG* | 0.08 | 2,100 | [6] |
*A pendant PEG configuration is functionally similar to a branched linker.[6]
This data indicates that the branched-like architecture results in significantly slower clearance and greater overall drug exposure (AUC).
Performance in Drug Conjugates: A Tale of Two Architectures
The choice of PEG architecture significantly impacts the efficacy and stability of complex drug delivery systems like antibody-drug conjugates (ADCs) and nanoparticles.
Antibody-Drug Conjugates (ADCs)
In ADC development, branched linkers offer the tantalizing possibility of increasing the drug-to-antibody ratio (DAR) without inducing aggregation, a common problem with hydrophobic drugs and linkers.[9][10] By attaching multiple payload molecules to a single conjugation site, a higher concentration of the cytotoxic drug can be delivered to the target cell per binding event.[9]
However, the linker's structure, including its length, is critical. A recent study found that the length of a branched linker dramatically affected the cytotoxic activity of a homogeneous DAR 6 ADC.[11] A "short" branched linker resulted in an ADC that was an order of magnitude less potent than one with a "long" branched linker, possibly due to steric hindrance preventing efficient cleavage of the linker by lysosomal enzymes.[11]
Table 3: In Vitro Cytotoxicity of a Homogeneous Trastuzumab-MMAE ADC
| ADC Linker Configuration | Drug-to-Antibody Ratio (DAR) | IC50 (nM) | Reference |
|---|---|---|---|
| "Short" Branched Linker | 6 | 0.68 | [11] |
| "Long" Branched Linker | 6 | 0.074 | [11] |
| Heterogeneous (Control) | 6 | 0.071 | [11] |
| Homogeneous (Control) | 2 | 0.35 | [11] |
A lower IC50 value indicates higher potency.
Nanoparticle Drug Delivery
For nanoparticle-based systems, PEG architecture influences both stability and the ability to penetrate biological barriers. A study comparing linear and branched PEG-coated nanoparticles found that while all PEGylated versions were more stable in serum than uncoated nanoparticles, the reduction in total adsorbed protein was most significant for the branched PEG-coated nanoparticles.[14][15]
Interestingly, the same study revealed that branched PEG-coated nanoparticles diffused more rapidly through an extracellular matrix (ECM) model.[14][15][16] However, in a cystic fibrosis mucus model, nanoparticles with shorter linear PEGs (2 and 5 kDa) showed the best penetration.[14][15] This underscores that the optimal PEG architecture for nanoparticle delivery is highly dependent on the specific biological barrier that needs to be overcome.
Experimental Protocols
Reproducible and validated experimental findings are paramount. Below are detailed methodologies for key experiments used to compare linear and branched PEG linkers.
Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)
Objective: To determine and compare the hydrodynamic radii of biomolecules or nanoparticles conjugated with linear and branched PEG linkers.[6]
Causality: SEC separates molecules based on their size in solution (hydrodynamic radius). A larger molecule will travel through the porous beads of the column more quickly, resulting in a shorter elution time. This method provides a direct, quantitative comparison of the effective size of the PEGylated conjugates, which is a key predictor of their renal clearance rate.
Materials:
-
Size exclusion chromatography (SEC) system with a suitable column (e.g., Superdex 200).
-
Mobile phase (e.g., Phosphate-Buffered Saline - PBS, pH 7.4).
-
Protein standards with known molecular weights and hydrodynamic radii.
-
PEGylated protein/nanoparticle samples (with linear and branched linkers).
-
Blue Dextran for determining the void volume (V₀).
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Void Volume Determination: Inject a solution of Blue Dextran (which is completely excluded from the column pores) to determine the void volume (V₀) of the column.
-
Total Volume Determination: Inject a small molecule (e.g., acetone) that can access all pore volumes to determine the total column volume (Vₜ).
-
Calibration Curve Generation:
-
Inject a series of protein standards with known hydrodynamic radii individually onto the column.
-
Record the elution volume (Vₑ) for each standard.
-
Calculate the partition coefficient (Kₐᵥ) for each standard using the formula: Kₐᵥ = (Vₑ - V₀) / (Vₜ - V₀).
-
Plot a calibration curve of the logarithm of the hydrodynamic radius versus Kₐᵥ.
-
-
Sample Analysis:
-
Inject the PEGylated samples (linear and branched) onto the column under the same conditions.
-
Record their respective elution volumes.
-
-
Data Analysis:
-
Calculate the Kₐᵥ for each PEGylated sample.
-
Determine the hydrodynamic radius of each sample by interpolating from the calibration curve.
-
In Vivo Pharmacokinetic Study in an Animal Model
Objective: To evaluate and compare the pharmacokinetic profiles of drug conjugates with linear and branched PEG linkers in an animal model (e.g., mice or rats).[6]
Causality: This experiment directly measures how the body processes the drug conjugate over time. By comparing key parameters like clearance, volume of distribution, and area under the curve (AUC), we can quantitatively assess how the linker architecture affects the drug's circulation time and overall exposure, which are critical for therapeutic efficacy. The choice of animal model is typically based on established metabolic and physiological similarities to humans for the drug class being studied.
Procedure:
-
Animal Acclimatization: Acclimate the animals (e.g., male Sprague-Dawley rats) to the laboratory conditions for at least one week.
-
Dosing: Administer a single intravenous (IV) dose of the drug conjugate (linear and branched versions) to different groups of animals at a predetermined concentration.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the drug conjugate in the plasma samples using a validated analytical method, such as ELISA or LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data and calculate key parameters, including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t₁/₂)
-
Area under the curve (AUC)
-
In Vitro Cytotoxicity Assay
Objective: To measure and compare the potency of ADCs functionalized with linear and branched PEG linkers against a target cancer cell line.
Causality: This assay determines the concentration of the ADC required to kill 50% of the cancer cells (IC50). It provides a direct measure of the ADC's potency and can reveal whether the linker architecture (e.g., its length or steric hindrance) affects the efficiency of drug release and action within the target cell. The cell line chosen must express the target antigen for the ADC's antibody component.
Procedure:
-
Cell Seeding: Seed the target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (linear and branched linker versions) in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis:
-
Normalize the data to untreated control cells (100% viability).
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each ADC.
-
Conclusion: A Strategic Choice for Optimal Performance
The selection between linear and branched PEG linkers is not a matter of inherent superiority but of strategic design tailored to a specific therapeutic goal. Branched PEG linkers often provide significant advantages in extending in vivo half-life and enhancing the "stealth" properties of a drug conjugate.[5][6][8] They also open the door to higher drug loading in ADCs, which can be critical for potent payloads.[5][9]
However, the increased complexity and steric hindrance of branched structures can present challenges, potentially impacting binding affinity and the kinetics of drug release.[6][11] Linear PEG linkers, with their simpler, more predictable nature, may offer more reliable performance and less steric interference in applications where maintaining the unhindered function of the conjugated biomolecule is paramount.[4][6]
Ultimately, the optimal choice depends on a careful consideration of the drug's properties, the biological barriers to be overcome, and the desired pharmacokinetic and pharmacodynamic profile. As this guide demonstrates, a thorough, data-driven evaluation of both architectures is essential for the rational design of next-generation drug delivery systems.
References
-
Fee, C. J., & Van Alstine, J. M. (2007). Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules. Biotechnology and Bioengineering, 98(5), 1063–1070. Available at: [Link]
-
Nagasaki, Y., et al. (2022). Impact of Polyethylene Glycol (PEG) Conformations on the In Vivo Fate and Drug Release Behavior of PEGylated Core-Cross-Linked Polymeric Nanoparticles. Biomacromolecules, 23(9), 3909–3918. Available at: [Link]
-
PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. (2024). Available at: [Link]
-
Size comparison between proteins PEGylated with branched and linear Poly(Ethylene glycol) molecules. ResearchGate. (2007). Available at: [Link]
-
Impact of Polyethylene Glycol (PEG) Conformations on the In Vivo Fate and Drug Release Behavior of PEGylated Core-Cross-Linked Polymeric Nanoparticles. ResearchGate. (2022). Available at: [Link]
-
Ait Bachir, Z., et al. (2018). Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. International Journal of Nanomedicine, 13, 5499–5511. Available at: [Link]
-
Li, X., et al. (2021). The In Vivo Pharmacokinetics of Block Copolymers Containing Polyethylene Glycol Used in Nanocarrier Drug Delivery Systems. Frontiers in Bioengineering and Biotechnology, 9, 763569. Available at: [Link]
-
Cahn, J., & Duncan, G. A. (2022). High-Density Branched PEGylation for Nanoparticle Drug Delivery. Annals of Biomedical Engineering, 50(7), 747–759. Available at: [Link]
-
Cahn, J., & Duncan, G. A. (2022). High-Density Branched PEGylation for Nanoparticle Drug Delivery. Annals of Biomedical Engineering, 50(7), 747–759. Available at: [Link]
-
High-Density Branched PEGylation for Nanoparticle Drug Delivery. ResearchGate. (2022). Available at: [Link]
-
Wang, Z., et al. (2016). PEGylation of therapeutic oligonucleotides: From linear to highly branched PEG architectures. Medicinal Research Reviews, 36(6), 1140–1173. Available at: [Link]
-
Terekhov, S. S., et al. (2023). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? Pharmaceutics, 15(12), 2699. Available at: [Link]
-
What are PEG Linkers?. ADC Review / Journal of Antibody-drug Conjugates. (2019). Available at: [Link]
-
Kolate, A., et al. (2022). PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Journal of Drug Targeting, 30(10), 1053–1074. Available at: [Link]
-
Kumar, V. V., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(6), 1146–1152. Available at: [Link]
Sources
- 2. chempep.com [chempep.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. adcreview.com [adcreview.com]
- 10. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 11. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisepeg.com [precisepeg.com]
- 13. dovepress.com [dovepress.com]
- 14. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Amino-PEG4-CH2CO2H: A Guide for the Modern Laboratory
In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of compounds like Amino-PEG4-CH2CO2H, a common PEG linker in bioconjugation and PROTAC development, is a critical component of laboratory safety and environmental responsibility.[1][2][3] This guide provides a comprehensive framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.
While often shipped as a non-hazardous chemical, the ultimate disposal of this compound and its associated waste requires careful consideration of its potential reactivity and the regulatory landscape.[1][4] This document will equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this process effectively, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: A Prerequisite for Safe Disposal
This compound, also known as 14-amino-3,6,9,12-tetraoxatetradecanoic acid, is a bifunctional molecule featuring a primary amine and a terminal carboxylic acid.[1][2] This structure allows for versatile conjugation strategies. However, these reactive groups also dictate its handling and disposal. While the compound itself may have a low hazard profile, it is crucial to recognize that its derivatives or solutions in various solvents may possess different, more significant hazards. For instance, a related compound is noted to cause serious eye irritation.
Key Properties for Disposal Consideration:
| Property | Value/Information | Implication for Disposal |
| Chemical Formula | C10H21NO6[1] | |
| Appearance | White solid or colorless liquid[5] | Visual identification of the pure substance. |
| Reactivity | The amino and carboxylic acid groups are reactive.[1][2][6] | Potential for reaction with other waste chemicals. Segregation is key. |
| Solubility | Soluble in aqueous media and DMSO.[6][7] | Aqueous waste solutions require proper collection and disposal, not drain disposal.[7] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound should be an integral part of your experimental planning, guided by your institution's Chemical Hygiene Plan (CHP) as mandated by OSHA.[8][9]
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the cornerstone of safe disposal.[10] Do not mix different waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Unused/Expired this compound: This should be treated as hazardous chemical waste.[7]
-
Contaminated Labware: Items such as pipette tips, tubes, and vials that have come into direct contact with the compound should be considered contaminated waste.
-
Aqueous Waste Solutions: Collect all aqueous solutions containing this compound in a designated, labeled hazardous waste container.[7] Never dispose of this down the drain. [7]
-
Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and other PPE that are contaminated should be disposed of as hazardous waste.[7]
Step 2: Proper Waste Containerization and Labeling
All waste containers must be appropriate for the type of waste they hold and clearly labeled.[10]
-
Container Selection: Use containers that are chemically compatible with this compound and any solvents used. Ensure containers have secure, sealable lids.[10]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." List all components of a mixture, including solvents and their approximate concentrations.
Step 3: Storage of Chemical Waste
Hazardous waste must be stored safely in designated Satellite Accumulation Areas (SAAs) within the laboratory.[11]
-
Location: Store waste containers in a secondary containment bin in a well-ventilated area, away from heat sources and incompatible materials.[10]
-
Accumulation Time: Be mindful of the time limits for waste accumulation in SAAs as stipulated by the EPA and your institutional policies.[12]
Step 4: Arranging for Disposal
The final step is the removal of the hazardous waste by trained professionals.
-
Contact your EHS Office: Your institution's EHS office is the primary resource for arranging waste pickup. They will provide specific instructions and ensure that the disposal is handled by a licensed hazardous waste vendor.
Visualizing the Disposal Decision Process
The following diagram illustrates the critical decision points in the proper disposal of this compound and its associated waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
The Regulatory Framework: EPA and OSHA Guidelines
The management of laboratory waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[11]
-
EPA's Role: The EPA establishes regulations for the identification, handling, and disposal of hazardous waste.[11] Key regulations include the Hazardous Waste Generator Improvements Rule, which provides clarity and flexibility for waste generators.[11] For academic institutions, the optional Subpart K regulations offer an alternative framework for managing laboratory hazardous waste that is better suited to the research environment.[12][13]
-
OSHA's Mandate: OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to develop and implement a written Chemical Hygiene Plan (CHP).[9] This plan must include procedures for the safe handling and disposal of hazardous chemicals.[9][14]
It is imperative that all laboratory personnel are familiar with their institution's specific CHP and the relevant federal, state, and local regulations.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By adhering to the principles of waste minimization, proper segregation, and compliant disposal, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. Always consult your institution's EHS office for guidance and clarification on disposal procedures.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
-
OSHA Laboratory Standard. National Center for Biotechnology Information. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [Link]
-
Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Georgia Tech Professional Education. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. [Link]
-
This compound (CAT#: ADC-L-Y0150). Creative Biolabs. [Link]
-
1-(((Tert-butoxy)carbonyl)amino)-3,6,9,12-tetraoxapentadecan-15-oic acid. PubChem. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Amino-PEG4-acid, 663921-15-1 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. md.rcm.upr.edu [md.rcm.upr.edu]
- 9. osha.gov [osha.gov]
- 10. usbioclean.com [usbioclean.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. epa.gov [epa.gov]
- 13. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 14. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Safe Handling of Amino-PEG4-CH2CO2H
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Amino-PEG4-CH2CO2H. As a bifunctional crosslinker integral to the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), its proper handling is paramount to ensuring both personnel safety and experimental integrity.[1][2] While polyethylene glycol (PEG) derivatives are generally considered to have low toxicity, a comprehensive Safety Data Sheet (SDS) for this specific compound is not consistently available.[3][4] Therefore, this guide adopts a conservative approach, grounding its recommendations in the known reactivity of its terminal amine and carboxylic acid groups and the safety profiles of structurally similar compounds.
Our objective is to build a foundation of trust by providing value beyond the product itself, empowering you to work safely and effectively. The protocols herein are designed as a self-validating system, explaining the causality behind each step to foster a proactive safety culture in your laboratory.
Hazard Assessment and Risk Mitigation
A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, the primary, inferred hazards stem from its potential as an irritant and its chemical reactivity.
-
Inferred Chemical Hazards : Based on SDS documentation for analogous PEGylated compounds with reactive functional groups, this compound should be handled as a substance with the potential to cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[5][6] Direct contact should always be avoided.
-
Reactivity : The molecule contains a primary amine and a terminal carboxylic acid.[1][2] While not pyrophoric or explosive, these groups are reactive and can participate in unintended reactions if handled or stored improperly.
-
Physical Form : Depending on the supplier, this reagent may be a solid or a viscous oil. Handling a powder can introduce an inhalation risk, while an oil presents a greater splash and surface contamination risk. All handling of the neat compound should be performed in a certified chemical fume hood.
The guiding principle for handling this compound is ALARA (As Low As Reasonably Achievable). All protocols and personal protective equipment (PPE) choices are designed to minimize the potential for exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE for key laboratory operations involving this compound.
| Operational Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses | Nitrile gloves | Laboratory coat | Not required |
| Weighing & Aliquoting (Solid) | Chemical safety goggles with side shields[3][4] | Nitrile gloves (inspect before use) | Laboratory coat | Mandatory: Certified Chemical Fume Hood |
| Solution Preparation (Liquid Handling) | Chemical safety goggles; face shield if splash risk is high[3][7] | Nitrile gloves (change if contact occurs) | Laboratory coat; chemical-resistant apron recommended | Mandatory: Certified Chemical Fume Hood |
| Reaction Workup & Purification | Chemical safety goggles and face shield[7][8] | Nitrile gloves (frequent changes recommended) | Laboratory coat and chemical-resistant apron | Mandatory: Certified Chemical Fume Hood |
Causality Behind PPE Choices:
-
Eye Protection : Chemical safety goggles provide a 360-degree seal around the eyes, which is superior to safety glasses for protecting against splashes and fine powders. A face shield is added during liquid transfers to protect the entire face from unexpected splashes.[3][7]
-
Hand Protection : Nitrile gloves offer good resistance to a wide range of chemicals for short-duration contact.[4] It is critical to inspect gloves for pinholes before use and to remove them immediately using the proper technique if contact is suspected, followed by thorough hand washing.
-
Body Protection : A standard laboratory coat protects the skin and personal clothing from minor spills and contamination.[3] A chemical-resistant apron provides an additional layer of protection against larger volume splashes during solution preparation and reaction workups.
-
Respiratory Protection : The most effective way to prevent respiratory irritation is to control the hazard at its source. Performing all manipulations of the neat compound within a chemical fume hood prevents the inhalation of any potential aerosols or dust.[3][6][7]
Safe Handling and Operational Workflow
A systematic workflow is crucial for minimizing risk. The following protocol outlines the key steps for the preparation of a stock solution, a common procedure in any research lab.
Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO
-
Preparation (Pre-Operation) :
-
Ensure your chemical fume hood is certified and the sash is at the appropriate working height.
-
Assemble all necessary materials: the vial of this compound, anhydrous DMSO, appropriate glassware, and vortex mixer.
-
Don all required PPE as specified in the table above (Solution Preparation). .
-
-
Equilibration :
-
Remove the sealed container of this compound from its long-term storage at -20°C.[9]
-
Allow the container to equilibrate to room temperature for at least 20-30 minutes before opening. This critical step prevents atmospheric moisture from condensing on the hygroscopic compound, which could compromise its integrity.[7][10] .
-
-
Weighing and Transfer (Inside Fume Hood) :
-
Place a weigh boat on an analytical balance inside the fume hood and tare the balance.
-
Carefully transfer the desired amount of the compound to the weigh boat. If it is a solid, use a clean spatula and avoid generating dust.
-
Record the exact mass, then transfer the compound to a sterile, appropriately sized vial or flask. .
-
-
Dissolution :
-
Post-Handling and Cleanup :
-
Label the stock solution vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Decontaminate all work surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol).
-
Dispose of all contaminated disposables (pipette tips, weigh boat, gloves) in a designated, sealed hazardous waste container.[10]
-
Remove PPE in the correct order to prevent self-contamination (apron, then outer gloves, face shield/goggles, lab coat, inner gloves).
-
Wash hands thoroughly with soap and water after exiting the laboratory.[4][5]
-
Visualized Workflow for Safe Handling
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
Emergency Procedures
Immediate and correct action is vital in the event of an accidental exposure.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek medical attention if irritation develops or persists.[5][7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][7]
-
Ingestion : Do not induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Disposal and Decontamination Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.
-
Chemical Waste : All unused or expired this compound and its solutions must be disposed of as hazardous chemical waste. Collect this waste in a clearly labeled, sealed container that is compatible with the solvents used.[7][10]
-
Contaminated Labware : All disposable items that have come into contact with the chemical (e.g., pipette tips, gloves, weigh boats, paper towels) must be placed in a designated hazardous waste container lined with a chemically resistant bag. Do not mix with general laboratory waste.[10]
-
Labeling : Waste containers must be clearly labeled with the full chemical name ("this compound") and any solvents present.[7]
-
Disposal Procedure : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service. Never pour chemical waste down the drain.[7][10]
References
-
Title: this compound (CAT#: ADC-L-Y0150) Source: Creative Biolabs URL: [Link]
-
Title: Amino-PEG4-(CH2)3CO2H Source: CD Bioparticles URL: [Link]
Sources
- 1. This compound | 195071-49-9 [chemicalbook.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 195071-49-9 [amp.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
